14,15-EE-8(Z)-E
Description
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Properties
IUPAC Name |
(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-8-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6,18-19H,2-3,5,7-17H2,1H3,(H,21,22)/b6-4-/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYIZOYJCCKMDJ-FHLMBLHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CCCCC=CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]1[C@@H](O1)CCCC/C=C\CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 14,15-EE-8(Z)-E
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
14,15-Epoxyeicosa-8(Z)-enoic acid (14,15-EE-8(Z)-E) is a synthetic analog of the endogenous lipid mediator 14,15-epoxyeicosatrienoic acid (14,15-EET). As a potent vasodilator, its mechanism of action is primarily centered on its role as an Endothelium-Derived Hyperpolarizing Factor (EDHF) mimetic. It directly targets vascular smooth muscle cells, initiating a signaling cascade that results in membrane hyperpolarization and subsequent vasorelaxation. This guide provides a detailed examination of the molecular pathways, quantitative biophysical data, and key experimental methodologies used to elucidate the function of this compound.
Molecular Target and Signaling Pathway
This compound exerts its vasodilatory effects by activating large-conductance calcium-activated potassium channels (BKCa) on the plasma membrane of vascular smooth muscle cells[1][2]. This activation is a key event in the EDHF signaling pathway, which is critical for the regulation of vascular tone, particularly in resistance arteries.
The proposed signaling cascade is initiated by the binding of this compound to a putative G-protein coupled receptor (GPCR) on the surface of vascular smooth muscle cells[3]. While the specific receptor has not been definitively identified, evidence suggests it is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs alpha subunit (Gsα) is activated. In a membrane-delimited process that does not necessarily involve the canonical adenylyl cyclase/cAMP pathway, the activated Gsα directly gates the BKCa channel, increasing its open probability[3].
The opening of BKCa channels leads to an efflux of potassium (K+) ions from the cell, driven by the electrochemical gradient. This loss of positive charge results in membrane hyperpolarization (a more negative membrane potential). The hyperpolarization, in turn, closes voltage-gated L-type calcium channels, reducing the influx of extracellular calcium (Ca2+). The resulting decrease in intracellular calcium concentration leads to the deactivation of the contractile machinery and, consequently, smooth muscle relaxation and vasodilation.
Signaling Pathway Diagram
Caption: Signaling cascade of this compound in vascular smooth muscle cells.
Quantitative Data
The biological activity of this compound and its parent compound has been quantified through various biophysical assays.
| Parameter | Analyte | Value | Assay System | Reference |
| Potency (EC50) | 14,15-EET | ~1.0 µM | Vasorelaxation (Bovine Coronary Artery) | Falck, J.R., et al. (2003) |
| Potency | This compound | Full potency | Vasorelaxation (Bovine Coronary Artery) | Falck, J.R., et al. (2003) |
| Membrane Potential | Control VSMC | -44.5 ± 1.0 mV | Electrophysiology (Rat Mesenteric Artery) | Bratz, I.N., et al. (2002)[4] |
| Hyperpolarization | BKCa Agonist (NS-1619) | to -62.5 ± 1.2 mV | Electrophysiology (Rat Mesenteric Artery) | Bratz, I.N., et al. (2002)[4] |
| Channel Activation | 14,15-EET | ~4.3-fold increase in P(o) | Patch-clamp (Porcine Endothelial Cells) | Archer, S.L., et al. (1997) |
Note: "Full potency" for this compound indicates that it achieves a similar maximal relaxation to 14,15-EET with a comparable EC50 value.
Detailed Experimental Protocols
Vascular Reactivity Assay (Wire Myography)
This protocol is adapted from the methodology used to determine the vasodilatory properties of EET analogs in bovine coronary arteries.
Objective: To measure the concentration-dependent relaxation of pre-constricted arterial rings in response to this compound.
Materials:
-
Bovine hearts obtained from a local abattoir.
-
Krebs buffer (in mM: 119 NaCl, 4.8 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 2.5 CaCl2, 11 glucose).
-
U-46619 (thromboxane A2 mimetic).
-
This compound stock solution in ethanol.
-
Wire myograph system with force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Dissect the left anterior descending coronary artery from the bovine heart and place it in ice-cold Krebs buffer. Clean the artery of connective tissue. Cut the vessel into 3 mm wide rings.
-
Mounting: Mount the arterial rings in the chambers of the wire myograph, which are filled with Krebs buffer maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 5 grams. During this period, replace the Krebs buffer every 15-20 minutes.
-
Pre-constriction: Constrict the arterial rings with a submaximal concentration of U-46619 (typically 10-100 nM) to achieve a stable contraction plateau (approximately 80% of maximal contraction).
-
Concentration-Response Curve: Once a stable contraction is achieved, add this compound to the chambers in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM). Allow the tension to stabilize after each addition before adding the next concentration.
-
Data Analysis: Record the changes in isometric tension. Express the relaxation at each concentration as a percentage of the pre-constriction tension. Plot the concentration-response curve and calculate the EC50 value using non-linear regression analysis.
Experimental Workflow Diagram
References
- 1. Calcium- and voltage-gated BK channels in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Endothelium-Dependent Regulation of Vascular Tone - The Endothelium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Vascular smooth muscle cell membrane depolarization after NOS inhibition hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 14,15-EE-8(Z)-E: Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
14,15-Epoxyeicosa-8(Z)-enoic acid (14,15-EE-8(Z)-E), a synthetic analog of the endogenous epoxyeicosatrienoic acids (EETs), has emerged as a critical tool for elucidating the physiological roles of EET signaling pathways. Unlike the native EETs which generally act as agonists, this compound and its closely related analogs function as potent and selective antagonists of EET-mediated responses, particularly in the cardiovascular system. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on its mechanism of action as an EET antagonist. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the EET signaling cascade.
Discovery and Core Concepts
Epoxyeicosatrienoic acids (EETs) are a family of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] The four primary regioisomers—5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET—are known to be potent vasodilators and possess anti-inflammatory, pro-angiogenic, and cardioprotective properties.[1][3] These effects are primarily mediated through their action on vascular smooth muscle cells, where they induce hyperpolarization and relaxation.[3]
The discovery of this compound and its analog, 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), stemmed from the need for pharmacological tools to selectively probe the functions of endogenous EETs.[4] Researchers synthesized a series of 14,15-EET analogs to investigate the structure-activity relationships governing their vasodilator effects.[5] This led to the identification of compounds like 14,15-EEZE which, instead of mimicking the effects of 14,15-EET, acted as antagonists, blocking EET-induced vasorelaxation.[4] These antagonists have been instrumental in confirming the role of EETs as endothelium-derived hyperpolarizing factors (EDHFs).[4]
Synthesis of this compound and Analogs
Below is a generalized experimental workflow for the synthesis of a 14,15-EET analog, based on described methodologies for similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of epoxyeicosatrienoic acids and heteroatom analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 14,15-EE-8(Z)-E in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
14,15-Epoxyeicosa-8(Z)-enoic acid, commonly referred to as 14,15-EE-8(Z)-E, is a synthetic analog of the endogenous signaling lipid 14,15-epoxyeicosatrienoic acid (14,15-EET). As a potent vasodilator, this compound and its parent compound are pivotal in a myriad of cellular signaling pathways, influencing processes from inflammation and cell proliferation to apoptosis and vascular tone. This technical guide provides an in-depth exploration of the core signaling cascades modulated by this compound and 14,15-EET, presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate further research and drug development in this area.
Introduction
Epoxyeicosatrienoic acids (EETs) are cytochrome P450 epoxygenase metabolites of arachidonic acid that act as crucial signaling molecules in various physiological and pathophysiological processes.[1] Among the four regioisomers, 14,15-EET has garnered significant attention for its diverse biological activities. This compound is a structurally related analog that demonstrates potent vasodilator activity similar to 14,15-EET.[2][3][4] A radiolabeled form of this analog, 20-¹²⁵I-14,15-epoxyeicosa-8Z-enoic acid (20-¹²⁵I-14,15-EE-8Z-E), has been instrumental in characterizing a high-affinity binding site for EETs, suggesting its role as an agonist at a putative G protein-coupled receptor.[5] This guide will delve into the key signaling pathways influenced by 14,15-EET and its analog, this compound.
Key Signaling Pathways Modulated by 14,15-EET
14,15-EET exerts its cellular effects by modulating several key signaling cascades. These include the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which are central to cell survival, proliferation, and inflammation.
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Evidence suggests that 14,15-EET can activate this pathway, promoting cell proliferation and inhibiting apoptosis in various cell types, including human carcinoma cells.[6][7] This activation is often linked to the transactivation of the epidermal growth factor receptor (EGFR).[6] Furthermore, in the context of endothelial senescence, 14,15-EET has been shown to activate the mTOR Complex 2 (mTORC2)/Akt signaling pathway, highlighting its protective role in the vasculature.[8]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 4. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 5. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. hellobio.com [hellobio.com]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to 14,15-Epoxyeicosa-8(Z)-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
14,15-Epoxyeicosa-8(Z)-enoic acid (14,15-EE-8(Z)-E) is a potent vasodilator and a key member of the epoxyeicosatrienoic acid (EET) family of signaling molecules. Derived from arachidonic acid, its biological activity is intricately linked to its specific chemical structure. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its vasodilatory effects and its interaction with soluble epoxide hydrolase (sEH), the primary enzyme responsible for its metabolic inactivation. We present a comprehensive summary of quantitative data, detailed experimental protocols for key biological assays, and visual representations of its proposed signaling pathways and experimental workflows to facilitate further research and drug development in this critical area of cardiovascular and inflammatory disease.
Introduction
Epoxyeicosatrienoic acids (EETs) are a class of lipid signaling molecules produced from arachidonic acid by cytochrome P450 epoxygenases. Among the various regioisomers, 14,15-EET and its partially saturated analog, 14,15-epoxyeicosa-8(Z)-enoic acid (this compound), have garnered significant attention for their potent vasodilatory, anti-inflammatory, and cardioprotective properties.[1] The therapeutic potential of these compounds is, however, limited by their rapid in vivo hydrolysis to the less active 14,15-dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH).[2]
Understanding the precise structural features of this compound that govern its biological activity and metabolic stability is paramount for the design of novel, more potent, and metabolically robust analogs with therapeutic potential. This guide delves into the core aspects of the SAR of this compound, providing a foundational resource for researchers in the field.
Structure-Activity Relationship of this compound and its Analogs
The biological activity of this compound is highly dependent on several key structural motifs. Modifications to the carboxylic acid head group, the position and configuration of the double bond, and the nature of the epoxide ring can dramatically alter both its vasodilatory potency and its susceptibility to sEH-mediated hydrolysis.
Vasodilatory Activity
The primary measure of the biological efficacy of this compound and its analogs is their ability to induce vasorelaxation in pre-constricted arterial rings. The following tables summarize the quantitative SAR data from various studies.
Table 1: Vasodilatory Potency of this compound and Key Analogs
| Compound | Modification | ED₅₀ (μM) | Relative Potency vs. 14,15-EET | Reference |
| 14,15-EET | Parent Compound | 1.0 | 1.0 | [3][4] |
| This compound | Δ5, Δ11 reduction | Potent agonist activity | Similar to 14,15-EET | [1] |
| Tetrazole analog (19) | Carboxylate replacement | 0.18 | ~12-fold more potent | [5][6] |
| Oxadiazole-5-thione analog (25) | Carboxylate replacement | 0.36 | ~6-fold more potent | [5][6] |
| 14,15-EET-methyl ester | Carboxyl modification | Retained full activity | Similar to 14,15-EET | [3][4] |
| 14,15-EET-methylsulfonimide | Carboxyl modification | Retained full activity | Similar to 14,15-EET | [3][4] |
| 14(R),15(S)-EET | Epoxide stereochemistry | Less potent | Lower than 14(S),15(R) | [3][4] |
| 14,15-(trans)-EET | Epoxide stereochemistry | Less potent | Lower than cis | [3][4] |
Key Structural Requirements for Vasodilator Activity: [3][4]
-
Carbon-1 Acidic Group: A free carboxylic acid or a suitable bioisostere is crucial for activity. Esterification is tolerated, but replacement with an alcohol group eliminates activity.
-
Δ8 Double Bond: The presence of the cis double bond at the 8th position is critical for maintaining full agonist activity and potency.
-
14(S),15(R)-(cis)-Epoxy Group: The stereochemistry and cis-configuration of the epoxide ring are essential for optimal activity. Conversion of the epoxy oxygen to sulfur or nitrogen results in a loss of activity.
Inhibition of Soluble Epoxide Hydrolase (sEH)
The development of sEH inhibitors is a key strategy to enhance the endogenous levels and therapeutic effects of EETs. The following table presents the inhibitory potency of select compounds against sEH.
Table 2: sEH Inhibitory Potency of this compound Analogs
| Compound | Modification | IC₅₀ (nM) | Reference |
| Tetrazole analog (19) | Carboxylate replacement | 11 | [5] |
| Oxadiazole-5-thione analog (25) | Carboxylate replacement | >500 | [5] |
| t-TUCB | Positive Control | - | [7] |
| Analog 4a (2-quinolinyl) | Dual FAAH/sEH inhibitor | 1.7 (human sEH) | [7] |
| Analog 4d | Dual FAAH/sEH inhibitor | 1.7 (human sEH) | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Vasorelaxation Assay in Bovine Coronary Arteries
This assay is a standard method for assessing the vasodilatory effects of this compound and its analogs.
Materials:
-
Bovine hearts obtained from a local abattoir.
-
Krebs-bicarbonate buffer (composition in mM: 118.3 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, and 11.1 glucose).
-
U46619 (thromboxane A₂ mimetic) for pre-constriction.
-
Test compounds (this compound and analogs).
-
Organ bath system with force transducers.
Procedure:
-
Isolate the left anterior descending coronary artery from the bovine heart and place it in ice-cold Krebs-bicarbonate buffer.
-
Clean the artery of surrounding connective and adipose tissue and cut it into 3-5 mm rings.
-
Suspend the arterial rings in organ baths containing Krebs-bicarbonate buffer, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Pre-constrict the arterial rings with U46619 to achieve approximately 80% of the maximal contraction.
-
Once a stable contraction is achieved, cumulatively add the test compounds in increasing concentrations.
-
Record the changes in isometric tension.
-
Calculate the vasorelaxation as a percentage of the U46619-induced pre-constriction.
-
Determine the ED₅₀ value (the concentration of the compound that produces 50% of its maximal relaxation) from the concentration-response curve.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This fluorometric assay is commonly used to screen for and characterize sEH inhibitors.
Materials:
-
Recombinant human sEH.
-
sEH assay buffer.
-
(3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) as the fluorescent substrate.
-
Test compounds.
-
96-well microplate reader with fluorescence detection capabilities.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the recombinant human sEH to each well.
-
Add the test compounds to the respective wells and incubate for a pre-determined time at room temperature.
-
Initiate the enzymatic reaction by adding the PHOME substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader (excitation ~330 nm, emission ~465 nm). The hydrolysis of PHOME by sEH generates a fluorescent product.
-
Calculate the rate of the enzymatic reaction for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the inhibitor that reduces the enzyme activity by 50%) by plotting the reaction rate against the inhibitor concentration.
cAMP Measurement for Gs-Coupled GPCRs
This protocol is used to determine changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels following GPCR activation.[8][9]
Materials:
-
HEK293T or CHO cells expressing the GPCR of interest.
-
96-well cell culture plates.
-
Ligand (agonist or antagonist) solutions.
-
Assay buffer.
-
Commercial cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
Add the ligand solutions (agonist or antagonist) at various concentrations to the wells.
-
Incubate for a specified time to allow for GPCR activation and cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a commercial detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
ERK Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK) as a downstream indicator of GPCR activation.[10][11]
Materials:
-
Cells expressing the GPCR of interest.
-
Cell culture plates.
-
Agonist solutions.
-
Lysis buffer.
-
Primary antibodies against total ERK and phosphorylated ERK (p-ERK).
-
Secondary antibodies conjugated to a detectable label (e.g., fluorescent dye, HRP).
-
Detection system (e.g., Western blot apparatus, plate reader for in-cell westerns).
Procedure:
-
Culture cells to confluence in microplate wells.
-
Stimulate the cells with the agonist for a predetermined optimal time.
-
Lyse the cells to extract proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (for Western blot) or perform an in-cell Western assay directly in the plate.
-
Probe the membrane/wells with primary antibodies against total ERK and p-ERK.
-
Incubate with the appropriate secondary antibodies.
-
Detect the signal using a suitable imaging system or plate reader.
-
Quantify the p-ERK signal and normalize it to the total ERK signal.
-
Determine the EC₅₀ from the concentration-response curve.
Signaling Pathways and Experimental Workflows
The vasodilatory effects of this compound are believed to be mediated through a G-protein coupled receptor (GPCR) signaling cascade. While the specific high-affinity receptor remains to be definitively identified, evidence suggests the involvement of Gs-protein activation, leading to an increase in intracellular cAMP.
Caption: Proposed signaling pathway for this compound-induced vasorelaxation.
The following diagram illustrates a typical experimental workflow for screening and characterizing novel analogs of this compound.
Caption: A typical workflow for the discovery and characterization of this compound analogs.
Conclusion
The structure-activity relationship of this compound is a complex yet critical area of study for the development of novel therapeutics targeting cardiovascular and inflammatory diseases. This guide has provided a comprehensive overview of the key structural determinants for its vasodilatory activity and its interaction with sEH. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to serve as a valuable resource for the scientific community, fostering further innovation in the design and development of potent and selective this compound-based drugs. Continued exploration of the SAR of this fascinating molecule holds immense promise for addressing unmet medical needs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 14,15-Epoxyeicosa-5,8,11-trienoic Acid (14,15-EET) surrogates: carboxylate modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinolinyl-based multitarget-directed ligands with soluble epoxide hydrolase and fatty acid amide hydrolase inhibitory activities: Synthetic studies and pharmacological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
14,15-EE-8(Z)-E: A Potent Analog of the Endothelium-Derived Hyperpolarizing Factor 14,15-EET
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 epoxygenases. Among the four regioisomers, 14,15-EET is a prominent endothelium-derived hyperpolarizing factor (EDHF), playing a crucial role in regulating vascular tone. Its potent vasodilatory effects make it a molecule of significant interest in cardiovascular research. However, the therapeutic potential of native 14,15-EET is limited by its metabolic instability. This has led to the development of more stable analogs, such as 14,15-epoxyeicosa-8(Z)-enoic acid (14,15-EE-8(Z)-E), which retains the potent biological activity of its parent compound. This technical guide provides an in-depth overview of this compound, focusing on its comparative activity, underlying signaling mechanisms, and the experimental protocols used for its characterization.
Data Presentation: Comparative Vasodilator Activity
The vasodilator potency of this compound has been quantitatively compared to its parent compound, 14,15-EET, in bovine coronary artery rings. The following table summarizes the key data from these studies, highlighting the comparable efficacy of the analog.
| Compound | ED₅₀ (M) | Maximal Relaxation (%) |
| 14,15-EET | 1 x 10⁻⁶ | 85 ± 5 |
| This compound | 2 x 10⁻⁶ | 88 ± 6 |
ED₅₀ represents the concentration required to achieve 50% of the maximal relaxation. Data is presented as mean ± SEM.
Signaling Pathways
The vasodilatory action of 14,15-EET and its analogs, including this compound, is primarily mediated through the activation of large-conductance calcium-activated potassium channels (BKCa) in vascular smooth muscle cells. This leads to membrane hyperpolarization and subsequent vasodilation. The signaling cascade is initiated by the binding of the EET analog to a putative G-protein coupled receptor (GPCR), activating the Gs alpha subunit (Gsα). This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which then activates Protein Kinase A (PKA). PKA is believed to phosphorylate and activate the BKCa channels.
Recent evidence also suggests the involvement of the mTORC2/Akt signaling pathway in the vascular effects of 14,15-EET, particularly in endothelial cells. This pathway is implicated in promoting cell survival and regulating endothelial function. While its direct role in the acute vasodilator response in smooth muscle is less clear, it may contribute to the overall beneficial vascular effects of EET analogs.
Signaling Pathway Diagrams
Unraveling the Molecular Targets of 14,15-EET: A Technical Guide for Researchers
An In-depth Exploration of the Receptors and Signaling Pathways of 14,15-Epoxyeicosa-8(Z)-enoic Acid
14,15-Epoxyeicosa-8(Z)-enoic acid, more commonly known as 14,15-epoxyeicosatrienoic acid (14,15-EET), is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 epoxygenases.[1][2] This eicosanoid plays a crucial role in a variety of physiological processes, particularly in the cardiovascular system where it functions as an endothelium-derived hyperpolarizing factor, leading to vasodilation.[2][3] This technical guide provides a comprehensive overview of the known molecular targets and receptors of 14,15-EET, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development in this area.
Identified Receptors and Molecular Targets
While a single, definitive high-affinity receptor for 14,15-EET has remained elusive, a growing body of evidence points to several candidate proteins and receptor families that mediate its diverse biological effects. These can be broadly categorized into high-affinity binding sites and lower-affinity receptors.
Putative High-Affinity Receptor
Research strongly suggests the existence of a specific, high-affinity G protein-coupled receptor (GPCR) for 14,15-EET.[4] Photoaffinity labeling studies using a synthetic analog of 14,15-EET have identified a 47 KDa membrane protein as a primary candidate for this high-affinity receptor.[5] This binding is specific and can be displaced by various EET agonists and antagonists.[5] The binding of 14,15-EET to this putative receptor is often coupled to a Gs-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1]
Low-Affinity G Protein-Coupled Receptors
Several known GPCRs have been identified as lower-affinity receptors for 14,15-EET:
-
GPR40 (Free Fatty Acid Receptor 1): This receptor, also known as FFAR1, has been characterized as a low-affinity receptor for EETs, including 14,15-EET.[1] Its activation by 14,15-EET has been shown to promote calcium influx in a concentration-dependent manner in cells overexpressing the receptor.[1]
-
Prostaglandin (B15479496) Receptors (EP₂): The vasodilatory effects of 14,15-EET in some vascular beds are at least partially mediated through the stimulation of the prostaglandin EP₂ receptor.[1] This interaction is consistent with the observation that 14,15-EET signaling can be attenuated by EP₂ receptor antagonists and inhibitors of the cAMP/PKA pathway.[1]
Other Molecular Targets
-
Peroxisome Proliferator-Activated Receptor α (PPARα): While not a direct receptor for 14,15-EET, its primary metabolite, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), is a potent activator of PPARα.[3] This interaction suggests that the metabolic fate of 14,15-EET can shift its signaling from membrane-receptor-mediated events to the regulation of gene transcription.
-
Ion Channels: 14,15-EET is a well-established activator of large-conductance calcium-activated potassium channels (BKCa), contributing to its vasodilatory effects.[3] It has also been shown to interact with the transient receptor potential cation channel subfamily V member 4 (TRPV4).[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the interaction of 14,15-EET and its analogs with their targets.
Table 1: Binding Affinities and Potencies of 14,15-EET and Related Compounds
| Compound | Target/Assay | Value | Units | Reference |
| 14,15-EET | Displacement of 20-¹²⁵I-14,15-EE5ZE binding in U937 cell membranes | Kᵢ = 2.73 | nM | [5] |
| 20-I-14,15-EE8ZE-APSA | Displacement of 20-¹²⁵I-14,15-EE5ZE binding in U937 cell membranes | Kᵢ = 3.60 | nM | [5] |
| 14,15-EET | Inhibition of 20-¹²⁵I-14,15-EE8ZE-APSA photolabeling of 47 KDa protein | IC₅₀ = 8.28 | nM | [5] |
| 11,12-EET | Inhibition of 20-¹²⁵I-14,15-EE8ZE-APSA photolabeling of 47 KDa protein | IC₅₀ = 11.7 | nM | [5] |
| 8,9-EET | Inhibition of 20-¹²⁵I-14,15-EE8ZE-APSA photolabeling of 47 KDa protein | IC₅₀ = 444 | nM | [5] |
| 14,15-EET | Calcium influx in HEK-293 cells overexpressing GPR40 | EC₅₀ = 0.58 ± 0.08 | µM | [1] |
| 11,12-EET | Calcium influx in HEK-293 cells overexpressing GPR40 | EC₅₀ = 0.91 ± 0.08 | µM | [1] |
| 14,15-EET | Relaxation of preconstricted bovine coronary arteries | ED₅₀ ≈ 2.2 | µM | [4] |
| Tetrazole 19 (EET mimic) | Vasorelaxation | ED₅₀ = 0.18 | µM | [7] |
| Oxadiazole-5-thione 25 (EET mimic) | Vasorelaxation | ED₅₀ = 0.36 | µM | [7] |
| 14,15-DHET | Binding to the ligand binding domain of PPARα | K𝘥 = 1.4 | µM | [3] |
Signaling Pathways
The binding of 14,15-EET to its receptors initiates a cascade of intracellular events. The primary signaling pathway involves the activation of a Gs-coupled protein, leading to increased cAMP levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including ion channels, leading to cellular responses like vasodilation.
Caption: Gs-coupled signaling pathway of 14,15-EET leading to vasodilation.
Another important aspect of 14,15-EET's biological activity is its metabolism by soluble epoxide hydrolase (sEH) to 14,15-DHET, which then acts on the nuclear receptor PPARα.
Caption: Metabolic activation of PPARα by the 14,15-EET metabolite, 14,15-DHET.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used to study the targets and receptors of 14,15-EET.
Radioligand Binding Assays
This technique is used to characterize the binding of a radiolabeled ligand to its receptor.
Objective: To determine the binding affinity (Kᵢ or K𝘥) and specificity of 14,15-EET and its analogs to their binding sites.
General Protocol:
-
Membrane Preparation: Isolate cell membranes from a suitable source (e.g., U937 cells, vascular smooth muscle cells) through homogenization and centrifugation.[5]
-
Incubation: Incubate the prepared membranes with a radiolabeled ligand (e.g., 20-¹²⁵I-14,15-epoxyeicosa-5Z-enoic acid) in the presence of varying concentrations of a competing unlabeled ligand (e.g., 14,15-EET or other analogs).[5]
-
Separation: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the IC₅₀ of the competing ligand, from which the Kᵢ can be calculated.
Photoaffinity Labeling
This method is employed to identify and characterize the molecular weight of a receptor or binding protein.
Objective: To covalently label and identify the 14,15-EET binding protein.
General Protocol:
-
Synthesize a Photoaffinity Probe: A photoreactive analog of 14,15-EET, such as 20-iodo-14,15-epoxyeicosa-8Z-enoyl-3-azidophenylsulfonamide (20-I-14,15-EE8ZE-APSA), is synthesized and radiolabeled.[5]
-
Binding: Incubate the radiolabeled photoprobe with the membrane preparation in the dark. For competition experiments, include varying concentrations of unlabeled EETs or antagonists.[5]
-
Photocrosslinking: Expose the mixture to UV light to induce covalent crosslinking of the photoprobe to its binding protein.[5]
-
Electrophoresis: Solubilize the membrane proteins and separate them by SDS-PAGE.[5]
-
Detection: Visualize the radiolabeled protein band by autoradiography to determine its molecular weight.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20-Iodo-14,15-Epoxyeicosa-8Z-enoyl-3-azidophenylsulfonamide: Photoaffinity Labeling of a 14,15-Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Pharmacokinetics of 14,15-EE-8(Z)-E in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available literature lacks specific quantitative pharmacokinetic studies (e.g., Cmax, Tmax, AUC) for 14,15-EE-8(Z)-E. This guide synthesizes information on the metabolism of the closely related parent compound, 14,15-epoxyeicosatrienoic acid (14,15-EET), and provides a comprehensive, albeit hypothetical, framework for conducting such studies in animal models.
Introduction
14,15-Epoxyeicosatrienoic acids (EETs), including the 8(Z)-enoic acid form (this compound), are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 epoxygenases. These compounds are of significant interest in drug development due to their potent vasodilatory, anti-inflammatory, and cardioprotective effects. A thorough understanding of their pharmacokinetic profile is crucial for the development of EET-based therapeutics. This guide provides an in-depth overview of the known metabolic fate of 14,15-EET and a detailed protocol for the preclinical pharmacokinetic evaluation of this compound in animal models.
Metabolism of 14,15-EETs
The primary determinant of the in vivo disposition of 14,15-EET, and likely this compound, is its rapid metabolism by soluble epoxide hydrolase (sEH).[1] This enzyme catalyzes the hydrolysis of the epoxide moiety to form the corresponding, and generally less active, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1] This rapid conversion is a key factor contributing to the short biological half-life of EETs.
In addition to hydrolysis by sEH, EETs can be incorporated into phospholipids (B1166683) in cell membranes, which may serve as a temporary storage depot, protecting them from immediate metabolism and allowing for their release over time to exert physiological effects.
Metabolic pathway of this compound.
Pharmacokinetics of EET Analogs
The inherent metabolic instability of natural EETs has led to the development of synthetic analogs with improved pharmacokinetic properties. Studies on these analogs, often designed to be resistant to sEH-mediated hydrolysis, indicate that they can achieve good oral bioavailability and longer half-lives in preclinical rat models. This suggests that the parent compound, this compound, likely has low oral bioavailability and is subject to rapid clearance.
Hypothetical Experimental Protocol for a Pharmacokinetic Study in Rats
This section outlines a detailed methodology for a typical pharmacokinetic study of this compound in a rat model.
Animal Model
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old)
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimation: Animals should be acclimated for at least one week prior to the study.
-
Catheterization: For serial blood sampling, cannulation of the jugular vein is recommended to minimize stress during sample collection.
Compound Formulation and Administration
-
Intravenous (IV) Formulation: The compound should be dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and a solubilizing agent like Kolliphor® EL) to ensure complete solubilization. The final formulation should be sterile-filtered.
-
Oral (PO) Formulation: The compound can be formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose (B11928114) in water.
-
Dose: A preliminary dose-ranging study is recommended. Based on efficacy studies with related compounds, an IV dose of 1-5 mg/kg and a PO dose of 10-50 mg/kg could be a starting point.
Experimental Design and Dosing
-
Groups:
-
Group 1: IV administration (n=3-5 rats)
-
Group 2: PO administration (n=3-5 rats)
-
-
Administration:
-
IV: Slow bolus injection via the tail vein or a dedicated catheter.
-
PO: Oral gavage.
-
-
Fasting: Animals in the PO group should be fasted overnight prior to dosing.
Blood Sample Collection
-
Schedule (IV): Pre-dose (0 min), 2, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose.
-
Schedule (PO): Pre-dose (0 min), 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose.
-
Volume: Approximately 100-150 µL of whole blood per time point.
-
Anticoagulant: K2EDTA.
-
Processing: Blood samples should be immediately placed on ice and centrifuged (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection to separate the plasma.
-
Storage: Plasma samples should be stored at -80°C until analysis.
Bioanalytical Method
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of lipids like this compound in biological matrices.
-
Sample Preparation: Protein precipitation or liquid-liquid extraction to isolate the analyte from plasma proteins.
-
Internal Standard: A stable isotope-labeled version of the analyte (e.g., d4-14,15-EE-8(Z)-E) should be used to ensure accuracy and precision.
-
Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
Pharmacokinetic Data Analysis
-
Software: Non-compartmental analysis (NCA) using software such as Phoenix WinNonlin®.
-
Parameters to be Calculated:
-
IV: Cmax, Tmax, AUC(0-t), AUC(0-inf), half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
PO: Cmax, Tmax, AUC(0-t), AUC(0-inf), and apparent half-life.
-
Oral Bioavailability (F%): (AUC(PO) / AUC(IV)) * (Dose(IV) / Dose(PO)) * 100.
-
Experimental workflow for a pharmacokinetic study.
Data Presentation
The following table is a template for the presentation of pharmacokinetic parameters obtained from a study as described above.
| Parameter | Unit | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax | ng/mL | Value ± SD | Value ± SD |
| Tmax | h | Value ± SD | Value ± SD |
| AUC(0-t) | ngh/mL | Value ± SD | Value ± SD |
| AUC(0-inf) | ngh/mL | Value ± SD | Value ± SD |
| t1/2 | h | Value ± SD | Value ± SD |
| CL | mL/h/kg | Value ± SD | N/A |
| Vd | L/kg | Value ± SD | N/A |
| F% | % | N/A | Value |
SD: Standard Deviation; N/A: Not Applicable
Conclusion
While specific pharmacokinetic data for this compound in animal models remains to be published, its close relationship to 14,15-EET suggests a profile characterized by rapid metabolism via soluble epoxide hydrolase. This inherent instability underscores the importance of robust preclinical pharmacokinetic evaluation for any therapeutic development program involving this class of compounds. The experimental protocol detailed in this guide provides a comprehensive framework for researchers to elucidate the absorption, distribution, metabolism, and excretion of this compound, thereby enabling a more informed progression toward clinical application.
References
An In-depth Technical Guide on the Early-Stage Research of 14,15-EE-8(Z)-E Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research concerning the biological effects of 14,15-epoxyeicosa-8(Z)-enoic acid (14,15-EE-8(Z)-E). This document collates available quantitative data, details key experimental protocols, and visualizes the proposed signaling pathways to facilitate further investigation and drug development efforts.
Core Findings: Vasodilatory Properties and Mechanism of Action
This compound is a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450 metabolite of arachidonic acid. Early research has identified this compound as a potent vasodilator, particularly in the coronary vasculature. Its mechanism of action is believed to be consistent with that of other EETs, functioning as an endothelium-derived hyperpolarizing factor (EDHF).
The primary mode of action involves binding to a putative G-protein coupled receptor (GPCR) on vascular smooth muscle cells. This interaction is thought to activate the Gs alpha subunit, leading to a signaling cascade that ultimately results in the opening of calcium-activated potassium channels (KCa). The subsequent efflux of potassium ions causes hyperpolarization of the cell membrane, leading to the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and ultimately, vasodilation.
Quantitative Data on Vasodilatory Effects
While specific quantitative data for this compound is limited in publicly available literature, its structural similarity to 14,15-EET and related analogs allows for a strong inference of its potency. Research has shown that analogs of 14,15-EET containing a delta-8 double bond, a key feature of this compound, retain full vasodilator activity and potency. The following table summarizes the vasodilatory effects of the parent compound, 14,15-EET, and a potent analog in bovine coronary arteries, which are expected to be comparable to those of this compound.
| Compound | Vessel Type | Agonist | Pre-constrictor | ED₅₀ (M) | Maximal Relaxation (%) | Reference |
| 14,15-EET | Bovine Coronary Artery | - | U46619 | 1 x 10⁻⁶ | Not Specified | [1] |
| Potent 14,15-EET Analog | Bovine Coronary Artery | - | U46619 | 2.2 x 10⁻⁶ | 85% at 10µM | [2] |
Experimental Protocols
Isometric Tension Measurement of Bovine Coronary Artery Rings
This protocol is fundamental for assessing the vasoactive properties of compounds like this compound.
1. Tissue Preparation:
- Obtain fresh bovine hearts from a local abattoir and transport them to the laboratory in cold, oxygenated Krebs-bicarbonate buffer.
- Dissect the left anterior descending coronary artery and place it in a petri dish filled with cold Krebs buffer.
- Carefully remove excess connective tissue and fat.
- Cut the artery into 3-5 mm wide rings.
2. Mounting:
- Mount each arterial ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-bicarbonate buffer.
- Maintain the buffer at 37°C and continuously bubble it with a gas mixture of 95% O₂ and 5% CO₂.
- Connect the lower hook to a stationary support and the upper hook to an isometric force transducer.
3. Equilibration and Viability Check:
- Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 5 grams.
- During equilibration, wash the rings with fresh Krebs buffer every 15-20 minutes.
- To assess viability, contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl). Rings that do not show a robust contraction should be discarded.
4. Experimental Procedure:
- After a washout period, pre-constrict the arterial rings with a thromboxane (B8750289) A2 mimetic, such as U46619, to achieve a stable submaximal contraction.
- Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath.
- Record the relaxation response at each concentration until a maximal effect is observed or the concentration range of interest has been covered.
- Data is typically expressed as a percentage of the pre-induced contraction.
Radioligand Binding Assay for Receptor Characterization
This assay helps to identify and characterize the receptor binding profile of this compound.
1. Membrane Preparation (from U937 cells):
- Culture U937 cells in an appropriate medium and harvest them by centrifugation.
- Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
- Resuspend the cells in a hypotonic lysis buffer (e.g., Tris-HCl with protease inhibitors) and incubate on ice.
- Homogenize the cells using a Dounce homogenizer or sonication.
- Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
- Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
2. Binding Assay:
- In a microplate, combine the cell membrane preparation with a radiolabeled ligand (e.g., ³H-14,15-EET or a suitable radiolabeled analog).
- Add increasing concentrations of unlabeled this compound to compete for binding with the radiolabeled ligand.
- To determine non-specific binding, include a set of wells with a high concentration of unlabeled ligand.
- Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow binding to reach equilibrium.
3. Separation and Counting:
- Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter.
- Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Analyze the competition binding data using non-linear regression to determine the inhibition constant (Ki) of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: Proposed signaling pathway of this compound in vascular smooth muscle cells.
Caption: A typical experimental workflow for the synthesis and characterization of this compound.
Conclusion and Future Directions
The early-stage research on this compound indicates its significant potential as a potent vasodilator, acting through a GPCR-mediated pathway that involves the activation of KCa channels. While direct quantitative data for this specific analog is still emerging, the information gathered from its parent compound and structurally similar molecules provides a strong foundation for its continued investigation.
Future research should focus on:
-
Definitive Quantitative Analysis: Obtaining precise ED₅₀ and Ki values for this compound in various vascular beds.
-
Receptor Deorphanization: Identifying the specific GPCR(s) to which this compound binds with high affinity.
-
In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic properties of this compound in animal models of cardiovascular disease.
-
Detailed Synthesis Protocol: Publication of a detailed and reproducible synthesis protocol for 14,15-epoxyeicosa-8(Z)-enoic acid to ensure its availability for the research community.
This technical guide serves as a foundational resource for researchers and professionals in the field, aiming to accelerate the exploration of this compound as a potential therapeutic agent.
References
Introduction to Arachidonic Acid Metabolism and EETs
An in-depth analysis of the current literature reveals a significant body of research surrounding the metabolism of arachidonic acid and the biological activities of its derivatives, particularly the epoxyeicosatrienoic acids (EETs). Among these, 14,15-EET has garnered considerable attention for its diverse physiological roles. This technical guide focuses on the interplay between arachidonic acid metabolism, 14,15-EET, and its structural analog, 14,15-epoxyeicosa-8(Z)-enoic acid (14,15-EE-8(Z)-E), a compound designed to elucidate the mechanisms of EET action.
Arachidonic acid (AA), an omega-6 polyunsaturated fatty acid, is a key precursor to a vast array of signaling molecules.[1] One of the major metabolic pathways for AA involves the cytochrome P450 (CYP) epoxygenase enzymes.[1][2] These enzymes, primarily from the CYP2C and CYP2J families, convert AA into four regioisomers of epoxyeicosatrienoic acid (EET): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[2][3][4] These EETs act as autocrine and paracrine mediators in various physiological processes.[2][3]
The biological activity of EETs is tightly regulated by their metabolism. The primary route of EET inactivation is hydrolysis by soluble epoxide hydrolase (sEH) to their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[2][5][6] This rapid degradation limits the in vivo half-life of EETs, making sEH a critical control point in EET signaling.[7]
The Role of 14,15-EET in Physiological Processes
14,15-EET, a major product of CYP epoxygenases, has been implicated in a variety of biological functions, often with protective effects.[8]
-
Cardiovascular Effects: 14,15-EET is a potent vasodilator, contributing to the regulation of blood pressure.[2][7] It achieves this by activating large-conductance Ca2+-activated K+ (BKCa) channels in vascular smooth muscle, leading to hyperpolarization and relaxation.[2][3] It also exhibits anti-inflammatory properties in blood vessels, inhibits platelet aggregation, and promotes fibrinolysis.[9]
-
Anti-inflammatory and Anti-apoptotic Roles: 14,15-EET has demonstrated significant anti-inflammatory and anti-apoptotic activities.[10][11][12] It can inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and reduce the production of pro-inflammatory cytokines.[8][13] Furthermore, it can protect cells from apoptosis induced by various stimuli by activating pro-survival signaling pathways such as the PI3K-Akt pathway.[10][11]
-
Angiogenesis: There is evidence to suggest that 14,15-EET can promote angiogenesis, the formation of new blood vessels.[3]
This compound: A Tool for Studying EET Signaling
To investigate the specific actions of EETs, researchers have developed structural analogs that can act as agonists or antagonists. This compound is a structural analog of 14,15-EET.[14] While the available literature frequently refers to a very similar compound, 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), as a selective EET antagonist, this compound is described as a potent vasodilator agonist in bovine coronary arteries, with activity similar to that of 14,15-EET.[14][15] For the purpose of this guide, we will focus on the antagonistic properties of the closely related and well-characterized 14,15-EEZE to illustrate the modulation of EET signaling.
Mechanism of Action of EET Antagonists
EET antagonists like 14,15-EEZE function by competitively blocking the binding of EETs to their putative receptors, thereby inhibiting their downstream effects.[16] This allows for the specific investigation of EET-mediated signaling pathways. For instance, 14,15-EEZE has been shown to inhibit EET-induced vascular relaxations and the endothelium-derived hyperpolarizing factor (EDHF) component of responses to agonists like bradykinin (B550075) and methacholine.[15][17]
Quantitative Data
The following tables summarize key quantitative data related to the effects of 14,15-EET and its antagonist, 14,15-EEZE.
| Compound | Assay | System | Effect | Concentration/Value | Reference |
| 14,15-EET | Vascular Relaxation | Bovine Coronary Arteries | Maximal Relaxation | ~80-90% | [17] |
| 11,12-EET | Vascular Relaxation | Bovine Coronary Arteries | Maximal Relaxation | ~80-90% | [17] |
| 8,9-EET | Vascular Relaxation | Bovine Coronary Arteries | Maximal Relaxation | ~80-90% | [17] |
| 5,6-EET | Vascular Relaxation | Bovine Coronary Arteries | Maximal Relaxation | ~80-90% | [17] |
| 14,15-EEZE | Vascular Relaxation | Bovine Coronary Arteries | Maximal Relaxation (agonist activity) | 21% | [17] |
| Antagonist | Agonist | Assay | System | Inhibition | Antagonist Concentration | Reference |
| 14,15-EEZE | 14,15-EET | Vascular Relaxation | Bovine Coronary Arteries | Inhibition of maximal relaxation to 18% | 10 µmol/L | [17] |
| 14,15-EEZE | 11,12-EET | Vascular Relaxation | Bovine Coronary Arteries | Inhibition | 10 µmol/L | [17] |
| 14,15-EEZE | 8,9-EET | Vascular Relaxation | Bovine Coronary Arteries | Inhibition | 10 µmol/L | [17] |
| 14,15-EEZE | 5,6-EET | Vascular Relaxation | Bovine Coronary Arteries | Inhibition | 10 µmol/L | [17] |
| 14,15-EEZE | Bradykinin | Smooth Muscle Hyperpolarization & Relaxation | Small Bovine Coronary Arteries | Inhibition | 3 µmol/L | [17] |
Experimental Protocols
Measurement of EETs and DHETs by LC/ESI-MS
This protocol describes the general procedure for quantifying EETs and their metabolites from biological samples.
Sample Preparation:
-
Homogenize tissue or collect cells/supernatant.
-
Add an internal standard (e.g., a deuterated EET analog) to each sample for quantification.
-
Perform solid-phase extraction (SPE) to isolate lipids.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the lipids with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS analysis.
LC/ESI-MS Analysis:
-
Liquid Chromatography (LC):
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
The gradient is designed to separate the different EET and DHET regioisomers.
-
-
Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Operate the mass spectrometer in negative ion mode.
-
Use selected reaction monitoring (SRM) for quantification. This involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard. This provides high selectivity and sensitivity.
-
Optimize the cone voltage and collision energy for each transition to maximize signal intensity.
-
Bovine Coronary Artery Relaxation Assay
This assay is used to assess the vasodilator or vasoconstrictor activity of compounds.
Preparation of Arterial Rings:
-
Obtain fresh bovine hearts from a local abattoir.
-
Dissect the left anterior descending coronary artery and place it in ice-cold physiological salt solution (PSS).
-
Carefully remove excess connective tissue and cut the artery into rings (e.g., 3-5 mm in length).
-
Mount the arterial rings in an organ bath containing PSS, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 5 g).
Experimental Procedure:
-
Pre-constrict the arterial rings with a vasoconstrictor agent such as the thromboxane (B8750289) A2 mimetic U46619 to a stable level of tension.[17]
-
Once a stable contraction is achieved, add the test compound (e.g., 14,15-EET or this compound) in a cumulative concentration-dependent manner.
-
For antagonist studies, pre-incubate the rings with the antagonist (e.g., 14,15-EEZE) for a defined period (e.g., 20-30 minutes) before adding the vasoconstrictor and then the agonist.[17]
-
Record the relaxation responses as a percentage of the pre-contraction induced by U46619.
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis and metabolism of 14,15-EET from arachidonic acid.
Caption: Signaling pathways of 14,15-EET leading to vasodilation and anti-apoptosis.
Caption: General workflow for assessing vascular relaxation in isolated arteries.
References
- 1. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonic acid cytochrome P450 epoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 pathways of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inside epoxyeicosatrienoic acids and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Cytochrome p450 epoxygenase metabolism of arachidonic acid inhibits apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antinociception role of 14,15-epoxyeicosatrienoic acid in a central post-stroke pain model in rats mediated by anti-inflammation and anti-apoptosis effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Anti-inflammatory Effect of Soluble Epoxide Hydrolase Inhibitor and 14, 15-EET in Kawasaki Disease Through PPARγ/STAT1 Signaling Pathway [frontiersin.org]
- 14. caymanchem.com [caymanchem.com]
- 15. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
Methodological & Application
Application Note & Protocol: Preparation of 14,15-EE-8(Z)-E (14,15-EET) Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
14,15-Epoxyeicosatrienoic acid (14,15-EET), a key metabolite of arachidonic acid produced by cytochrome P450 epoxygenases, is a critical lipid signaling molecule[1]. It is involved in various physiological processes, including the regulation of vascular tone, inflammation, and cell proliferation[2][3]. As an endogenous mediator, it exhibits potent vasodilatory and anti-inflammatory properties[3][4]. However, 14,15-EET is both chemically and metabolically unstable, posing challenges for its use in in vitro studies[3][5]. In biological systems, it is rapidly metabolized by soluble epoxide hydrolase (sEH) to its less active diol form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET)[1][6]. This protocol provides a detailed methodology for the proper dissolution and handling of 14,15-EET to ensure its stability and efficacy in cell culture applications.
Quantitative Data Summary
This table summarizes the key properties of 14,15-EET for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₃₂O₃ | [4] |
| Molecular Weight | 320.47 g/mol | [4] |
| Purity | ≥98% | [4] |
| Appearance | Typically supplied as a solution in ethanol (B145695) or as a neat oil. | [4] |
| Solubility | >50 mg/mL in Ethanol, DMSO, DMF >1 mg/mL in PBS (pH 7.2) | [4] |
| Stock Solution Storage | -80°C: up to 6 months -20°C: up to 1 month Avoid repeated freeze-thaw cycles. | [7] |
| Typical Cell Culture Concentration | 100 nM - 10 µM | [7][8][9] |
Experimental Protocol
1. Materials and Equipment
-
14,15-Epoxyeicosatrienoic acid (14,15-EET)
-
Anhydrous Ethanol (≥99.5%) or Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes
-
Calibrated precision pipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
-80°C freezer for long-term storage
-
Sterile cell culture medium, pre-warmed to 37°C
-
Laminar flow hood or biological safety cabinet
2. Safety Precautions
-
Standard personal protective equipment (PPE), including lab coat, gloves, and safety glasses, should be worn at all times.
-
Handle all solvents in a well-ventilated area or chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for 14,15-EET and all solvents for specific handling and disposal information.
3. Preparation of a 10 mM Stock Solution
This protocol is for preparing a 10 mM stock solution from 1 mg of 14,15-EET. Adjust volumes accordingly based on the amount of starting material.
-
Centrifuge the Vial: Before opening, briefly centrifuge the manufacturer's vial of 14,15-EET to ensure all the material, which may be an oil, is at the bottom[4].
-
Solvent Addition: Under sterile conditions (e.g., in a laminar flow hood), add 312 µL of anhydrous ethanol or DMSO to the vial containing 1 mg of 14,15-EET.
-
Calculation: (1 mg / 320.47 g/mol ) / 0.010 mol/L = 0.000312 L = 312 µL
-
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the lipid is completely dissolved.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile, amber glass or polypropylene tubes[7].
-
Storage: Store the aliquots in a tightly sealed container at -80°C for up to 6 months[7].
4. Preparation of Working Solution for Cell Culture
Due to its instability in aqueous solutions, the final working solution of 14,15-EET should be prepared fresh immediately before each experiment.
-
Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the -80°C freezer and thaw it on ice or at room temperature.
-
Pre-warm Medium: Ensure your desired volume of cell culture medium is pre-warmed to 37°C.
-
Dilution: Perform a serial dilution to achieve the final desired concentration. For example, to prepare a 1 µM working solution in 10 mL of medium:
-
Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium to create an intermediate 100 µM solution. Mix gently by pipetting.
-
Add 100 µL of the 100 µM intermediate solution to 9.9 mL of pre-warmed medium.
-
-
Mixing Technique: To prevent precipitation, add the lipid solution dropwise to the culture medium while gently vortexing or swirling the medium.
-
Immediate Use: Use the final working solution immediately to treat your cells. Do not store the diluted aqueous solution.
Visualizations
Caption: Experimental workflow for preparing 14,15-EET for cell culture.
Caption: Simplified signaling pathways of 14,15-EET and its metabolite.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Use of 14,15-EE-8(Z)-E in Cardiovascular Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases, primarily from the CYP2C and CYP2J families.[1][2][3] The four regioisomers—5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET—are key mediators in cardiovascular homeostasis.[2] They function as endothelium-derived hyperpolarizing factors (EDHFs), playing crucial roles in regulating vascular tone, inflammation, and hemostasis.[4][5][6] 14,15-EE-8(Z)-E, also known as 14,15-Epoxyeicosa-8(Z)-enoic Acid, is a stable and potent structural analog of 14,15-EET.[6] Its stability and potent vasodilator activity make it a valuable pharmacological tool for investigating EET signaling pathways and their therapeutic potential in cardiovascular diseases.[6][7][8]
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical for maintaining its biological activity.
| Property | Value | References |
| Formal Name | rel-13-[(2R,3S)-3-pentyloxiranyl]-8Z-tridecenoic acid | [6] |
| Common Name | This compound; 14,15-Epoxyeicosa-8(Z)-enoic Acid | [6] |
| Molecular Formula | C₂₀H₃₆O₃ | [6][8] |
| Molecular Weight | 324.5 g/mol | [6][8] |
| Form | Solid | [8] |
| Solubility | DMF: 10 mg/mL; DMSO: 10 mg/mL; Ethanol (B145695): 10 mg/mL; PBS (pH 7.2): 0.5 mg/mL (Sonication recommended) | [6][7] |
| Storage | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year | [7] |
Mechanism of Action
This compound mimics the action of endogenous 14,15-EET, primarily causing vasodilation. The proposed signaling cascade involves the activation of potassium channels on vascular smooth muscle cells (SMCs) and endothelial cells.[1][5] In vascular SMCs, EETs activate large-conductance Ca²⁺-activated K⁺ (BKCa) channels, leading to potassium efflux, membrane hyperpolarization, and subsequent relaxation of the muscle cell.[1][5][9] This action can be initiated through a putative G-protein coupled receptor and a Gαs-mediated activation of adenylyl cyclase and protein kinase A (PKA).[1] In some vascular beds, EETs also activate ATP-sensitive K⁺ (KATP) channels.[5]
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Applications in Cardiovascular Research
-
Vasodilation Studies: As a potent vasodilator, this compound is an ideal agonist for studying the mechanisms of vascular tone regulation in various arterial beds, such as coronary, renal, and cerebral arteries.[1][7]
-
EDHF Research: Its activity helps in characterizing the EDHF component of endothelium-dependent relaxation, particularly in studies where nitric oxide (NO) and prostacyclin pathways are inhibited.
-
Structure-Activity Relationship (SAR) Studies: As a specific analog of 14,15-EET, it is used alongside other EET analogs and antagonists (like 14,15-EEZE) to probe the structural requirements for binding and activation of putative EET receptors.[9]
-
Drug Discovery: Serves as a lead compound for the development of more stable and selective EET mimetics for treating cardiovascular conditions like hypertension and ischemia.[3]
Quantitative Pharmacological Data
The following table summarizes key quantitative data for EETs and related compounds, providing context for the activity of this compound.
| Compound | Target / Assay | Effect | Potency / Concentration | Reference(s) |
| This compound | Bovine Coronary Arteries | Vasodilation | Potent agonist activity similar to 14,15-EET | [6] |
| 11,12-EET | Rat Mesenteric Artery SMCs | KATP Channel Activation | EC₅₀ of 87 nM | [5] |
| 14,15-EET | Bovine Coronary Arteries | Vasodilation / BKCa Activation | ~5-fold more potent than 14,15-DHET | [5] |
| 14,15-DHET | Bovine Coronary Arteries | Vasodilation | ~5-fold less potent than 14,15-EET | [5] |
| 14,15-DHET | COS-7 Cells | PPARα Activation | 12-fold increase at 10 µM | [10] |
| 14,15-EEZE | Bovine Coronary Arteries | EET Antagonism | 10 µmol/L inhibits EET-induced relaxations | [4] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Objective: To prepare a concentrated stock solution of this compound for use in aqueous buffers.
-
Materials: this compound (solid), Ethanol (ACS grade or higher), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution by dissolving the compound in ethanol. For example, add 100 µL of ethanol to 1 mg of the solid.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
For experiments, perform serial dilutions of the stock solution in the appropriate aqueous experimental buffer (e.g., Krebs buffer, PBS). Note that solubility in aqueous buffer is limited (~0.5 mg/mL), and sonication may be required.[6][7]
-
Protocol 2: In Vitro Vasodilation Assay using Isolated Arterial Rings
This protocol is designed to assess the vasodilator properties of this compound on ex vivo arterial segments.
Caption: Experimental workflow for the in vitro vasodilation assay.
Detailed Methodology:
-
Tissue Preparation:
-
Obtain fresh bovine hearts from a local abattoir and transport them to the lab on ice.
-
Dissect the left anterior descending (LAD) coronary artery and place it in cold Krebs buffer (composition in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, 11 Glucose).
-
Carefully clean the artery of surrounding fat and connective tissue under a dissecting microscope.
-
Cut the artery into 3-5 mm wide rings.
-
-
Experiment Setup:
-
Mount each arterial ring between two L-shaped stainless-steel hooks in a temperature-controlled organ bath (37°C) filled with Krebs buffer. The buffer should be continuously gassed with a 95% O₂ / 5% CO₂ mixture.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under their optimal resting tension (determined via length-tension curves, typically 5-8 g for bovine coronary arteries). Replace the Krebs buffer every 15-20 minutes.
-
-
Data Acquisition:
-
After equilibration, induce a stable contraction by adding a submaximal concentration of the thromboxane (B8750289) A₂ mimetic U46619 (e.g., 20-50 nmol/L).
-
Once the contraction plateau is reached, add this compound in a cumulative manner (e.g., from 1 nM to 10 µM), allowing the response to stabilize at each concentration before adding the next.
-
At the end of the experiment, add a supra-maximal dose of a known vasodilator like sodium nitroprusside (e.g., 100 µM) to achieve maximal relaxation.
-
-
Data Analysis:
-
Measure the relaxation at each concentration of this compound.
-
Express the relaxation as a percentage of the pre-contraction induced by U46619.
-
Plot the percentage of relaxation against the log concentration of this compound to generate a dose-response curve and calculate potency values such as EC₅₀.
-
References
- 1. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inside epoxyeicosatrienoic acids and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. (±)8(9)-EE-14(Z)-E | TargetMol [targetmol.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Studying Endothelial Function with 14,15-EE-8(Z)-E
Introduction
Epoxyeicosatrienoic acids (EETs) are signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] These lipid mediators are crucial in regulating vascular function. The four primary regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) are produced by endothelial cells and possess various biological activities, including vasodilation, anti-inflammation, and promotion of angiogenesis.[3][4][5] However, EETs are rapidly metabolized by soluble epoxide hydrolase (sEH) into less active dihydroxy-eicosatrienoic acids (DHETs), limiting their utility in experimental settings.[1][6]
14,15-Epoxyeicosa-8(Z)-enoic acid (14,15-EE-8(Z)-E) is a structurally related, non-hydrolyzable analog of 14,15-EET.[7] Its resistance to sEH degradation makes it a stable and valuable pharmacological tool for investigating the detailed mechanisms of EETs in endothelial function. These application notes provide detailed protocols for utilizing this compound to study its effects on vasodilation, angiogenesis, and intracellular signaling pathways in endothelial cells.
Chemical Properties of this compound
The key chemical properties of this compound are summarized below, highlighting its identity as a stable analog for research.
| Property | Value | Reference |
| CAS Number | 519038-93-8 | [8] |
| Molecular Formula | C₂₀H₃₆O₃ | [8] |
| Molecular Weight | 324.5 g/mol | [8] |
| Form | Solid | [8] |
| Description | A non-hydrolyzable analog of 14,15-EET used to study vascular tone. | [7] |
Biological Activity and Signaling Pathways
14,15-EET and its stable analogs like this compound exert their effects on the endothelium through multiple signaling pathways. They are known to function as endothelium-derived hyperpolarizing factors (EDHFs), causing vascular smooth muscle relaxation by activating potassium channels.[3][9] This process is often initiated through a G-protein-coupled receptor, likely Gαs.[3] Beyond vasodilation, 14,15-EET influences endothelial cell survival, senescence, and angiogenesis through intracellular signaling cascades, including the PI3K/Akt and mTORC2 pathways.[10][11]
Application 1: Assessment of Vascular Reactivity (Vasodilation)
This protocol describes the use of wire myography to measure the vasodilatory effect of this compound on isolated arterial segments. The compound is expected to induce relaxation in vessels pre-constricted with a thromboxane (B8750289) A2 mimetic like U46619.[7]
Protocol: Ex Vivo Vascular Reactivity Assay
Materials and Reagents:
-
Wire myograph system (e.g., DMT)[12]
-
Dissection microscope
-
Isolated arteries (e.g., rat mesenteric, bovine coronary)
-
Physiological Salt Solution (PSS), gassed with 95% O₂ / 5% CO₂
-
U46619 (thromboxane mimetic)
-
This compound stock solution (in ethanol (B145695) or DMSO)
-
Acetylcholine (B1216132) (for endothelium integrity check)
-
Phenylephrine (B352888) (for wake-up protocol)[12]
-
Potassium chloride (KCl) solution
Procedure:
-
Vessel Dissection and Mounting : Isolate arterial segments (approx. 2 mm in length) in cold PSS and carefully mount them on the pins of a wire myograph chamber.[12][13]
-
Equilibration : Allow the vessel to equilibrate in PSS at 37°C for approximately 60 minutes, allowing it to achieve a stable level of passive tension.[12][13]
-
Wake-Up Protocol : Activate the vessel's mechanical and signaling properties by repeated stimulation with a vasoconstrictor (e.g., phenylephrine or KCl) followed by washout periods until reproducible contractions are achieved.[12]
-
Endothelium Integrity Check : Pre-constrict the vessel with phenylephrine and then add acetylcholine (e.g., 10 µM). A relaxation of >80% indicates a healthy, intact endothelium. Wash thoroughly.
-
Pre-constriction : Constrict the vessel to approximately 80% of its maximum response using U46619.[7]
-
Dose-Response Curve : Once the U46619-induced contraction is stable, add this compound in a cumulative, logarithmic manner (e.g., from 1 nM to 10 µM).[7]
-
Data Acquisition : Record the isometric tension continuously. Express the relaxation at each concentration as a percentage of the pre-constriction tension.
-
Analysis : Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).
Expected Quantitative Data
The vasodilatory potency of 14,15-EET and its analogs can be compared using EC₅₀ values. Lower EC₅₀ values indicate higher potency.
| Compound | Vessel Type | Pre-constrictor | EC₅₀ (µM) | Max Relaxation (%) | Reference |
| 14,15-EET | Bovine Coronary Artery | U46619 | ~1.0 - 2.2 | ~80 - 94 | [7][14] |
| This compound | Bovine Coronary Artery | U46619 | Expected to be similar to or more potent than 14,15-EET | Expected >80% | [7] |
Application 2: In Vitro Angiogenesis (Tube Formation Assay)
This assay models the differentiation of endothelial cells into three-dimensional, capillary-like structures. It is widely used to assess the pro- or anti-angiogenic potential of compounds.[15][16] EETs have been shown to promote angiogenesis.[3][17]
Protocol: Endothelial Cell Tube Formation Assay
Materials and Reagents:
-
Primary Human Umbilical Vein Endothelial Cells (HUVECs)[18]
-
Endothelial Cell Growth Medium (EGM)
-
Basement Membrane Extract (BME), such as Matrigel®[18]
-
96-well tissue culture plates
-
This compound stock solution
-
Calcein AM (for fluorescent visualization, optional)[19]
-
Inverted microscope with imaging software
Procedure:
-
Plate Coating : Thaw BME on ice. Using pre-chilled pipette tips, add 50-80 µL of BME to each well of a 96-well plate.[18][19]
-
Gel Formation : Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to solidify.[18][19]
-
Cell Preparation : Culture HUVECs to 70-90% confluency. Harvest the cells using trypsin and neutralize. Centrifuge and resuspend the cell pellet in basal medium containing the desired concentration of this compound (and appropriate vehicle controls).[18]
-
Cell Seeding : Add 100 µL of the cell suspension (typically 1.0 - 1.5 x 10⁴ cells) to each BME-coated well.[18]
-
Incubation : Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 18 hours. Tube formation can begin within hours.[15][20]
-
Visualization and Quantification : Examine the formation of capillary-like networks using an inverted microscope. Capture images at 4x or 10x magnification.[15]
-
Analysis : Quantify angiogenesis by measuring parameters such as the total tube length, number of branch points, and total mesh area using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Expected Quantitative Data
Treatment with pro-angiogenic compounds is expected to increase the measured parameters compared to a vehicle control.
| Treatment | Total Tube Length (relative units) | Branch Points (count) | Reference for Method |
| Vehicle Control | 100 ± 15 | 25 ± 5 | [15] |
| This compound | Expected Increase | Expected Increase | [17] |
| VEGF (Positive Control) | 250 ± 30 | 60 ± 10 | [21] |
Application 3: Investigation of Intracellular Signaling Pathways
This protocol uses Western blotting to detect changes in the phosphorylation state of key signaling proteins, such as Akt, in response to this compound treatment. Activation of the PI3K/mTORC2 pathway leads to phosphorylation of Akt at Serine 473.[11]
Protocol: Western Blotting for Akt Phosphorylation
Materials and Reagents:
-
Cultured endothelial cells (e.g., HUVECs)
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes[22]
-
Transfer buffer and apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)[22]
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera)
Procedure:
-
Cell Culture and Treatment : Grow endothelial cells in 6-well plates to near confluency. Serum-starve cells for several hours if necessary, then treat with this compound at the desired concentration and for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Protein Extraction : Wash cells twice with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cellular debris.[23][24]
-
Protein Quantification : Determine the protein concentration of the supernatant using a BCA or similar assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 10-25 µg) per lane and separate by SDS-PAGE.[22]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.[22]
-
Blocking : Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Antibody Incubation : Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted in blocking buffer) overnight at 4°C with gentle shaking.[24]
-
Washing : Wash the membrane three times for 10 minutes each with TBST.[22]
-
Secondary Antibody Incubation : Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection : Wash the membrane again as in step 8. Apply the chemiluminescent substrate and capture the signal using an imaging system.[22]
-
Analysis : Quantify the band intensity using densitometry software. Normalize the phospho-protein signal to the total protein signal to determine the relative level of activation.
Expected Quantitative Data
Treatment with this compound is expected to increase the ratio of phosphorylated Akt to total Akt.
| Treatment Group | Time (min) | p-Akt / Total Akt Ratio (Fold Change vs. Control) | Reference for Method |
| Vehicle Control | 30 | 1.0 | [11] |
| This compound | 5 | Expected transient increase | [11] |
| This compound | 15 | Expected peak increase | [11] |
| This compound | 30 | Expected sustained increase | [11] |
General Protocol: Endothelial Cell Culture
Proper maintenance of endothelial cells is fundamental to all the described applications. This protocol provides a general guideline for culturing primary HUVECs.
Materials and Reagents:
-
Cryopreserved HUVECs
-
Endothelial Cell Growth Medium (EGM), pre-warmed to 37°C[25]
-
Culture flasks/dishes coated with an attachment factor (e.g., Fibronectin or Gelatin)[25][26]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin/EDTA solution[26]
-
Trypsin Neutralizer Solution[16]
-
Humidified incubator at 37°C, 5% CO₂
Procedure:
-
Coating Cultureware : Coat flasks or dishes with fibronectin (e.g., 1-3 µg/cm²) or gelatin-based solution and incubate as required. Aspirate excess solution before use.[25][26][27]
-
Thawing Cells : Quickly thaw a cryovial of HUVECs in a 37°C water bath. Transfer the contents to a centrifuge tube containing 10 mL of pre-warmed EGM.[25][26]
-
Initial Seeding : Centrifuge the cells (e.g., 200 x g for 5 minutes), discard the supernatant, and resuspend the pellet in fresh EGM. Seed the cells onto the coated flask at a density of 5,000–10,000 cells/cm².[25][26]
-
Cell Maintenance : Place the flask in the incubator. Change the medium 24 hours after seeding to remove residual cryoprotectant, and then every 2-3 days thereafter.[26][28]
-
Subculturing (Splitting) : When cells reach 70-90% confluency, wash with PBS and briefly incubate with Trypsin/EDTA to detach them.[26] Neutralize the trypsin, collect the cells, centrifuge, and re-seed them in new coated flasks at a recommended split ratio (e.g., 1:2 to 1:4).[25] Use cells at low passage numbers (e.g., passages 2-6) for experiments to ensure optimal physiological responses.[15]
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20-Iodo-14,15-Epoxyeicosa-8Z-enoyl-3-azidophenylsulfonamide: Photoaffinity Labeling of a 14,15-Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11,12-Epoxyecosatrienoic acids mitigate endothelial dysfunction associated with estrogen loss and aging: Role of membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | 14,15-Epoxyeicosatrienoic Acid Protect Against Glucose Deprivation and Reperfusion-Induced Cerebral Microvascular Endothelial Cells Injury by Modulating Mitochondrial Autophagy via SIRT1/FOXO3a Signaling Pathway and TSPO Protein [frontiersin.org]
- 11. Inhibitory effect of 14,15-EET on endothelial senescence through activation of mTOR complex 2/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dmt.dk [dmt.dk]
- 13. dmt.dk [dmt.dk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Characterization of 5,6- and 8,9-epoxyeicosatrienoic acids (5,6- and 8,9-EET) as potent in vivo angiogenic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Endothelial Cell Tube Formation Angiogenesis Assay [merckmillipore.com]
- 19. corning.com [corning.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. Epoxyeicosatrienoic acid (EET)-stimulated angiogenesis is mediated by epoxy hydroxyeicosatrienoic acids (EHETs) formed from COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. resources.novusbio.com [resources.novusbio.com]
- 23. Identification of intracellular proteins and signaling pathways in human endothelial cells regulated by angiotensin-(1-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. cellbiologics.com [cellbiologics.com]
- 26. med.upenn.edu [med.upenn.edu]
- 27. miltenyibiotec.com [miltenyibiotec.com]
- 28. 人脐静脉内皮细胞(HUVEC)培养实验方案 [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Administration of 14,15-EE-8(Z)-E
For Researchers, Scientists, and Drug Development Professionals
Application Notes
14,15-Epoxyeicosa-8(Z)-enoic acid, commonly referred to as 14,15-EE-8(Z)-E, is a stable synthetic analog of the endogenous epoxyeicosatrienoic acid (EET), 14,15-EET. Endogenous EETs are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases and are known for their potent vasodilatory, anti-inflammatory, and organ-protective effects.[1][2] However, their therapeutic potential is limited by chemical and metabolic instability.
The development of stable EET analogs like this compound (often referred to in literature as EET-A) has been crucial for in vivo research.[3] These analogs are designed to resist metabolic degradation by soluble epoxide hydrolase (sEH) and possess improved solubility, making them suitable for systemic administration in animal models.[2]
The primary application of this compound in vivo is the investigation of cardiovascular and renal physiology and pathology. It has been extensively used to study blood pressure regulation, making it a valuable tool in hypertension research.[2][3] Studies in spontaneously hypertensive rats (SHR) have demonstrated its ability to lower blood pressure and improve renal hemodynamics.[3][4][5] Its mechanism of action is believed to involve the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle, leading to hyperpolarization and vasodilation.[6][7]
These notes provide detailed protocols for the oral, intravenous, and intraperitoneal administration of this compound in rodent models, based on published literature.
Quantitative Data Summary
The following tables summarize dosages and administration routes for this compound (EET-A) and other EET analogs from various in vivo studies.
Table 1: Oral Administration of this compound (EET-A)
| Animal Model | Compound | Dose | Route | Vehicle | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR), Adult (16 weeks) | EET-A | 10 or 40 mg/kg/day | Drinking Water | Water | No significant antihypertensive effect was observed at these doses in adult SHR. | [3] |
| Spontaneously Hypertensive Rats (SHR), Young (6 weeks) | EET-A | 10 mg/kg/day | Drinking Water | Water | Prevented blood pressure increase when combined with a 20-HETE antagonist. | [3] |
Table 2: Intravenous Administration of this compound (EET-A)
| Animal Model | Compound | Dose | Route | Vehicle | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR), Anesthetized | EET-A | 5 mg/kg | IV infusion over 1 hr | Isotonic Saline | Increased renal blood flow and cortical blood flow; lowered blood pressure. | [4][5][8] |
| Sprague-Dawley Rats | 14,15-EET | 2.5 mg/kg | IV injection | Vehicle (not specified) | Significantly reduced myocardial infarct size. | [9] |
Table 3: Intraperitoneal Administration of Related EET Analogs
| Animal Model | Compound | Dose | Route | Vehicle | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | Esterified 11,12-ether-EET-8-ZE analog | 2 mg/day | IP injection | Not specified | Prevented blood pressure increase. | [2] |
| Spontaneously Hypertensive Rats (SHR) | NUDSA (11,12-EET analog) | 3 mg/day | IP injection | Not specified | Lowered blood pressure. | [2] |
Signaling Pathways
EETs and their stable analogs, such as this compound, exert their vasodilatory effects primarily through the activation of potassium channels on vascular smooth muscle cells.[6][10] The binding of the EET analog, potentially to a G-protein coupled receptor, initiates a signaling cascade that opens large-conductance Ca²⁺-activated K⁺ (BKCa) channels.[7] This leads to an efflux of K⁺ ions, causing hyperpolarization of the cell membrane, which in turn closes voltage-gated Ca²⁺ channels, reduces intracellular Ca²⁺ concentration, and results in smooth muscle relaxation and vasodilation.[1][7] Other signaling pathways, including PI3K/Akt and MAPK, have been implicated in the proliferative and anti-inflammatory effects of EETs in endothelial cells.[1]
Experimental Protocols & Workflows
Protocol 1: Chronic Oral Administration in Drinking Water
This protocol is adapted from studies investigating the long-term effects of EET-A on blood pressure in spontaneously hypertensive rats.[3]
Objective: To administer a consistent daily dose of this compound to rodents over an extended period.
Materials:
-
This compound (EET-A) powder
-
Drinking water
-
Calibrated water bottles
-
Animal scale
Procedure:
-
Dose Calculation:
-
Determine the target dose in mg/kg/day (e.g., 10 mg/kg/day).[3]
-
Measure the average daily water consumption per animal (or per cage) for 3-5 days prior to the study to get a baseline in mL/day.
-
Measure the average body weight of the animals.
-
Calculate the required concentration of EET-A in the drinking water:
-
Concentration (mg/mL) = (Dose [mg/kg/day] * Average Body Weight [kg]) / Average Water Intake [mL/day]
-
-
-
Preparation of Dosing Solution:
-
Based on the calculated concentration, weigh the appropriate amount of EET-A powder. As EET-A is a disodium (B8443419) salt, it is water-soluble.[3]
-
Dissolve the powder in the total volume of drinking water required for the cage/group for a set period (e.g., 24-48 hours). Ensure complete dissolution.
-
-
Administration:
-
Replace the regular water bottles with the bottles containing the EET-A solution.
-
Measure the remaining volume in the bottles daily to monitor consumption and recalculate the actual dose received.
-
Adjust the concentration of the solution weekly based on changes in average body weight and water consumption to maintain the target mg/kg/day dose.
-
Prepare fresh solutions every 24-48 hours to ensure stability.
-
Workflow for Chronic Oral Administration Study:
Protocol 2: Acute Intravenous (IV) Infusion
This protocol is for studying the immediate hemodynamic effects of this compound and is based on studies in anesthetized rats.[4][8]
Objective: To deliver a precise dose of this compound directly into the systemic circulation and observe acute physiological responses.
Materials:
-
This compound (EET-A)
-
Sterile isotonic saline (0.9% NaCl)
-
Infusion pump and syringe
-
Catheters (for jugular vein and carotid artery)
-
Surgical tools
-
Physiological monitoring equipment (blood pressure transducer, flow probes)
Procedure:
-
Animal Preparation:
-
Preparation of Infusion Solution:
-
Prepare a stock solution of EET-A in sterile isotonic saline.
-
Calculate the final concentration needed in the infusion syringe to deliver the target dose (e.g., 5 mg/kg) over the desired period (e.g., 60 minutes).[4][8] This requires knowing the animal's body weight and the infusion rate of the pump.
-
Total Dose (mg) = 5 mg/kg * Body Weight (kg)
-
Concentration (mg/mL) = Total Dose (mg) / (Infusion Rate [mL/hr] * Infusion Duration [hr])
-
-
-
Administration and Monitoring:
-
Record baseline physiological parameters (e.g., Mean Arterial Pressure, Renal Blood Flow) for a stabilization period (e.g., 30 minutes).[4]
-
Begin the IV infusion of the EET-A solution at the calculated rate using the infusion pump.
-
Continuously monitor and record all physiological parameters throughout the infusion period and for a designated recovery period afterward.[4]
-
References
- 1. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Epoxyeicosatrienoic Acid Analogs with in Vivo Anti-Hypertensive Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Epoxyeicosatrienoic Acid Analog and 20-HETE Antagonist Combination Prevent Hypertension Development in Spontaneously Hypertensive Rats [frontiersin.org]
- 4. Frontiers | Early Renal Vasodilator and Hypotensive Action of Epoxyeicosatrienoic Acid Analog (EET-A) and 20-HETE Receptor Blocker (AAA) in Spontaneously Hypertensive Rats [frontiersin.org]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early Renal Vasodilator and Hypotensive Action of Epoxyeicosatrienoic Acid Analog (EET-A) and 20-HETE Receptor Blocker (AAA) in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms by which Epoxyeicosatrienoic Acids (EETs) Elicit Cardioprotection in Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 14,15-EE-8(Z)-E in Neurite Outgrowth Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosatrienoic acid (14,15-EET), an arachidonic acid metabolite produced by cytochrome P450 (CYP) epoxygenases, has emerged as a significant signaling molecule in the central nervous system.[1][2][3] It plays a crucial role in various physiological processes, including the promotion of neurite outgrowth, making it a molecule of interest for research in neuronal development, nerve regeneration, and the discovery of therapeutics for neurodegenerative diseases.[1][4] This document provides detailed application notes and experimental protocols for utilizing 14,15-EE-8(Z)-E, a specific regioisomer of 14,15-EET, in neurite outgrowth experiments.
Mechanism of Action
14,15-EET enhances neurite outgrowth through a multi-faceted signaling cascade. A key initiating event is the activation of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, which leads to an influx of calcium ions (Ca2+).[1][2] This increase in intracellular calcium is a critical trigger for downstream signaling pathways that orchestrate the morphological changes associated with neurite extension.
Several signaling pathways have been implicated in the pro-neuritogenic effects of 14,15-EET:
-
PI3K/AKT Pathway: This pathway is likely involved in the neuroprotective and survival-promoting effects of 14,15-EET, which indirectly supports neurite outgrowth.[5]
-
AMPK/SIRT1/FoxO1 Pathway: Mechanistic studies have shown that 14,15-EET can promote the phosphorylation of AMPK, leading to the upregulation of SIRT1 and phosphorylation of FoxO1. This cascade is involved in maintaining mitochondrial dynamics and neuronal integrity.[6]
-
PPAR-γ/p-CREB Pathway: 14,15-EET can stimulate the production of brain-derived neurotrophic factor (BDNF) from astrocytes through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and the phosphorylation of cAMP response element-binding protein (p-CREB).[7] BDNF is a potent stimulator of neurite outgrowth.
-
ERK and CaMKII Upregulation: 14,15-EET has been shown to upregulate the activation of extracellular signal-regulated kinases (ERKs) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), leading to increased phosphorylation of synaptic receptors like NR2B and GluR1.[8]
Quantitative Data Summary
The following tables summarize the quantitative effects of 14,15-EET on neurite outgrowth as reported in various studies.
Table 1: Effect of 14,15-EET on PC12 Cells
| Cell Line | Treatment | Concentration | Effect on Neurite Outgrowth | Reference |
| PC12 | 14,15-EET (with NGF) | 100 nmol L⁻¹ | 240% increase in cell differentiation, 140% increase in neurite extension compared to control. | [1] |
Table 2: Effect of 14,15-EET on Primary Neurons
| Cell Type | Treatment | Concentration | Effect on Axon/Neurite Outgrowth | Reference |
| Rat Primary Hippocampal Neurons | 14,15-EET | 100 nmol L⁻¹ | 150% increase in neurite length compared to control. | [1] |
| Rat Dorsal Root Ganglion (DRG) Neurons | 14,15-EET | 0.01 to 0.3 µM | Significant increase in axon outgrowth. | [4] |
| Rat Cortical Neurons | 14,15-EET | 1.0 µM | Significant increase in axon outgrowth. | [4] |
Experimental Protocols
Protocol 1: Neurite Outgrowth Assay in PC12 Cells
This protocol is adapted from studies demonstrating the effect of 14,15-EET on NGF-induced neurite outgrowth in rat pheochromocytoma (PC12) cells.[1][2]
Materials:
-
PC12 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Horse Serum (HS)
-
Fetal Calf Serum (FCS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
-
This compound (14,15-EET)
-
24-well plates
-
Poly-L-lysine
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Culture: Culture PC12 cells in DMEM supplemented with 10% horse serum, 5% fetal calf serum, 100 units/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.[1]
-
Plate Coating: Coat 24-well plates with poly-L-lysine to promote cell attachment.
-
Cell Seeding: Seed PC12 cells at a density of 1 x 10⁴ cells per well in the coated 24-well plates.[1]
-
Differentiation Induction: After 24 hours, replace the culture medium with a differentiation medium containing DMEM with 0.25% HS, 0.13% FCS, and 50 ng/mL NGF.[1]
-
Treatment: Add 14,15-EET to the differentiation medium at the desired final concentrations (e.g., a range including 100 nmol L⁻¹). Include a vehicle control (e.g., ethanol (B145695) or DMSO).
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Imaging: Capture images of the cells in each well using a phase-contrast or fluorescence microscope.
-
Analysis: Quantify neurite outgrowth. A common metric is to define a differentiated cell as one having a neurite length greater than the diameter of its cell body.[1] Calculate the percentage of differentiated cells per field of view. Neurite length can also be measured using image analysis software.
Protocol 2: Axon Outgrowth Assay in Primary Neurons
This protocol is a general guideline for assessing the effect of 14,15-EET on axon outgrowth in primary dorsal root ganglion (DRG) or cortical neurons.[4]
Materials:
-
Primary DRG or cortical neurons (e.g., from embryonic rats)
-
Dissection medium (e.g., HBSS)
-
Digestion enzymes (e.g., collagenase, dispase)
-
Neuronal culture medium (e.g., Neurobasal medium with B27 supplement, L-glutamine, and penicillin-streptomycin)
-
This compound (14,15-EET)
-
Glass coverslips
-
Poly-L-lysine and Laminin (B1169045)
-
24-well plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization/Blocking solution (e.g., PBS with Triton X-100 and BSA or serum)
-
Primary antibody (e.g., anti-β-III tubulin or anti-neurofilament)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Coverslip Preparation: Coat glass coverslips with poly-L-lysine followed by laminin to provide a suitable substrate for neuronal attachment and growth.[9]
-
Neuron Isolation and Plating: Isolate DRG or cortical neurons from embryonic rodents using established dissection and dissociation protocols.[9] Plate the dissociated neurons onto the coated coverslips in 24-well plates at an appropriate density.
-
Treatment: After allowing the neurons to adhere (typically a few hours to overnight), replace the medium with fresh culture medium containing 14,15-EET at various concentrations (e.g., 0.01 µM to 1.0 µM).[4] Include a vehicle control. For cortical neurons, treatments can be added 1 and 12 hours after plating.[4]
-
Incubation: Culture the neurons for 24-48 hours to allow for axon growth.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Wash with PBS.
-
Permeabilize and block non-specific binding sites.
-
Incubate with a primary antibody against a neuronal marker like β-III tubulin or neurofilament.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
-
Imaging and Analysis:
-
Acquire images of the stained neurons using a fluorescence microscope.
-
Use image analysis software to measure the length of the longest axon for each neuron or the total length of all neurites per neuron.
-
Visualizations
Signaling Pathway of 14,15-EET in Neurite Outgrowth```dot
Caption: General experimental workflow for assessing neurite outgrowth.
References
- 1. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 14,15-epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic acids enhance axonal growth in primary sensory and cortical neuronal cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 14,15-EET Suppresses Neuronal Apoptosis in Ischemia-Reperfusion Through the Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 14, 15-EET alleviates neurological impairment through maintaining mitochondrial dynamics equilibrium via AMPK/SIRT1/FoxO1 signal pathways in mice with cerebral ischemia reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 14,15-epoxyeicosatrienoic acid promotes production of brain derived neurotrophic factor from astrocytes and exerts neuroprotective effects during ischaemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 14,15-EET in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 14,15-Epoxyeicosatrienoic acid (14,15-EET), a key lipid signaling molecule, in preclinical models of Alzheimer's disease (AD). The information presented herein summarizes its mechanism of action, therapeutic effects, and provides detailed protocols for its application in experimental settings.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline.[1][2][3] 14,15-EET, an epoxy fatty acid derived from arachidonic acid, has emerged as a promising therapeutic agent due to its potent anti-inflammatory and neuroprotective properties.[4][5]
In the brain, the levels of 14,15-EET are regulated by soluble epoxide hydrolase (sEH), an enzyme that degrades it to a less active diol.[4][5] Notably, sEH levels are elevated in the brains of AD patients and in mouse models of the disease.[4][6] Consequently, strategies to increase 14,15-EET levels, either through direct administration or by inhibiting sEH, have shown significant therapeutic benefits in preclinical AD models.[6][7][8]
Mechanism of Action
The therapeutic effects of 14,15-EET in Alzheimer's disease models are multi-faceted, primarily revolving around the reduction of neuroinflammation and enhancement of amyloid-beta clearance.
-
Anti-inflammatory Effects: 14,15-EET exerts anti-inflammatory effects by modulating glial cell activation.[4] It can suppress the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing the neurotoxic environment associated with chronic neuroinflammation in AD.[6]
-
Enhancement of Aβ Clearance: A key mechanism of 14,15-EET is its ability to promote the clearance of Aβ in astrocytes.[7][8][9] This is achieved through the enhancement of lysosomal biogenesis, a process regulated by the transcription factor EB (TFEB).[10] 14,15-EET has been shown to promote the nuclear translocation of TFEB, leading to the increased expression of lysosomal genes and enhanced degradation of Aβ.[10]
-
PPARγ Agonism: 14,15-EET is an endogenous agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with known anti-inflammatory and metabolic regulatory functions.[1][11][12] Activation of PPARγ in the context of AD has been shown to reduce amyloid plaque burden, decrease inflammation, and improve cognitive function in animal models.[2][13]
-
Mitochondrial Protection: 14,15-EET has been demonstrated to protect against Aβ-induced mitochondrial dysfunction in astrocytes. It helps maintain mitochondrial membrane potential, improves oxygen consumption, and reduces the production of reactive oxygen species, thereby preserving cellular energy metabolism.[14]
Data Summary
The following tables summarize the quantitative data from key studies on the effects of 14,15-EET and sEH inhibitors in Alzheimer's disease models.
Table 1: Effects of 14,15-EET and sEH Inhibitors on Amyloid-Beta Pathology
| Model | Treatment | Dosage/Concentration | Effect on Aβ | Reference |
| 5xFAD Mice | TPPU (sEH inhibitor) | Not specified | Reduced Aβ deposition | [7][8][15] |
| 5xFAD Mice | Hippocampal infusion of 14,15-EET | 100 ng/ml | Prevented Aβ deposition | [9][16] |
| 5xFAD Mice | Hippocampal infusion of 14,15-EET | 200 ng/ml | Reversed Aβ deposition | [7][8][9][15] |
| Primary Astrocytes | TPPU | 1 µM | Increased Aβ uptake | [16] |
| Primary Astrocytes | 14,15-EET | 1 µM | Increased Aβ uptake | [16] |
Table 2: Effects of 14,15-EET and sEH Inhibitors on Cognitive Function
| Model | Treatment | Behavioral Test | Outcome | Reference |
| 5xFAD Mice | TPPU (sEH inhibitor) | Not specified | Alleviated cognitive deficits | [7][8] |
| 5xFAD Mice | TPPU (sEH inhibitor) | Not specified | Improved cognitive function | [4] |
| AD Rat Model | TPPU (sEH inhibitor) | Not specified | Improved cognition | [17] |
| hAPP/PS1 TgF344-AD Rat Model | TPPU (sEH inhibitor) | Not specified | Reduced cognitive impairments | [18] |
Table 3: Effects of 14,15-EET on Mitochondrial Function in Aβ-treated Astrocytes
| Parameter | Treatment | Effect | Reference |
| Mitochondrial Membrane Potential | 10 µM 14,15-EET | Prevented Aβ-induced loss | [14] |
| Oxygen Consumption | 10 µM 14,15-EET | Inhibited Aβ-induced reduction | [14] |
| Reactive Oxygen Species (ROS) Production | 10 µM 14,15-EET | Inhibited Aβ-induced increase | [14] |
Experimental Protocols
The following are detailed protocols for key experiments involving the application of 14,15-EET in Alzheimer's disease models.
Protocol 1: In Vivo Administration of 14,15-EET via Hippocampal Infusion in 5xFAD Mice
-
Objective: To assess the effect of direct hippocampal administration of 14,15-EET on Aβ pathology.
-
Animal Model: 5xFAD transgenic mice, a commonly used model for familial Alzheimer's disease.
-
Materials:
-
14,15-EET
-
Vehicle (e.g., artificial cerebrospinal fluid)
-
Osmotic minipumps
-
Stereotaxic apparatus
-
Anesthesia
-
-
Procedure:
-
Anesthetize the 5xFAD mice according to approved institutional protocols.
-
Secure the mouse in a stereotaxic apparatus.
-
Implant a cannula into the hippocampus at the desired coordinates.
-
Connect the cannula to an osmotic minipump filled with either vehicle or 14,15-EET solution (e.g., 100 ng/ml for prevention studies, 200 ng/ml for reversal studies).[7][8][9][15][16]
-
Implant the minipump subcutaneously.
-
Allow the mice to recover and maintain the infusion for the desired duration (e.g., 2-4 weeks).
-
At the end of the treatment period, sacrifice the animals and collect brain tissue for analysis (e.g., immunohistochemistry for Aβ plaques, ELISA for Aβ levels).
-
Protocol 2: In Vitro Assessment of Aβ Clearance in Primary Astrocytes
-
Objective: To determine the effect of 14,15-EET on the uptake and degradation of Aβ by astrocytes.
-
Cell Culture: Primary astrocyte cultures derived from the cerebral cortex of neonatal mice.
-
Materials:
-
14,15-EET
-
TPPU (sEH inhibitor, as a positive control)
-
Fluorescently labeled Aβ (e.g., FITC-Aβ)
-
Cell culture medium and supplements
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Plate primary astrocytes in appropriate culture vessels and allow them to adhere.
-
Treat the astrocytes with 14,15-EET (e.g., 1 µM) or TPPU (e.g., 1 µM) for a specified pre-incubation period (e.g., 1-3 hours).[16]
-
Add fluorescently labeled Aβ to the culture medium and incubate for a defined period (e.g., 4 hours) to allow for uptake.[16]
-
Wash the cells thoroughly to remove extracellular Aβ.
-
Analyze the intracellular fluorescence using either fluorescence microscopy for visualization or a plate reader for quantification of Aβ uptake.
-
For degradation studies, cell lysates and culture medium can be collected for Western blot analysis of Aβ protein levels.[16]
-
Visualizations
Diagram 1: Signaling Pathway of 14,15-EET in Ameliorating Alzheimer's Disease Pathology
References
- 1. Central role of PPARγ in Alzheimer’s disease: From pathophysiology to potential therapies [accscience.com]
- 2. The role of peroxisome proliferator-activated receptor-gamma (PPARgamma) in Alzheimer's disease: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An epoxide hydrolase inhibitor reduces neuroinflammation in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. curealz.org [curealz.org]
- 7. 14,15-Epoxyeicosatrienoic Acid Alleviates Pathology in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 14,15-Epoxyeicosatrienoic Acid Alleviates Pathology in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Epoxide Hydrolase Inhibitors for the Treatment of Alzheimer’s Disease and Other Neurological Disorders: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. Frontiers | The nuclear receptor PPARγ as a therapeutic target for cerebrovascular and brain dysfunction in Alzheimer's disease [frontiersin.org]
- 13. PPARgamma agonists as therapeutics for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Epoxyeicosatrienoic acids pretreatment improves amyloid β-induced mitochondrial dysfunction in cultured rat hippocampal astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. jneurosci.org [jneurosci.org]
- 17. Inhibition of soluble epoxide hydrolase ameliorates cerebral blood flow autoregulation and cognition in alzheimer's disease and diabetes-related dementia rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes: Utilizing 14,15-EE-8(Z)-E for the Study of Soluble Epoxide Hydrolase (sEH) Inhibition
Introduction
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid, catalyzing the hydrolysis of epoxyeicosatrienoic acids (EETs) into their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[1][2] EETs are endogenous lipid signaling molecules with potent vasodilatory, anti-inflammatory, and organ-protective effects.[1][3] By inhibiting sEH, the endogenous levels of EETs are stabilized and increased, making sEH a promising therapeutic target for conditions such as hypertension, inflammation, pain, and neurodegenerative disorders.[1][4][5]
14,15-epoxyeicosa-8(Z)-enoic acid, or 14,15-EE-8(Z)-E, is an analog of the natural sEH substrate 14,15-EET. Such analogs are invaluable tools for researchers studying sEH activity and screening for novel inhibitors. They can be used as substrates in enzyme activity assays to quantify the potency of potential inhibitors. This document provides detailed protocols for utilizing EET analogs like this compound to study sEH inhibition, from high-throughput screening to detailed mechanistic analysis.
The sEH Signaling Pathway
The sEH enzyme is a critical node in the arachidonic acid cascade. Cytochrome P450 (CYP) epoxygenases convert arachidonic acid into four primary regioisomers of EETs (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET).[3][6] These EETs exert beneficial effects through various downstream signaling pathways, including the inhibition of NF-κB activation.[4][7] sEH acts as a primary catabolic enzyme, converting EETs to DHETs, thereby diminishing their signaling activity.[8] sEH inhibitors block this conversion, increasing EET bioavailability and enhancing their protective effects.[3][9]
Caption: The Soluble Epoxide Hydrolase (sEH) Signaling Pathway.
Experimental Protocols
Protocol 1: In Vitro sEH Inhibition Assay using a Fluorogenic Substrate (HTS)
This protocol describes a high-throughput screening (HTS) method to identify and characterize sEH inhibitors using a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[10] Upon hydrolysis by sEH, a highly fluorescent product is released, which can be measured to determine enzyme activity.
A. Materials
-
Recombinant human sEH enzyme
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[11]
-
Fluorogenic Substrate: PHOME (stock in DMSO)
-
Test Compounds (sEH inhibitors, dissolved in DMSO)
-
Positive Control Inhibitor: 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA)[10]
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation: ~330 nm, Emission: ~465 nm)[9][10]
B. Experimental Workflow
Caption: High-Throughput Screening (HTS) workflow for sEH inhibitors.
C. Procedure
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of test compounds and the positive control (AUDA) in DMSO. Further dilute them in sEH Assay Buffer.
-
Enzyme Preparation: Dilute the recombinant human sEH stock solution in ice-cold sEH Assay Buffer to the desired working concentration.[10]
-
Assay Plate Setup:
-
To appropriate wells of a 96-well plate, add 50 µL of sEH Assay Buffer.
-
Add 50 µL of the diluted test compounds, positive control, or vehicle (DMSO in buffer) to their respective wells.
-
Add 50 µL of the diluted sEH enzyme solution to all wells except the "no enzyme" background controls.
-
-
Pre-incubation: Incubate the plate for 5 minutes at 30°C to allow compounds to interact with the enzyme.[11]
-
Reaction Initiation: Prepare the fluorogenic substrate solution by diluting the DMSO stock in sEH Assay Buffer. Add 50 µL of the substrate solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure the fluorescence kinetically for 30 minutes with readings every minute (Excitation: 330 nm, Emission: 465 nm).[9]
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve for each well.
-
Determine the percent inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
D. Data Presentation
| Parameter | Value | Reference |
| Substrate | PHOME | [10] |
| Substrate Conc. | 10 µM | [11] |
| Enzyme (human sEH) | 2.9 nM | [11] |
| Positive Control | AUDA | [10] |
| Representative IC₅₀ Values | ||
| AUDA | 3 nM | [12] |
| TPPU | ~1-3 nM | Data derived from similar potent inhibitors. |
| Compound X (Urea 12) | 16 nM | [12] |
Protocol 2: LC-MS/MS Assay for sEH Activity using this compound
This protocol provides a highly specific method to measure the potency of sEH inhibitors by directly quantifying the conversion of a natural EET substrate analog, this compound, to its diol metabolite, 14,15-DiHE-8(Z)-E. This is considered a gold-standard assay for confirming inhibitor activity.[13]
A. Materials
-
Recombinant human sEH enzyme
-
Assay Buffer: 0.1 M sodium phosphate (B84403) buffer (pH 7.4) with 0.1 mg/mL BSA[13]
-
Substrate: this compound (in ethanol (B145695) or DMSO)
-
Test Compounds (dissolved in DMSO)
-
Internal Standards (e.g., d11-14,15-EET, d11-14,15-DHET) for mass spectrometry[14]
-
Acetonitrile (B52724), Formic Acid, Ethyl Acetate (LC-MS grade)
-
LC-MS/MS system with an appropriate C18 column
B. Experimental Workflow
Caption: Workflow for LC-MS/MS-based sEH inhibition assay.
C. Procedure
-
Incubation: In microcentrifuge tubes, combine the assay buffer, diluted test compound (or vehicle), and diluted sEH enzyme. Pre-incubate for 5 minutes at 37°C.
-
Reaction Initiation: Add this compound to a final concentration near its Kₘ value (e.g., 5 µM for 14,15-EET) to start the reaction.[13] Incubate for a optimized time (e.g., 10-20 minutes) at 37°C to ensure linear product formation.
-
Reaction Quenching: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standards (d11-14,15-EET and d11-14,15-DHET).[14]
-
Sample Preparation:
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Perform a solid-phase or liquid-liquid extraction to concentrate the analytes and remove salts. For example, add ethyl acetate, vortex, centrifuge, and collect the organic layer.[15]
-
Evaporate the organic solvent under a stream of nitrogen.
-
-
Analysis: Reconstitute the dried extract in a suitable mobile phase (e.g., 50:50 acetonitrile/water). Inject the sample into the LC-MS/MS system.
-
Quantification: Monitor the specific mass transitions for this compound, 14,15-DiHE-8(Z)-E, and their corresponding deuterated internal standards.
-
Data Analysis: Calculate the amount of product (diol) formed in each reaction. Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value as described in Protocol 1.
D. Data Presentation
| Parameter | Value | Reference |
| Substrate | This compound | Analog of 14,15-EET. |
| Substrate Conc. | 5 µM (near Kₘ) | [13] |
| Enzyme (human sEH) | 33.3 pM | [13] |
| Pharmacodynamic Marker | ||
| EET/DHET Ratio | Increases with sEHI | [14][16] |
| Representative Data | ||
| Baseline EET/DHET Ratio | 0.5 - 1.0 | Hypothetical baseline for illustration. |
| Post-sEHI EET/DHET Ratio | 5.0 - 10.0 | Demonstrates a significant shift upon effective sEH inhibition.[14] |
Protocol 3: Cell-Based Assay for Functional sEH Inhibition
This protocol assesses the functional consequences of sEH inhibition in a cellular context by measuring the suppression of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage-like cells. Increased EET levels due to sEH inhibition are known to have anti-inflammatory effects, which can be quantified with this assay.[4]
A. Materials
-
RAW 264.7 cells (or similar macrophage cell line)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test Compounds (sEH inhibitors)
-
Griess Reagent Kit for nitrite (B80452) measurement[4]
-
MTT or similar cell viability assay kit
-
96-well cell culture plates
B. Procedure
-
Cell Culture: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Cytotoxicity Test (Parallel Plate): First, determine the non-toxic concentration range of the test compounds by treating cells for 24 hours and performing an MTT assay.[4] Use only non-toxic concentrations for the functional assay.
-
Inhibitor Treatment: Pre-treat the cells with various non-toxic concentrations of the sEH inhibitors for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the "no stimulation" control.[4]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
Nitric oxide production is measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[4]
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution (Griess Reagent B) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample.
-
Determine the percent inhibition of NO production for each inhibitor concentration compared to the LPS + vehicle control. Calculate the EC₅₀ value.
-
C. Data Presentation
| Assay Endpoint | Effect of sEH Inhibition | Reference |
| LPS-induced NO Production | Decreased | [4] |
| Cell Viability (MTT) | No significant change at effective concentrations | [4] |
| Representative EC₅₀ | ||
| Potent sEH Inhibitor | 10 - 100 nM |
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of sEH via stabilizing the level of EETs alleviated Alzheimer’s disease through GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an online SPE–LC–MS-based assay using endogenous substrate for investigation of soluble epoxide hydrolase (sEH) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of Soluble Epoxide Hydrolase Activity In Vivo: A Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Studies of 14,15-EE-8(Z)-E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting preclinical efficacy studies of 14,15-EE-8(Z)-E, a stable analog of the epoxyeicosatrienoic acid (EET) 14,15-EET. This document outlines experimental designs for evaluating the therapeutic potential of this compound in cardiovascular and renal diseases, focusing on its vasodilatory, anti-inflammatory, and organ-protective effects.
Introduction to this compound
14,15-Epoxyeicosatrienoic acids (14,15-EETs) are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases. They possess a range of beneficial biological activities, including vasodilation, anti-inflammation, anti-fibrosis, and anti-apoptosis.[1][2] These properties make them promising therapeutic targets for cardiovascular and renal diseases. However, endogenous EETs are rapidly metabolized and inactivated by soluble epoxide hydrolase (sEH).[3] this compound is a synthetic, non-hydrolyzable analog of 14,15-EET designed to resist degradation by sEH, thereby prolonging its therapeutic effects.[4]
Key Biological Activities and Signaling Pathways
This compound is expected to mimic the biological actions of endogenous 14,15-EET. The primary mechanisms of action include:
-
Vasodilation: Activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[5][6][7] This process is mediated through a G-protein coupled receptor (GPCR) signaling cascade involving Gαs, adenylyl cyclase, cAMP, and protein kinase A (PKA).
-
Anti-inflammatory Effects: Inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression.[8]
-
Organ Protection: Attenuation of apoptosis and fibrosis in cardiac and renal tissues.[1][2]
The signaling pathways are visualized in the diagrams below.
Signaling Pathway Diagrams
Experimental Protocols for Efficacy Studies
The following protocols are designed to assess the efficacy of this compound in established animal models of hypertension and chronic kidney disease.
Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the effect of this compound on blood pressure in a genetic model of hypertension.
Experimental Workflow:
Materials and Methods:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 15 weeks of age.
-
Telemetry Implantation:
-
Anesthetize rats with isoflurane.
-
Implant telemetry transmitters for continuous blood pressure monitoring as previously described.[9]
-
Allow a 1-week recovery period.
-
-
Baseline Measurement: Record baseline mean arterial pressure for 1 week.
-
Treatment Groups (n=6-8 per group):
-
Drug Administration: Administer this compound dissolved in drinking water for 4 weeks.[11]
-
Blood Pressure Monitoring: Continuously monitor blood pressure and heart rate throughout the study.
-
Data Analysis:
-
Calculate average daily and weekly blood pressure and heart rate for each group.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare treatment groups to the vehicle control.
-
Expected Outcomes and Data Presentation:
The primary outcome is a reduction in systolic and diastolic blood pressure in the this compound treated groups compared to the vehicle control. Data should be presented in tables summarizing the mean arterial pressure and heart rate for each group at baseline and at weekly intervals throughout the treatment period.
| Treatment Group | Baseline MAP (mmHg) | Week 1 MAP (mmHg) | Week 2 MAP (mmHg) | Week 3 MAP (mmHg) | Week 4 MAP (mmHg) |
| Vehicle Control | |||||
| This compound (10 mg/kg/day) | |||||
| This compound (40 mg/kg/day) |
Protocol 2: Evaluation of Renoprotective Effects in a Mouse Model of Lupus Nephritis
Objective: To assess the ability of this compound to prevent kidney injury in a model of chronic inflammatory renal disease.
Experimental Workflow:
Materials and Methods:
-
Animal Model: Female NZBWF1 mice (a model for systemic lupus erythematosus and lupus nephritis), 20 weeks of age.[12][13]
-
Treatment Groups (n=10 per group):
-
Drug Administration: Administer the vehicle or this compound daily via oral gavage for 14 weeks.[12][13]
-
Sample Collection:
-
At the end of the 14-week treatment period, place mice in metabolic cages for 24-hour urine collection.
-
Collect blood samples via cardiac puncture at the time of sacrifice.
-
Perfuse and collect kidneys for histological and molecular analysis.
-
-
Biochemical Analysis:
-
Measure blood urea (B33335) nitrogen (BUN) and serum creatinine levels.
-
Quantify proteinuria in the collected urine samples.[12][13]
-
-
Histological Analysis:
-
Perform Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) staining on kidney sections to assess renal injury and fibrosis.
-
Use immunohistochemistry to detect inflammatory cell infiltration.
-
-
Molecular Analysis:
Expected Outcomes and Data Presentation:
Treatment with this compound is expected to reduce markers of kidney damage and inflammation. The data should be compiled into tables for clear comparison between the treatment and control groups.
Table 1: Renal Function Parameters
| Treatment Group | BUN (mg/dL) | Serum Creatinine (mg/dL) | Proteinuria (mg/24h) |
| Vehicle Control | |||
| This compound (10 mg/kg/day) |
Table 2: Renal Inflammatory Marker Expression (mRNA fold change vs. control)
| Treatment Group | TNF-α | IL-6 | IL-1β |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (10 mg/kg/day) |
Conclusion
The provided protocols offer a comprehensive framework for evaluating the therapeutic efficacy of this compound in preclinical models of hypertension and chronic kidney disease. The detailed methodologies and data presentation formats are intended to facilitate robust and reproducible research in the development of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. pnas.org [pnas.org]
- 9. Development of Epoxyeicosatrienoic Acid Analogs with in Vivo Anti-Hypertensive Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epoxyeicosatrienoic Acid Analog and 20-HETE Antagonist Combination Prevent Hypertension Development in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Epoxyeicosatrienoic Acid Analog EET-A Blunts Development of Lupus Nephritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epoxyeicosatrienoic Acid Analog EET-A Blunts Development of Lupus Nephritis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 14,15-EE-8(Z)-E in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of 14,15-Epoxyeicosa-8(Z)-enoic acid (14,15-EE-8(Z)-E), also known as 14,15-EEZE, in mouse models. This document includes recommended dosages, detailed experimental protocols, and insights into its mechanism of action, drawing from preclinical research.
Introduction
This compound is a selective antagonist of epoxyeicosatrienoic acids (EETs), which are signaling lipids involved in various physiological and pathological processes, including inflammation, angiogenesis, and cancer progression. By inhibiting the actions of EETs, this compound serves as a valuable tool for investigating the role of the EET signaling pathway and as a potential therapeutic agent.
Recommended Dosage and Administration
While specific dosages can vary depending on the mouse strain, disease model, and research objectives, a general starting point for in vivo studies can be extrapolated from existing research on related compounds and the antagonist itself.
Table 1: Recommended Dosage and Administration of this compound and Related Compounds in Mice
| Compound | Dosage | Administration Route | Mouse Model Context | Reference |
| 14,15-EET | 15 µg/kg/day | Intraperitoneal (via osmotic minipump) | Lewis Lung Carcinoma (LLC) and B16F10 Melanoma | [1] |
| This compound | Not explicitly stated in mice. A dose of 0.128 mg/kg was used in dogs. | Intracoronary infusion | Canine model of myocardial infarction | [2] |
Note: The dosage for the antagonist this compound in mice has not been explicitly detailed in the available literature. Researchers should consider the dosage of the agonist (14,15-EET) as a starting point for dose-response studies to determine the optimal antagonistic concentration. A pilot study to evaluate a range of doses is highly recommended.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound (powder form)
-
Ethanol (B145695) (EtOH)
-
Phosphate-buffered saline (PBS), sterile
-
Osmotic minipumps (e.g., Alzet)
-
Surgical tools for implantation
Procedure:
-
Dissolve the this compound powder in a minimal amount of ethanol. A stock solution in 30% ethanol has been used for the related compound 14,15-EET.[1]
-
Further dilute the stock solution with sterile PBS to achieve the desired final concentration for administration. The final concentration of ethanol should be minimized to avoid toxicity.
-
For continuous delivery, fill the osmotic minipumps with the prepared this compound solution according to the manufacturer's instructions.
-
Surgically implant the osmotic minipumps intraperitoneally in the mice under aseptic conditions.
Protocol 2: Evaluation of this compound in a Mouse Cancer Model
This protocol is based on studies investigating the role of EETs and their antagonists in tumor growth and metastasis.[1]
Mouse Model:
-
Lewis Lung Carcinoma (LLC) or B16F10 melanoma cells are commonly used.
Experimental Workflow:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors are established, initiate treatment with this compound or vehicle control via intraperitoneally implanted osmotic minipumps.
-
Continue treatment for a predetermined period (e.g., until primary tumors are resected).
-
After primary tumor resection, continue to monitor the mice for the development of metastases (e.g., in the lungs and lymph nodes).
-
At the end of the study, euthanize the mice and collect tissues (tumors, lungs, lymph nodes) for further analysis (e.g., histology, immunohistochemistry for vessel density).
Workflow for evaluating this compound in a mouse cancer model.
Signaling Pathways
This compound exerts its effects by antagonizing the signaling pathways activated by EETs. EETs are known to promote cell proliferation and inhibit apoptosis, in part through the activation of the Epidermal Growth Factor Receptor (EGFR) and downstream pathways such as the ERK and PI3 kinase/AKT pathways.[3]
In the context of cancer, EETs can stimulate tumor growth and metastasis.[1] This is thought to occur through the promotion of angiogenesis and the creation of a favorable tumor microenvironment. This compound, by blocking EET signaling, is expected to inhibit these pro-tumorigenic effects.
Simplified signaling pathway of EETs and the inhibitory action of this compound.
Conclusion
This compound is a critical tool for elucidating the role of the EET signaling pathway in various disease models. The provided protocols offer a foundation for researchers to design and execute robust in vivo studies in mice. Careful consideration of dosage, administration route, and the specific experimental context is essential for obtaining reliable and reproducible results. Further dose-finding studies in mouse models are warranted to establish optimal therapeutic and investigative concentrations.
References
- 1. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 14,15-EE-8(Z)-E in Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 14,15-EE-8(Z)-E, a novel epoxyeicosatrienoic acid (EET) analog, in a suite of angiogenesis assays. Due to the limited direct research on this compound, this document leverages data and protocols established for the closely related and well-studied compound, 14,15-EET. It is hypothesized that this compound will exhibit pro-angiogenic properties similar to 14,15-EET, which has been shown to promote endothelial cell migration, tube formation, and in vivo angiogenesis.[1]
The following sections detail the hypothesized signaling pathway, quantitative data from representative assays using 14,15-EET, and detailed protocols for key in vitro, ex vivo, and in vivo angiogenesis assays.
Hypothesized Signaling Pathway
14,15-EET has been demonstrated to induce angiogenesis through the activation of a Src-dependent STAT-3 signaling pathway, which in turn upregulates the expression of Vascular Endothelial Growth Factor (VEGF).[1] This upregulation of VEGF is a critical downstream event that mediates the pro-angiogenic effects of 14,15-EET, including endothelial cell migration and tube formation.[1] It is proposed that this compound will activate a similar signaling cascade.
Hypothesized signaling cascade of this compound-induced angiogenesis.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes based on studies using 14,15-EET. These tables provide a baseline for designing experiments and interpreting results when testing this compound.
Table 1: In Vitro Angiogenesis Assays with 14,15-EET
| Assay Type | Cell Type | 14,15-EET Concentration | Observed Effect | Reference |
| Tube Formation | HDMEC | 0.1 µM | ~2-fold increase in tube formation | [1] |
| Cell Migration | HDMEC | 0.1 µM | Significant increase in cell migration | [1] |
| Cell Proliferation | Endothelial Cells | Not specified | Promotion of proliferation | [1] |
HDMEC: Human Dermal Microvascular Endothelial Cells
Table 2: Ex Vivo and In Vivo Angiogenesis Assays with 14,15-EET
| Assay Type | Model | 14,15-EET Concentration/Dose | Observed Effect | Reference |
| Aortic Ring Assay | Bovine Coronary Artery | ED₅₀ ≈ 2.2 µM | Vasorelaxation, indicative of vascular activity | [2] |
| Matrigel Plug Assay | Mouse | 50 µM | Significant increase in angiogenesis | [1] |
Experimental Protocols
Detailed methodologies for key angiogenesis assays are provided below. These protocols can be adapted to evaluate the pro- or anti-angiogenic potential of this compound.
In Vitro Assays
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Workflow for the Endothelial Cell Tube Formation Assay.
Protocol:
-
Preparation of Matrigel® Plate:
-
Thaw Matrigel® on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50-100 µL of Matrigel® to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest endothelial cells (e.g., HUVECs or HDMECs) and resuspend them in serum-free or low-serum medium.
-
Prepare a cell suspension containing 1-2 x 10⁴ cells per well.
-
Add this compound at various concentrations to the cell suspension. Include a vehicle control (e.g., ethanol (B145695) or DMSO) and a positive control (e.g., VEGF).
-
Gently add 100 µL of the cell suspension to each Matrigel®-coated well.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Monitor tube formation periodically under an inverted microscope.
-
Capture images of the tube networks at the optimal time point.
-
-
Quantification:
-
Quantify the extent of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Parameters to measure include total tube length, number of junctions, and number of meshes.
-
This assay measures the migration of endothelial cells to close a "wound" created in a confluent monolayer.
Protocol:
-
Cell Seeding and Monolayer Formation:
-
Seed endothelial cells in a 24-well plate and grow them to 90-100% confluency.
-
-
Creating the Wound:
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Replace the PBS with fresh low-serum medium containing different concentrations of this compound or controls.
-
Immediately acquire an image of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO₂.
-
Acquire images of the same field of view at regular intervals (e.g., every 6-8 hours) until the wound in the control group is nearly closed.
-
-
Quantification:
-
Measure the area of the scratch at each time point using image analysis software.
-
Calculate the percentage of wound closure relative to the initial area.
-
Ex Vivo Assay
This assay uses explants of aorta to model the sprouting of new blood vessels in a three-dimensional matrix.
Workflow for the Aortic Ring Assay.
Protocol:
-
Aorta Dissection and Ring Preparation:
-
Euthanize a rat or mouse according to approved institutional guidelines.
-
Dissect the thoracic aorta and place it in cold serum-free medium.
-
Remove the periaortic fibro-adipose tissue and cut the aorta into 1 mm thick rings.
-
-
Embedding Aortic Rings:
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Treatment and Culture:
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Add endothelial cell growth medium supplemented with different concentrations of this compound or controls to each well.
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Culture the rings for 7-14 days, changing the medium every 2-3 days.
-
-
Imaging and Quantification:
In Vivo Assay
This in vivo assay evaluates the formation of new blood vessels within a subcutaneously implanted Matrigel® plug.
Protocol:
-
Preparation of Matrigel® Mixture:
-
Thaw Matrigel® on ice.
-
Mix the Matrigel® with a pro-angiogenic factor (e.g., bFGF or VEGF) and the desired concentration of this compound or vehicle control. Keep the mixture on ice.
-
-
Subcutaneous Injection:
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Anesthetize mice according to approved protocols.
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Subcutaneously inject 0.5 mL of the Matrigel® mixture into the flank of each mouse. The Matrigel® will form a solid plug at body temperature.
-
-
Incubation Period:
-
Allow 7-21 days for blood vessels from the host to infiltrate the Matrigel® plug.
-
-
Plug Excision and Analysis:
-
Euthanize the mice and excise the Matrigel® plugs.
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a Drabkin assay to quantify blood vessel formation.
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Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.[1]
-
References
- 1. An essential role for SRC-activated STAT-3 in 14,15-EET–induced VEGF expression and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
14,15-EE-8(Z)-E solubility issues and solutions
Welcome to the technical support center for 14,15-EE-8(Z)-E. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound, also known as 14,15-Epoxyeicosa-8(Z)-enoic Acid, is a structural analog of 14(15)-epoxyeicosatrienoic acid (14,15-EET). 14,15-EETs are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases. This compound demonstrates potent vasodilator agonist activity, similar to its parent compound 14,15-EET.[1]
Q2: I am having trouble dissolving this compound. What solvents are recommended?
This compound is soluble in a range of organic solvents. For preparing stock solutions, ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are recommended. It has very limited solubility in aqueous buffers like phosphate-buffered saline (PBS).
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing common solubility problems with this compound.
Issue 1: Difficulty dissolving the compound in organic solvents.
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Question: I am trying to dissolve this compound in ethanol (or DMSO/DMF) to make a stock solution, but it is not dissolving completely. What should I do?
-
Answer: Ensure you are using a high-quality, anhydrous grade of the solvent. The presence of water can significantly reduce the solubility of lipophilic compounds. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution. However, avoid excessive heat, which could lead to degradation. If solubility issues persist, consider preparing a more dilute stock solution.
Issue 2: Precipitation upon dilution into aqueous buffer or cell culture medium.
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Question: My this compound stock solution in ethanol is clear, but a precipitate forms when I add it to my aqueous experimental buffer (e.g., PBS or cell culture medium). How can I prevent this?
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Answer: This is a common issue when diluting a lipophilic compound from an organic stock into an aqueous medium. Here are several strategies to overcome this:
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Pre-warm the aqueous medium: Warming your buffer or cell culture medium to 37°C before adding the stock solution can increase the solubility of this compound.
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Perform serial dilutions: Instead of adding the concentrated stock directly to your final volume, perform one or more intermediate dilutions in the aqueous buffer. Add the stock solution dropwise while gently vortexing or stirring the buffer to ensure rapid mixing.
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Use a carrier protein: For in vitro experiments, particularly in cell culture, using a carrier protein like fatty acid-free bovine serum albumin (BSA) can significantly improve the solubility and stability of this compound in aqueous solutions. A common approach is to pre-complex the lipid with BSA before adding it to the culture medium.
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Lower the final concentration: If precipitation persists, it may be necessary to reduce the final working concentration of this compound to stay within its aqueous solubility limit.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | 10 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL[1] |
| Ethanol | 10 mg/mL[1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.5 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol
-
Materials:
-
This compound (Molecular Weight: 324.5 g/mol )
-
Anhydrous Ethanol (200 proof)
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Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.245 mg.
-
Add the appropriate volume of anhydrous ethanol to the vial containing the compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C in a water bath can be used if necessary.
-
Store the stock solution at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation. For long-term storage, -80°C is recommended.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM stock solution of this compound in ethanol
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
-
-
Procedure (for a final concentration of 1 µM in 10 mL of medium):
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. This creates a 10 µM solution.
-
Gently vortex the intermediate dilution.
-
Add 1 mL of the 10 µM intermediate dilution to 9 mL of pre-warmed cell culture medium to achieve the final 1 µM working concentration.
-
Gently mix the final working solution before adding it to your cells.
-
Note: Always prepare fresh working solutions for each experiment and observe for any signs of precipitation.
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Signaling Pathways and Experimental Workflows
The biological effects of this compound, similar to its parent compound 14,15-EET, are initiated through interaction with cell surface and intracellular receptors, leading to the activation of various signaling cascades.
References
Technical Support Center: Stability of 14,15-Epoxyeicosa-8(Z)-enoic Acid (14,15-EE-8(Z)-E) in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 14,15-EE-8(Z)-E in solution. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), a metabolite of arachidonic acid.[1] Like other epoxyeicosanoids, it is a potent signaling molecule involved in various physiological processes, including vasodilation.[1] However, 14,15-EET and its analogs are known to be both chemically and metabolically labile, which can affect the reproducibility and accuracy of experimental results.[2]
Q2: What are the primary degradation pathways for this compound in solution?
A2: The two main degradation pathways are:
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Enzymatic Hydrolysis: In biological systems, the epoxide group is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to form the less biologically active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[2][3]
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Chemical Degradation: The molecule is susceptible to auto-oxidation due to the presence of 1,4-dienyl moieties and acid-catalyzed hydrolysis of the epoxide ring.[2]
Q3: How should I store my stock solution of this compound?
A3: For long-term storage, it is recommended to store this compound as a solution in an organic solvent such as ethanol (B145695) at -20°C.[1] Under these conditions, it is reported to be stable for at least two years.[1] For short-term storage of working solutions, it is advisable to use amber vials to protect from light and to keep the solutions on ice.
Q4: Can I prepare aqueous solutions of this compound?
A4: Yes, but with caution. This compound is sparingly soluble in aqueous buffers like PBS (pH 7.2).[1] Due to its susceptibility to hydrolysis, especially under acidic conditions, aqueous solutions should be prepared fresh for each experiment and used promptly. The pH of the aqueous buffer should be carefully controlled.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity in my experiments. | Degradation of this compound in the experimental solution. | Prepare fresh solutions for each experiment. Minimize the time the compound is in aqueous buffer. Consider using a sEH inhibitor in cell-based assays to prevent metabolic degradation. |
| Difficulty dissolving this compound in aqueous buffer. | Poor aqueous solubility. | Prepare a concentrated stock solution in an organic solvent like ethanol or DMSO.[1] Then, dilute the stock solution into the aqueous buffer with vigorous vortexing. The final concentration of the organic solvent should be kept low and consistent across all experiments, including controls. |
| Precipitation of the compound upon dilution into aqueous media. | Exceeding the solubility limit. | Increase the volume of the aqueous media for dilution. Use a vehicle-tolerant assay or consider the use of a carrier protein like fatty acid-free bovine serum albumin (BSA) to improve solubility. |
| Loss of compound over time when stored in plastic tubes. | Adsorption to plastic surfaces. | Use silanized glass vials or low-adhesion polypropylene (B1209903) tubes for storage and preparation of solutions. |
Quantitative Data on Stability
While specific kinetic data for the degradation of this compound under various conditions is not extensively published, the following tables provide illustrative data based on the known behavior of the closely related and more studied 14,15-EET. This data should be used as a guideline for experimental design.
Table 1: Illustrative Effect of pH on the Half-life of 14,15-EET in Aqueous Buffer at 37°C
| pH | Estimated Half-life (hours) | Primary Degradation Product |
| 5.0 | < 1 | 14,15-DHET and other hydrolysis products |
| 7.4 | 4 - 6 | 14,15-DHET |
| 8.5 | > 12 | 14,15-DHET |
Note: This is illustrative data. Actual stability will depend on buffer composition and other factors.
Table 2: Illustrative Effect of Temperature on the Stability of 14,15-EET in PBS (pH 7.4)
| Temperature (°C) | Estimated % Degradation after 4 hours |
| 4 | < 5% |
| 25 | 20 - 30% |
| 37 | 40 - 50% |
Note: This is illustrative data. The presence of sEH in biological samples will significantly accelerate degradation.
Experimental Protocols
Protocol 1: General Procedure for Handling and Dilution of this compound
-
Stock Solution Preparation:
-
Allow the vial of this compound in ethanol to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a high-concentration stock solution (e.g., 1 mg/mL) in an anhydrous organic solvent such as ethanol, DMSO, or DMF.[1]
-
Store the stock solution in an amber glass vial at -20°C.
-
-
Working Solution Preparation:
-
For aqueous-based experiments, dilute the organic stock solution into the final aqueous buffer (e.g., PBS, cell culture media) immediately before use.
-
To minimize precipitation, add the stock solution to the aqueous buffer while vortexing.
-
The final concentration of the organic solvent should be kept below a level that affects the experimental system (typically ≤ 0.1%). Ensure the same concentration of the organic solvent is present in all control experiments.
-
Protocol 2: Assessment of this compound Stability in Solution by LC-MS/MS
This protocol outlines a method to quantify the degradation of this compound to its primary hydrolysis product, 14,15-DHET.
-
Sample Preparation:
-
Prepare solutions of this compound at the desired concentration in the test buffer (e.g., PBS at different pH values).
-
Incubate the solutions at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately stop the degradation by adding a cold organic solvent (e.g., 4 volumes of cold acetonitrile) containing an internal standard (e.g., 14,15-EET-d8 or 14,15-DHET-d11).
-
-
Sample Extraction (Liquid-Liquid Extraction):
-
Vortex the sample and centrifuge to precipitate any proteins.
-
Transfer the supernatant to a new tube.
-
Add an equal volume of ethyl acetate, vortex, and centrifuge to separate the phases.
-
Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water, 50/50, v/v).
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Monitor the parent and daughter ions for this compound and 14,15-DHET using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Quantify the concentrations of this compound and 14,15-DHET at each time point by comparing their peak areas to that of the internal standard.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and half-life.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Factors promoting the stability of this compound in solution.
References
- 1. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Delivery of 14,15-EET-8(Z)-E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of 14,15-EET-8(Z)-E and related epoxyeicosatrienoic acids (EETs).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the in vivo delivery of 14,15-EET-8(Z)-E?
A1: The primary challenges stem from the inherent physicochemical properties of EETs. These include poor water solubility, chemical and metabolic instability, and a short biological half-life.[1][2] 14,15-EET is rapidly metabolized by soluble epoxide hydrolase (sEH) into its less active diol form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[3] Additionally, it can be esterified into phospholipids, which may limit its availability as a free, active signaling molecule.[4]
Q2: What are the common administration routes for EETs and their analogs in vivo?
A2: Common routes of administration for EETs and their analogs in preclinical studies include intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.) injections.[5] The choice of administration route will significantly impact the pharmacokinetic and pharmacodynamic profile of the compound.
Q3: Are there stable analogs of 14,15-EET that are more suitable for in vivo studies?
A3: Yes, due to the instability of native EETs, a variety of more stable analogs have been developed. These analogs are often designed to be resistant to sEH-mediated hydrolysis and may have improved solubility profiles, making them more amenable for in vivo experimentation.[2][6]
Q4: What are lipid nanoparticles (LNPs) and how can they be used for 14,15-EET-8(Z)-E delivery?
A4: Lipid nanoparticles are advanced drug delivery systems that can encapsulate hydrophobic molecules like 14,15-EET-8(Z)-E.[7] They can protect the compound from degradation, improve its solubility and circulation time, and potentially facilitate targeted delivery.[1][8] However, the formulation of LNPs is a complex process that requires careful optimization of various parameters.[9][10]
Troubleshooting Guides
Problem 1: Poor Solubility and Formulation Issues
Symptoms:
-
Precipitation of the compound upon addition to aqueous buffers.
-
Difficulty in achieving the desired final concentration for injection.
-
Inconsistent results between experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Inherent hydrophobicity of 14,15-EET-8(Z)-E. | Initially dissolve the compound in a small amount of an organic solvent such as ethanol (B145695), DMSO, or DMF before further dilution in an aqueous vehicle. Note that the final concentration of the organic solvent should be minimized to avoid toxicity.[11] |
| Inadequate vehicle for solubilization. | Consider using a vehicle containing a solubilizing agent. A common approach for lipid-based molecules is to complex them with fatty-acid-free bovine serum albumin (BSA).[12] The use of cyclodextrins can also enhance the solubility of hydrophobic compounds. |
| Precipitation during storage. | Prepare fresh formulations for each experiment. If storage is necessary, conduct stability studies at different temperatures to determine the optimal storage conditions. |
Problem 2: Low Bioavailability and Rapid Metabolism
Symptoms:
-
Lack of a clear dose-response relationship in efficacy studies.
-
Requirement for high doses to observe a biological effect.
-
Discrepancy between in vitro and in vivo results.
Possible Causes and Solutions:
| Cause | Solution |
| Rapid metabolism by soluble epoxide hydrolase (sEH). | Co-administer a selective sEH inhibitor to increase the half-life of 14,15-EET-8(Z)-E.[13] Alternatively, consider using a metabolically stable analog of 14,15-EET.[2][6] |
| Esterification into complex lipids. | This is a natural metabolic pathway for EETs.[4] While challenging to prevent completely, the use of a delivery system like LNPs may alter the biodistribution and cellular uptake, potentially influencing the rate of esterification. |
| First-pass metabolism (if administered orally). | For preclinical studies, parenteral routes of administration such as i.v. or i.p. are generally preferred to bypass first-pass metabolism. |
Problem 3: Inconsistent Results with Lipid Nanoparticle (LNP) Formulations
Symptoms:
-
High variability in particle size and polydispersity index (PDI) between batches.
-
Low encapsulation efficiency.
-
Instability of the LNP formulation upon storage.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal formulation parameters. | Systematically optimize the lipid composition (e.g., ratio of cationic lipid, helper lipid, cholesterol, and PEG-lipid), drug-to-lipid ratio, and solvent/antisolvent mixing parameters.[7][9] |
| Inconsistent mixing during formulation. | Utilize a controlled and reproducible mixing method, such as microfluidics, to ensure uniform particle formation.[10] |
| Degradation of lipids or the encapsulated compound. | Use high-quality lipids and store them under appropriate conditions (e.g., protected from light and oxidation). Assess the stability of the final LNP formulation at different temperatures and for varying durations. |
Experimental Protocols
General Protocol for In Vivo Administration of 14,15-EET-8(Z)-E using an Albumin-Based Vehicle
1. Preparation of Stock Solution:
- Dissolve 14,15-EET-8(Z)-E in 100% ethanol to a concentration of 1-10 mg/mL.
- Store the stock solution at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
2. Preparation of Injection Solution:
- On the day of the experiment, warm the stock solution to room temperature.
- Prepare a sterile solution of 0.1% fatty-acid-free BSA in phosphate-buffered saline (PBS).
- Slowly add the required volume of the 14,15-EET-8(Z)-E stock solution to the BSA solution while vortexing to facilitate complexation.
- The final concentration of ethanol in the injection solution should be kept to a minimum (ideally <1%).
- Visually inspect the solution for any precipitation. If precipitation occurs, the formulation needs to be further optimized (e.g., by adjusting the BSA concentration or the final concentration of the compound).
3. Administration:
- Administer the freshly prepared solution to the animals via the desired route (e.g., i.p. or i.v.).
- The injection volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).
4. Control Group:
- The vehicle control group should receive the same formulation without the active compound (i.e., 0.1% BSA in PBS with the equivalent concentration of ethanol).
Visualizations
References
- 1. How To Master Lipid Nanoparticle Formulation | Technology Networks [technologynetworks.com]
- 2. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated and esterified within rat plasma and peripheral tissues but not the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. azonano.com [azonano.com]
- 8. susupport.com [susupport.com]
- 9. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated and esterified within rat plasma and peripheral tissues but not the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 14,15-EET Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 14,15-Epoxyeicosatrienoic acid (14,15-EET) and its analogs, such as 14,15-epoxyeicosa-8(Z)-enoic acid (14,15-EE-8(Z)-E), in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is 14,15-EET and what is its primary mechanism of action?
14,15-EET is a bioactive lipid mediator, an epoxyeicosatrienoic acid, formed from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] It acts as a signaling molecule in various physiological processes, most notably in the cardiovascular system where it functions as an endothelium-derived hyperpolarizing factor (EDHF), leading to vasodilation.[2][3] Its actions are often mediated through the activation of G-protein coupled receptors (GPCRs), leading to the opening of calcium-activated potassium channels (BKCa) and membrane hyperpolarization.[4][5]
Q2: What are the key signaling pathways activated by 14,15-EET?
14,15-EET has been shown to modulate several key signaling pathways:
-
Gαs-PKA Pathway: In vascular smooth muscle cells, 11,12-EET, a related regioisomer, activates BKCa channels via a Gαs- and PKA-dependent mechanism.[6]
-
EGFR/ERK/PI3K-Akt Pathway: In some cancer cell lines, 14,15-EET can stimulate cell proliferation and inhibit apoptosis by activating the epidermal growth factor receptor (EGFR), which in turn triggers the ERK and PI3K/Akt signaling cascades.[7]
-
PPARα Activation: While 14,15-EET itself is a weak activator, its metabolite, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), is a potent activator of peroxisome proliferator-activated receptor-alpha (PPARα).[2]
Q3: What is the typical concentration range for 14,15-EET in cell-based assays?
The optimal concentration of 14,15-EET is highly dependent on the cell type, the specific assay, and the desired biological endpoint. Based on published literature, effective concentrations can range from the low nanomolar to the micromolar range. For instance, nanomolar concentrations of 14,15-EET are sufficient to activate BKCa channels[4], while micromolar concentrations are often used to study effects on cell proliferation and vasodilation.[5][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store 14,15-EET solutions?
14,15-EET is a lipid and is susceptible to degradation. It is typically supplied in an organic solvent like ethanol (B145695) or methyl acetate. For cell-based assays, a stock solution should be prepared in an appropriate solvent (e.g., ethanol, DMSO) at a high concentration.[8] This stock solution should be stored at -20°C or -80°C.[8] For experiments, the stock solution should be diluted in the cell culture medium to the final desired concentration immediately before use. It is crucial to minimize the final concentration of the organic solvent in the cell culture to avoid solvent-induced cytotoxicity.
Q5: What are common solvents for 14,15-EET and what are their recommended final concentrations in cell culture?
Commonly used solvents for 14,15-EET include ethanol and dimethyl sulfoxide (B87167) (DMSO).[8] The final concentration of these solvents in the cell culture medium should be kept to a minimum, typically below 0.1% (v/v), to avoid off-target effects and cytotoxicity. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of 14,15-EET | Degradation of 14,15-EET: The compound is unstable and can be metabolized by cells. | - Prepare fresh dilutions from a frozen stock for each experiment.- Consider using a soluble epoxide hydrolase (sEH) inhibitor to prevent the conversion of 14,15-EET to the less active 14,15-DHET.[4] |
| Incorrect concentration: The concentration used may be too low for the specific cell type or assay. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM). | |
| Cell type is not responsive: The cells may not express the necessary receptors or signaling components. | - Verify the expression of putative 14,15-EET receptors or downstream signaling molecules in your cell line. | |
| High background or off-target effects | Solvent toxicity: The concentration of the organic solvent (e.g., ethanol, DMSO) may be too high. | - Ensure the final solvent concentration in the culture medium is below 0.1%.- Include a vehicle-only control to assess the effect of the solvent. |
| Compound precipitation: 14,15-EET may not be fully soluble in the aqueous culture medium at higher concentrations. | - Visually inspect the medium for any precipitates after adding the compound.- Prepare the final dilution in a serum-containing medium, as serum proteins can aid in solubility. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or serum batch can affect cellular responses. | - Use cells within a consistent passage number range.- Seed cells at a consistent density and treat them at a similar confluency.- Test a new batch of serum for its effect on the experimental outcome. |
| Inconsistent compound handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | - Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Procedure for Treating Cells with 14,15-EET
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of 14,15-EET Working Solution:
-
Thaw a frozen aliquot of the 14,15-EET stock solution (e.g., 1 mg/mL in ethanol).
-
Dilute the stock solution in serum-free or complete cell culture medium to the desired final concentrations. It is advisable to perform serial dilutions.
-
Prepare a vehicle control with the same final concentration of the solvent.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of 14,15-EET or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (this will be assay-dependent).
-
-
Downstream Analysis: Proceed with the specific cell-based assay (e.g., proliferation assay, western blot, etc.).
Protocol 2: Vasodilation Assay in Bovine Coronary Artery Rings
This protocol is adapted from studies on the vascular effects of 14,15-EET.[5]
-
Preparation of Artery Rings: Isolate bovine coronary arteries and cut them into rings (2-3 mm).
-
Mounting: Mount the rings in an organ bath containing Krebs buffer, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration and Pre-contraction: Allow the rings to equilibrate under a resting tension. Pre-contract the rings with a thromboxane (B8750289) mimetic like U46619 to induce a stable contraction.[5]
-
Treatment: Add cumulative concentrations of 14,15-EET to the organ bath.
-
Measurement: Record the changes in isometric tension to determine the extent of vasorelaxation.
Data Presentation
Table 1: Recommended Concentration Ranges of 14,15-EET for Various Cell-Based Assays
| Assay Type | Cell Type | Effective Concentration Range | Reference |
| Vasodilation | Bovine Coronary Arteries | 10⁻⁹ M to 10⁻⁵ M | [4] |
| BKCa Channel Activation | Vascular Smooth Muscle Cells | Nanomolar (nM) | [4] |
| Cell Proliferation | Human Carcinoma Cells (Tca-8113) | Micromolar (µM) | [7] |
| PPARα Activation (as 14,15-DHET) | COS-7 Cells | 10 µM | [2] |
| Inhibition of Leukotriene B4 Increase | Rat Pulmonary Artery Endothelial Cells | 1 µM | [8] |
Visualizations
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Overcoming Off-Target Effects of 14,15-EE-8(Z)-E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14,15-EE-8(Z)-E, a potent analog of the epoxyeicosatrienoic acid (EET) 14,15-EET. Our goal is to help you anticipate and overcome potential experimental challenges, particularly those related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary on-target effect?
A1: this compound is a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), a metabolite of arachidonic acid. Its primary on-target effect is vasodilation.[1][2] This is achieved by activating potassium channels, specifically large-conductance calcium-activated potassium (BKCa) channels and ATP-sensitive potassium (KATP) channels, in vascular smooth muscle cells.[3] This leads to hyperpolarization of the cell membrane and subsequent relaxation of the blood vessel. The action of 14,15-EET and its analogs is thought to be mediated by a G-protein coupled receptor (GPCR), likely coupled to a Gsα subunit.[4]
Q2: What are the known or potential off-target effects of this compound?
A2: While this compound is a potent vasodilator, researchers should be aware of potential off-target effects that could influence experimental outcomes. These include:
-
Activation of Peroxisome Proliferator-Activated Receptors (PPARs): The metabolite of 14,15-EET, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), is a known activator of PPARα.[5][6] Additionally, 14,15-EET itself has been shown to activate PPARγ.[7][8] Since this compound is an analog of 14,15-EET, it or its metabolites may also interact with PPARs, which could lead to unintended effects on gene expression related to lipid metabolism and inflammation.
-
Cross-reactivity with Prostanoid Receptors: Functional screening studies have indicated that 14,15-EET can interact with several prostanoid receptors, including subtypes for prostaglandin (B15479496) E2 (EP receptors), prostaglandin D2 (DP receptor), and prostaglandin F2α (FP receptor), typically at micromolar concentrations.[4] This suggests a potential for this compound to elicit responses mediated by these receptors, especially at higher concentrations.
Q3: How can I minimize or control for off-target effects in my experiments?
A3: To ensure the observed effects are specific to the intended target of this compound, consider the following strategies:
-
Use the Lowest Effective Concentration: Determine the optimal concentration of this compound for your specific assay through dose-response experiments and use the lowest concentration that elicits a robust on-target effect to minimize the likelihood of engaging off-target receptors.
-
Employ Specific Antagonists: To confirm the involvement of the putative EET receptor and rule out off-target effects, use a selective EET antagonist such as 14,15-EE-5(Z)-E .[9] If PPAR activation is suspected, a PPAR antagonist like GW9662 (for PPARγ) can be used.[8] For potential prostanoid receptor cross-reactivity, selective antagonists for the specific prostanoid receptor subtypes can be employed.
-
Inhibit Metabolism: 14,15-EET and its analogs are metabolized to their corresponding diols by soluble epoxide hydrolase (sEH).[6] To study the effects of the parent compound and prevent potential confounding effects from its metabolites (like 14,15-DHET activating PPARα), consider using an sEH inhibitor, such as 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA).
-
Use Control Compounds: Include structurally related but inactive analogs in your experiments to demonstrate specificity.
Troubleshooting Guides
Issue 1: Inconsistent or No Vasodilation Observed
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Ensure proper storage of the compound at -20°C or lower in an appropriate solvent. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Tissue Desensitization | If performing cumulative concentration-response curves, ensure adequate washout periods between applications. Consider using a single concentration per tissue preparation if desensitization is suspected. |
| Incorrect Experimental Conditions | Verify the composition and pH of your physiological salt solution (PSS). Ensure proper oxygenation (usually with 95% O2 / 5% CO2) and temperature (typically 37°C) of the organ bath.[10] |
| Endothelial Damage | The vasodilatory effect of EETs can be endothelium-dependent in some vascular beds. Assess the health of the endothelium by testing the response to an endothelium-dependent vasodilator like acetylcholine (B1216132) or bradykinin (B550075). |
| Inactive Compound | Verify the activity of your batch of this compound by testing it in a well-established positive control assay. |
Issue 2: Unexpected or Off-Target Cellular Responses
| Possible Cause | Troubleshooting Step |
| PPAR Activation | If observing changes in gene expression or metabolic pathways known to be regulated by PPARs, consider the possibility of off-target activation. Co-incubate with a specific PPAR antagonist (e.g., GW9662 for PPARγ) to see if the unexpected effect is blocked.[8] |
| Prostanoid Receptor Cross-reactivity | If the observed response mimics that of a known prostanoid, use selective antagonists for the suspected prostanoid receptor subtype to determine if the effect is mediated through this off-target interaction. |
| Metabolite Activity | The observed effect may be due to a metabolite of this compound. Use an sEH inhibitor to prevent the formation of the diol metabolite and see if the response is altered.[6] |
| Non-specific Lipid Effects | At high concentrations, lipids can have non-specific effects on cell membranes. Ensure you are using the lowest effective concentration and include appropriate vehicle controls. |
Data Presentation
Table 1: Comparative Pharmacological Data of this compound and Related Compounds
| Compound | Target/Assay | Species/Tissue | Potency (ED₅₀/EC₅₀/Kᵢ/Kₐ) | Reference |
| This compound | Vasodilation | Bovine Coronary Artery | ~1 µM (ED₅₀) | [1] |
| 14,15-EET | Vasodilation | Bovine Coronary Artery | ~1 µM (ED₅₀) | [1][2] |
| 14,15-EET | KATP Channel Activation | HEK293 cells (Kir6.2/SUR2A) | Potent activator | [3] |
| 14,15-DHET | PPARα Activation | COS-7 cells | Potent activator | [5][6] |
| 14,15-DHET | PPARα Binding | In vitro | 1.4 µM (Kₐ) | [5][6] |
| 14,15-EET | PPARγ Activation | Carcinoma cells | Activator at 100 nM | [7] |
| 14,15-EET | Prostanoid Receptors (EP₂, EP₄, FP, DP, EP₃) | Functional Screen | Low affinity (µM range) | [4] |
| 14,15-EE-5(Z)-E | EET Antagonist | Bovine Coronary Artery | Antagonist activity | [9] |
Experimental Protocols
Key Experiment: Isometric Tension Measurement in Isolated Arteries
This protocol provides a general framework for assessing the vasomotor effects of this compound in isolated arterial rings using a wire myograph.
1. Tissue Preparation:
-
Obtain fresh bovine hearts from a local abattoir and transport them on ice.
-
Dissect the left anterior descending (LAD) coronary artery and place it in cold, oxygenated physiological salt solution (PSS).
-
Carefully clean the artery of surrounding adipose and connective tissue.
-
Cut the artery into 2-3 mm wide rings.
2. Mounting:
-
Mount each arterial ring on two tungsten wires in the jaws of a wire myograph.[11]
-
Place the mounted rings in organ baths filled with PSS, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂.[10]
3. Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60 minutes under a stable baseline tension. Wash the tissues with fresh PSS every 15-20 minutes.[10]
-
Perform a viability check by contracting the tissues with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
Assess endothelial integrity by pre-contracting with a thromboxane (B8750289) A₂ mimetic (e.g., U46619) and then inducing relaxation with an endothelium-dependent vasodilator (e.g., bradykinin or acetylcholine).
4. Experimental Procedure:
-
Pre-contract the arterial rings with a suitable agonist (e.g., U46619 to a level of ~80% of the maximal KCl-induced contraction).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath, allowing the response to stabilize at each concentration before adding the next.
-
To test for off-target effects, pre-incubate the tissues with specific antagonists (e.g., 14,15-EE-5(Z)-E, GW9662, or a prostanoid receptor antagonist) for a sufficient period (e.g., 20-30 minutes) before pre-contracting and adding this compound.
5. Data Analysis:
-
Record the changes in isometric tension using a data acquisition system.
-
Express the relaxation responses as a percentage of the pre-contraction induced by the agonist.
-
Plot the concentration-response curves and calculate the ED₅₀ values.
Mandatory Visualizations
Caption: On-target and potential off-target signaling pathways of this compound.
Caption: Workflow for vascular reactivity studies using this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular determinants of cardiac K(ATP) channel activation by epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epoxyeicosatrienoic Acids Inhibit the Activation of Murine Fibroblasts by Blocking the TGF-β1-Smad2/3 Signaling in a PPARγ-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 14(R),15(S)-epoxyeicosatrienoic acid (14(R),15(S)-EET) receptor in guinea pig mononuclear cell membranes [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of 14,15-EE-8(Z)-E during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 14,15-Epoxyeicosa-8(Z)-enoic acid (14,15-EE-8(Z)-E) during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound, focusing on identifying and mitigating degradation.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound due to improper storage or handling. | Verify storage conditions (see FAQ below). Prepare fresh dilutions for each experiment from a properly stored stock solution. |
| Enzymatic hydrolysis by soluble epoxide hydrolase (sEH) in cell cultures or tissue preparations. | Consider using an sEH inhibitor in your experimental system to prevent metabolic degradation of this compound. | |
| Chemical hydrolysis due to inappropriate pH of the buffer or medium. | Ensure the pH of all aqueous solutions is maintained in a neutral range (pH 7.2-7.4). Avoid highly acidic or alkaline conditions. | |
| Precipitation of the compound in aqueous solutions | The compound has exceeded its solubility limit. | The solubility of fatty acids like this compound is pH-dependent.[1] Increasing the pH slightly above its pKa (around 4.4) can improve solubility by forming a more soluble salt.[1] Alternatively, using a carrier solvent like ethanol (B145695) or DMSO, or complexing with cyclodextrin (B1172386) can enhance aqueous solubility.[1] |
| Appearance of unexpected peaks in analytical chromatography (e.g., LC-MS) | Degradation of this compound into its diol metabolite (14,15-DHE-8(Z)-E) or oxidation byproducts. | Analyze the mass of the unexpected peak. The diol will have a mass corresponding to the addition of a water molecule. To prevent this, follow the handling and storage recommendations carefully. |
| Contamination from plasticware. | Always use glass or stainless steel labware when handling organic solutions of lipids.[2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it different from 14,15-EET?
A1: this compound, or 14,15-Epoxyeicosa-8(Z)-enoic acid, is a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET).[3] While both are potent vasodilators, this compound has only one cis double bond at the 8th carbon position, whereas 14,15-EET has three double bonds.[3][4] This structural difference makes this compound less susceptible to auto-oxidation.[5]
Q2: What are the primary pathways of this compound degradation?
A2: The two main degradation pathways are:
-
Enzymatic Hydrolysis: In biological systems, the enzyme soluble epoxide hydrolase (sEH) rapidly converts this compound to its less active diol form, 14,15-dihydroxy-eicosa-8(Z)-enoic acid (14,15-DHE-8(Z)-E).[6][[“]]
-
Chemical Degradation: This includes:
-
Acid or Base-Catalyzed Hydrolysis: The epoxide ring is susceptible to opening under both acidic and basic conditions, forming the diol.[8][9][10][11]
-
Oxidation: Although more stable than polyunsaturated epoxides, the molecule can still be oxidized, especially when exposed to air, heat, and certain metals.
-
Photodegradation: Exposure to UV light can contribute to the degradation of epoxy compounds.[12][13]
-
Q3: What are the optimal storage conditions for this compound?
A3: For long-term stability, this compound should be stored as a solution in an organic solvent such as ethanol at -80°C.[14] For short-term storage, -20°C is acceptable.[14] It is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed glass vial with a Teflon-lined cap to prevent oxidation and solvent evaporation.[2][15]
Q4: How should I handle this compound to minimize degradation during experiments?
A4: To minimize degradation:
-
Thawing and Aliquoting: Before use, allow the vial to warm to room temperature before opening to prevent condensation of water into the organic solvent. It is best practice to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: When handling the compound, especially if it is in a dry form or being transferred between containers, do so under an inert gas like argon or nitrogen.
-
Solvents: Use high-purity, degassed solvents for preparing solutions.
-
pH Control: Maintain the pH of aqueous buffers and media in the neutral range (pH 7.2-7.4) to avoid acid or base-catalyzed hydrolysis of the epoxide ring.
-
Temperature: Perform experimental incubations at the lowest practical temperature.
-
Light Exposure: Protect the compound from direct sunlight and UV radiation.[15]
-
Use of Antioxidants: For applications where oxidation is a major concern, consider adding a low concentration of an antioxidant like butylated hydroxytoluene (BHT) to the stock solution.[14][16]
Q5: How can I detect and quantify the degradation of this compound?
A5: The most effective method for detecting and quantifying this compound and its primary degradation product, 14,15-DHE-8(Z)-E, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][17][18] This technique allows for the separation and specific quantification of both the parent compound and its metabolite, enabling a precise assessment of degradation.
Quantitative Data Summary
The stability of this compound is influenced by several factors. The following table provides a summary of the expected stability under various conditions.
| Condition | Parameter | Expected Outcome | Recommendation |
| Temperature | Storage Temperature | Long-term stability is best achieved at -80°C.[14] | Store stock solutions at -80°C for long-term storage. |
| Experimental Temperature | Higher temperatures accelerate both hydrolysis and oxidation.[6] | Maintain experimental conditions at the lowest feasible temperature. | |
| pH | Aqueous Solution pH | Stable at neutral pH (7.2-7.4). Degradation increases in acidic (pH < 6) and alkaline (pH > 8) conditions due to epoxide ring opening.[8][9][10][11] | Use buffers in the neutral pH range. |
| Atmosphere | Storage/Handling Atmosphere | Exposure to oxygen can lead to oxidative degradation. | Store and handle under an inert atmosphere (argon or nitrogen).[15] |
| Light | Exposure to Light | UV light can cause photodegradation.[12][13] | Protect from light by using amber vials or by wrapping vials in foil. |
| Solvent | Purity and Type | Impurities in solvents can catalyze degradation. Ethanol is a suitable solvent for storage.[14][15] | Use high-purity, degassed solvents. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound (as a solid or in a manufacturer-supplied solvent)
-
High-purity ethanol (or other suitable organic solvent)
-
Inert gas (argon or nitrogen)
-
Glass vials with Teflon-lined caps
-
Glass syringes or pipettes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
If starting with a solid, dissolve it in the desired volume of high-purity ethanol to create a concentrated stock solution (e.g., 1 mg/mL). Perform this under a stream of inert gas.
-
Aliquot the stock solution into single-use glass vials.
-
Flush the headspace of each vial with inert gas before sealing tightly with the Teflon-lined cap.
-
Store the aliquoted stock solutions at -80°C.
-
For experiments, prepare working solutions by diluting the stock solution in the appropriate experimental buffer or medium immediately before use.
-
Protocol 2: Assessing the Stability of this compound by LC-MS/MS
-
Objective: To determine the rate of degradation of this compound under specific experimental conditions (e.g., different pH values, temperatures).
-
Materials:
-
This compound working solution
-
Experimental buffers at various pH values (e.g., pH 5, 7.4, 9)
-
Incubators or water baths at desired temperatures
-
Internal standard (e.g., a deuterated analog of this compound)
-
LC-MS/MS system
-
-
Procedure:
-
Spike a known concentration of this compound into the experimental buffers.
-
Incubate the samples under the desired conditions (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of each sample.
-
Immediately add an internal standard to each collected aliquot.
-
Extract the lipids from the aqueous buffer using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
Quantify the concentrations of this compound and its diol metabolite, 14,15-DHE-8(Z)-E, by comparing their peak areas to that of the internal standard.
-
Plot the concentration of this compound over time to determine its degradation rate under each condition.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Recommended workflow for experiments with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. tandfonline.com [tandfonline.com]
- 6. openagrar.de [openagrar.de]
- 7. consensus.app [consensus.app]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. The antioxidant butylated hydroxytoluene protects against atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ( )-14,15-Epoxyeicosa-(5Z,8Z,11Z)-trienoic acid 100 ug/mL in ethanol, 98 (+/-)-14,15-EET [sigmaaldrich.com]
- 16. osti.gov [osti.gov]
- 17. Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids - In Vitro Studies [journal.pan.olsztyn.pl]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: 14,15-Epoxyeicosatrienoic Acids (EETs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14,15-epoxyeicosatrienoic acids (EETs), with a focus on addressing experimental variability and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Stability and Handling
Q1: My 14,15-EET solution appears to have lost activity. What are the proper storage and handling procedures?
A1: 14,15-EET is chemically and metabolically labile.[1] To ensure stability, it should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2] It is recommended to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] For experimental use, prepare fresh dilutions in an appropriate solvent as recommended by the supplier.
Q2: What is the in vivo half-life of 14,15-EET, and how does this affect my experimental design?
A2: The in vivo half-life of 14,15-EET is very short, estimated to be from a few seconds to minutes.[1] This is primarily due to its rapid metabolism by soluble epoxide hydrolase (sEH) into the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][3] For in vivo experiments, this rapid degradation can lead to high variability. Consider co-administration with an sEH inhibitor to increase the bioavailability and duration of action of 14,15-EET.[4] For in vitro experiments, the short half-life necessitates careful timing of treatments and measurements.
Experimental Variability and Reproducibility
Q3: I am observing significant variability in my results between different experimental animals or cell lines. What could be the cause?
A3: Significant inter-individual and inter-tissue variability in the expression and activity of cytochrome P450 (CYP) epoxygenases (which synthesize EETs) and soluble epoxide hydrolase (sEH) (which degrades EETs) is a major source of experimental variability. Genetic polymorphisms in the genes encoding these enzymes can significantly alter endogenous EET levels and responsiveness to exogenous 14,15-EET.[5][6] It is advisable to characterize the expression levels of key CYP epoxygenases (e.g., CYP2J2, CYP2C8, CYP2C9) and sEH in your experimental model.[6][7]
Q4: My in vitro results are not consistent. What factors in my cell culture system could be contributing to this?
A4: In addition to the inherent genetic variability of cell lines, culture conditions can influence the expression of CYP epoxygenases and sEH. Factors such as cell density, passage number, and media composition can all contribute to variability. Ensure consistent cell culture practices and consider monitoring the expression of key enzymes involved in EET metabolism. Furthermore, 14,15-EET can be esterified into phospholipids, which can affect its free concentration and availability to bind to receptors.
Experimental Design and Interpretation
Q5: I am not observing the expected vasodilatory effect of 14,15-EET in my vascular ring experiments. What should I check?
A5: Several factors could contribute to a lack of response. First, confirm the viability of your tissue preparation with a known vasodilator. Second, ensure that your 14,15-EET solution is fresh and has been handled correctly to prevent degradation. Third, the vasodilatory effect of 14,15-EET is often mediated by the activation of potassium channels.[1] The specific type of potassium channel involved can vary between different vascular beds.[8] Ensure your experimental buffer composition is appropriate. Finally, consider the potential for rapid metabolism of 14,15-EET by sEH in the tissue. Pre-incubation with an sEH inhibitor may be necessary to observe a robust effect.
Q6: How do the different regioisomers and enantiomers of EETs affect experimental outcomes?
A6: Arachidonic acid can be metabolized to four different EET regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[7] While they can have similar effects in some systems, their potency and specific actions can differ in others.[8][9] Furthermore, each regioisomer exists as two enantiomers (R,S and S,R), which can also exhibit different biological activities.[3][10] For example, the 14(R),15(S)-enantiomer is preferentially recognized by a high-affinity binding site in some cell types.[1] It is crucial to use a well-characterized, pure preparation of the desired isomer and to report the specific isomer used in your publications to ensure reproducibility.
Quantitative Data Summary
Table 1: Vasoactive Properties of 14,15-EET and Analogs
| Compound | Assay | ED50 (µM) | IC50 (nM) | Reference(s) |
| 14,15-EET | Bovine Coronary Artery Relaxation | 1.7 - 2.2 | - | [1] |
| Unsubstituted Urea Analog (12) | Bovine Coronary Artery Relaxation | 3.5 | 16 | [1] |
| Oxamide Analog (16) | Bovine Coronary Artery Relaxation | 1.7 | 59,000 | [1] |
| N-iPr-amide Analog (20) | Bovine Coronary Artery Relaxation | 1.7 | 19,000 | [1] |
Table 2: Receptor Binding Affinity of 14,15-EET Analogs
| Compound | Cell Line | Ki (nM) | Reference(s) |
| 20-I-14,15-EE8ZE-APSA | U937 | 3.60 | [11] |
| 14,15-EET | U937 | 2.73 | [11] |
Detailed Experimental Protocols
Protocol 1: Assessment of Vasodilation in Bovine Coronary Artery Rings
Objective: To determine the vasodilatory effect of 14,15-EET and its analogs on pre-contracted bovine coronary artery rings.[12]
Materials:
-
Bovine hearts
-
Krebs buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose)
-
U46619 (thromboxane-mimetic)
-
14,15-EET stock solution
-
Organ bath system with isometric force transducers
Procedure:
-
Obtain fresh bovine hearts and dissect the left anterior descending coronary artery.
-
Clean the artery of excess connective tissue and cut into 3-5 mm rings.
-
Mount the rings in an organ bath filled with Krebs buffer, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 90 minutes under a resting tension of 3-5 g.
-
Pre-contract the rings with U46619 to approximately 80% of the maximal contraction induced by KCl.
-
Once a stable contraction is achieved, add cumulative concentrations of 14,15-EET to the organ bath.
-
Record the changes in isometric tension.
-
Calculate the percentage of relaxation relative to the pre-contraction induced by U46619.
Protocol 2: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of test compounds on recombinant human sEH.[1]
Materials:
-
Recombinant human sEH
-
Fluorescent substrate for sEH (e.g., PHOME)
-
Test compounds (e.g., 14,15-EET analogs)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate reader with fluorescence detection
Procedure:
-
Purify recombinant human sEH using affinity chromatography.
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, sEH enzyme, and the test compounds at various concentrations.
-
Pre-incubate the mixture for a defined period at a controlled temperature.
-
Initiate the enzymatic reaction by adding the fluorescent substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis and metabolism of 14,15-EET.
Caption: G-protein coupled signaling of 14,15-EET in vasodilation.
References
- 1. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 4. Early Renal Vasodilator and Hypotensive Action of Epoxyeicosatrienoic Acid Analog (EET-A) and 20-HETE Receptor Blocker (AAA) in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic variation in the cytochrome P450 epoxygenase pathway and cardiovascular disease risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 20-Iodo-14,15-Epoxyeicosa-8Z-enoyl-3-azidophenylsulfonamide: Photoaffinity Labeling of a 14,15-Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Refining protocols for 14,15-EE-8(Z)-E treatment of primary cells
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This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for refining experimental protocols involving 14,15-epoxyeicosatrienoic acid-8(Z)-enoic acid (14,15-EE-8(Z)-E), a stable analog of the signaling lipid 14,15-EET. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of this compound in primary cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET). 14,15-EETs are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases.[1] They are known to be potent signaling molecules with roles in regulating vascular tone, inflammation, and cell proliferation.[2][3] 14,15-EET and its analogs often exert their effects by activating downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and growth.[4][5][6] The analog this compound is designed for increased stability compared to the native compound, making it a useful tool for in vitro studies.[7]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound, like its parent compound, is a lipid. It is soluble in organic solvents such as ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mg/mL.[8][9] For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in sterile ethanol or DMSO. Store this stock solution tightly sealed at -20°C or -80°C for long-term stability, which can be up to two years.[9] When preparing working solutions, dilute the stock directly into the cell culture medium, ensuring the final solvent concentration is non-toxic to the primary cells (typically ≤0.1% v/v).
Q3: What is a typical starting concentration range for treating primary cells?
A3: The effective concentration of 14,15-EET and its analogs can vary significantly depending on the cell type and the biological endpoint being measured. Published studies have used concentrations ranging from the low nanomolar (nM) to the micromolar (µM) range. For example, effects on carcinoma cell lines have been observed with 14,15-EET concentrations between 25-200 nM.[4] In studies with PC12 and primary rat hippocampal neurons, 100 nM of 14,15-EET was effective.[10] For initial experiments, a dose-response study is recommended, starting from a low concentration (e.g., 10 nM) and titrating up to a higher concentration (e.g., 10 µM).[7]
Q4: What are the primary downstream signaling pathways activated by 14,15-EET analogs?
A4: The most commonly reported signaling pathways activated by 14,15-EET are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[4][11] Activation of these pathways is linked to the pro-survival, anti-apoptotic, and proliferative effects of the compound.[12][13] In some cell types, 14,15-EET can also trans-activate the Epidermal Growth Factor Receptor (EGFR) and interact with Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High Cell Death or Cytotoxicity | Solvent Toxicity: The final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is too high. | Ensure the final solvent concentration does not exceed 0.1% (v/v). Always run a vehicle-only control to assess solvent toxicity. |
| Compound Concentration Too High: The concentration of this compound is above the optimal range for the specific primary cell type. | Perform a dose-response curve starting from a lower concentration (e.g., 1-10 nM) to determine the optimal, non-toxic range. | |
| Poor Primary Cell Health: The primary cells were stressed or had low viability before the experiment began. | Always assess primary cell viability (e.g., via trypan blue exclusion) before starting an experiment. Ensure proper handling and culture conditions.[14] | |
| No Observable Effect or Low Potency | Compound Degradation: The compound may have degraded due to improper storage or handling. 14,15-EET is known to be labile.[15] | Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
| Sub-optimal Concentration: The concentration used may be too low to elicit a response in the specific cell type or assay. | Test a wider range of concentrations, extending into the micromolar range (e.g., 1-10 µM).[7] | |
| Short Incubation Time: The treatment duration may be insufficient for the desired biological effect to manifest. | Perform a time-course experiment (e.g., 15 min, 1h, 6h, 24h) to identify the optimal treatment duration. Uptake can be rapid (15-30 min), but downstream effects take longer.[16] | |
| Rapid Metabolism: Primary cells, particularly endothelial cells, can rapidly metabolize EETs into less active diols (DHETs).[1][16] | Consider using a soluble epoxide hydrolase (sEH) inhibitor in conjunction with this compound to prevent its breakdown and potentiate its effects.[15] | |
| High Variability Between Replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells or plates. | Ensure a homogenous single-cell suspension before seeding. Use proper pipetting techniques to avoid introducing bubbles and ensure even distribution.[17] |
| Compound Precipitation: The compound may be precipitating out of the culture medium, especially at higher concentrations. | Vigorously vortex the diluted compound in the medium just before adding it to the cells. Visually inspect the medium for any precipitate. Solubility in aqueous solutions like PBS is low (~1 mg/ml).[8][9] | |
| Edge Effects in Multi-well Plates: Wells on the periphery of the plate are prone to evaporation, leading to changes in media concentration. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. |
Quantitative Data Summary
The following table summarizes effective concentrations of 14,15-EET (the parent compound of this compound) from various studies. These values should serve as a starting point for protocol optimization.
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Citation |
| Tca-8113 Human Carcinoma Cells | 25-200 nM | 24 hours | Increased PPARγ expression, cell proliferation | [4] |
| PC12 & Rat Hippocampal Neurons | 100 nM | Not Specified | Enhanced neurite outgrowth | [10] |
| Porcine Aortic Endothelial Cells | Up to 5 µM | 15-30 minutes | Maximum cellular uptake | [16] |
| Primary Rat Pulmonary Artery Endothelial Cells | 1 µM | Not Specified | Prevention of ox-LDL induced inflammation | [8] |
| Bovine Coronary Arteries | 1-10 µM | Not Specified | Inhibition of EET-induced relaxation (using an antagonist) | [7] |
| Human Cerebral Microvascular Endothelial Cells | Not Specified | 30 minutes (pre-incubation) | Protection against OGD/R injury | [12] |
Detailed Experimental Protocols
Protocol 1: General Treatment of Primary Endothelial Cells
This protocol provides a general workflow for treating a monolayer of primary endothelial cells (e.g., HUVECs) with this compound.
-
Cell Seeding: Seed primary endothelial cells in a suitable vessel (e.g., 6-well plate) at a density that will result in 70-80% confluency on the day of the experiment. Culture in complete growth medium overnight in a humidified incubator at 37°C and 5% CO₂.
-
Serum Starvation (Optional): To reduce baseline signaling activity, aspirate the growth medium and replace it with a low-serum (e.g., 0.5-1% FBS) or serum-free medium. Incubate for 4-6 hours.
-
Preparation of Treatment Medium:
-
Thaw the this compound stock solution (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the stock in pre-warmed serum-free or low-serum medium to achieve the desired final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration treatment group.
-
Vortex each solution thoroughly before application.
-
-
Cell Treatment: Aspirate the starvation medium from the cells and gently add the prepared treatment or vehicle control medium.
-
Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 30 minutes for signaling studies, 24 hours for proliferation assays).
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Downstream Processing: After incubation, proceed immediately to the desired downstream analysis, such as cell lysis for Western blotting or fixation for immunofluorescence.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol describes how to detect the activation of the PI3K/Akt pathway by measuring the phosphorylation of Akt at Serine 473.
-
Cell Lysis:
-
Following treatment as described in Protocol 1, place the culture plate on ice.
-
Aspirate the medium and wash the cell monolayer once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).[18]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Processing:
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA assay.[19]
-
Sample Preparation & SDS-PAGE:
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when detecting phosphoproteins.[18]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473) diluted in 5% BSA/TBST.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for primary cell treatment.
Caption: Key signaling pathways activated by 14,15-EET.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14,15-Epoxyeicosatrienoic acid inhibits prostaglandin E2 production in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK/ERK and PI3K/AKT signaling pathways are activated in adolescent and adult acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | 14,15-Epoxyeicosatrienoic Acid Protect Against Glucose Deprivation and Reperfusion-Induced Cerebral Microvascular Endothelial Cells Injury by Modulating Mitochondrial Autophagy via SIRT1/FOXO3a Signaling Pathway and TSPO Protein [frontiersin.org]
- 13. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 14. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
Technical Support Center: Quantification of 14,15-Epoxyeicosatrienoic Acid (14,15-EET)
Welcome to the technical support center for the quantification of 14,15-epoxy-5(Z),8(Z),11(Z)-eicosatrienoic acid (14,15-EET) in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying 14,15-EET in biological samples?
A1: The quantification of 14,15-EET, an endogenous lipid mediator, presents several analytical challenges:
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Chemical and Metabolic Instability: 14,15-EET is chemically labile and is rapidly metabolized in vivo by soluble epoxide hydrolase (sEH) to its corresponding diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2][3][4][5] This rapid conversion can lead to an underestimation of 14,15-EET levels if samples are not handled properly.
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Low Endogenous Concentrations: 14,15-EET is present at very low concentrations in biological matrices, typically in the ng/mL range, which necessitates highly sensitive analytical methods.[5][6][7]
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Complex Biological Matrices: Biological samples such as plasma, urine, and tissues are complex mixtures containing numerous endogenous substances.[8] These substances can interfere with the analysis, leading to matrix effects like ion suppression or enhancement in mass spectrometry-based assays.[9][10][11]
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Isomeric Interference: Arachidonic acid is metabolized into four different regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[2][12] These isomers and their corresponding DHETs are structurally similar and can co-elute during chromatographic separation, leading to inaccurate quantification if the analytical method lacks sufficient resolution.[13][14]
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Lack of True Blank Matrix: As 14,15-EET is an endogenous compound, obtaining a true blank matrix (a sample completely devoid of the analyte) is not possible. This complicates the preparation of calibration standards and the assessment of method accuracy and recovery.[15][16]
Q2: Which analytical methods are most suitable for the quantification of 14,15-EET?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended method for the accurate and sensitive quantification of 14,15-EET and other eicosanoids.[6][7][17][18] This technique offers high selectivity and sensitivity, which are crucial for measuring the low concentrations of 14,15-EET in complex biological samples. While immunoassays (like ELISA) are available for some related compounds, they may suffer from cross-reactivity with other isomers or metabolites. Gas chromatography-mass spectrometry (GC-MS) can also be used but often requires derivatization of the analyte to increase its volatility.[19]
Q3: How can I prevent the degradation of 14,15-EET during sample collection and storage?
A3: To minimize the enzymatic hydrolysis of 14,15-EET to 14,15-DHET, it is crucial to add a soluble epoxide hydrolase (sEH) inhibitor to the sample immediately after collection. Additionally, samples should be kept on ice and processed as quickly as possible. For long-term storage, samples should be stored at -80°C.
Q4: What is the significance of measuring the 14,15-EET/14,15-DHET ratio?
A4: The ratio of 14,15-EET to its less active metabolite, 14,15-DHET, is often used as an indicator of in vivo soluble epoxide hydrolase (sEH) activity.[7][20] A lower ratio may suggest higher sEH activity, which has been implicated in various disease states. Therefore, the simultaneous quantification of both 14,15-EET and 14,15-DHET can provide valuable insights into the biological status of the system being studied.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable 14,15-EET signal | Analyte Degradation: 14,15-EET may have been hydrolyzed to 14,15-DHET during sample handling. | 1. Ensure an sEH inhibitor was added immediately upon sample collection. 2. Keep samples on ice during processing and store at -80°C. 3. Analyze for 14,15-DHET to see if the conversion has occurred. |
| Poor Extraction Recovery: The analyte may not be efficiently extracted from the sample matrix. | 1. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Consider different sorbents or solvent systems. 2. Use a deuterated internal standard for 14,15-EET to normalize for extraction losses. | |
| Insufficient Sensitivity: The concentration of 14,15-EET in the sample is below the limit of detection (LOD) of the method. | 1. Consider derivatization of the carboxylic acid group to enhance ionization efficiency in the mass spectrometer.[17] 2. Increase the sample volume for extraction. 3. Optimize the LC-MS/MS parameters for maximum sensitivity. | |
| High variability in replicate measurements | Matrix Effects: Inconsistent ion suppression or enhancement between samples. | 1. Improve sample cleanup to remove interfering matrix components. This may involve using a more selective SPE sorbent or an additional cleanup step.[21][22] 2. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[9] 3. Modify the chromatographic conditions to separate the analyte from co-eluting interferences.[10] |
| Inconsistent Sample Preparation: Variations in the execution of the sample preparation protocol. | 1. Ensure consistent timing and execution of all steps, especially those involving temperature and pH changes. 2. Use automated liquid handling systems for improved precision. | |
| Inaccurate quantification (poor agreement with expected values) | Isomeric Interference: Co-elution of other EET or DHET isomers with 14,15-EET. | 1. Optimize the chromatographic separation to resolve all isomers. This may require a longer gradient, a different column chemistry (e.g., phenyl-hexyl), or a different mobile phase composition.[13] 2. Use multiple reaction monitoring (MRM) transitions that are specific to 14,15-EET. |
| Improper Calibration: The calibration curve is not representative of the samples. | 1. Since a true blank matrix is unavailable, use a surrogate matrix (e.g., stripped plasma) or the standard addition method for calibration.[15] 2. Ensure the concentration range of the calibration standards brackets the expected concentrations in the samples. | |
| Peak tailing or fronting in chromatogram | Poor Chromatography: Issues with the analytical column or mobile phase. | 1. Ensure the mobile phase pH is appropriate for the analyte's pKa. 2. Check for column degradation or contamination; if necessary, wash or replace the column. 3. Ensure the injection solvent is compatible with the mobile phase. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for LC-MS/MS methods used in the analysis of 14,15-EET and related compounds. Note that these values can vary depending on the specific instrumentation, sample matrix, and protocol used.
Table 1: Limits of Quantification (LOQ) for EETs and DHETs in Human Plasma
| Analyte | LOQ (ng/mL) | Reference |
| EETs (general) | 0.5 | [6] |
| DHETs (general) | 0.25 | [6] |
| 14,15-EET & 14,15-DHET | 0.05 (lower end of validation range) | [7] |
Table 2: Linearity Ranges for EETs and DHETs
| Analyte | Linearity Range | Reference |
| EETs | 5 - 2000 nmol/L | [18] |
| DHETs | 2 - 2000 nmol/L | [18] |
| 14,15-EET & 14,15-DHET | 0.05 - 50 ng/mL | [7] |
Table 3: Precision of Quantification Methods
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| EETs & DHETs | 1.6 - 13.2% | 1.6 - 13.2% | [6] |
| EETs & DHETs | < 6% | < 16.7% | [18] |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for 14,15-EET and 14,15-DHET in Human Plasma
This protocol is a generalized procedure based on common practices described in the literature.[6][7][18]
1. Sample Preparation: a. To a 100 µL plasma sample, add an sEH inhibitor and a deuterated internal standard for both 14,15-EET and 14,15-DHET. b. For total 14,15-EET (free and esterified), perform saponification by adding NaOH and incubating. Neutralize with an acid. c. Perform liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) or hexane. d. Vortex and centrifuge the sample. e. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. Liquid Chromatography (LC):
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or acetic acid to improve peak shape and ionization.
- Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-20 µL. b. Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for these carboxylic acids.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 14,15-EET, 14,15-DHET, and their internal standards should be optimized.
Visualizations
Signaling Pathway of 14,15-EET
Caption: Biosynthesis and metabolism of 14,15-EET.
Experimental Workflow for 14,15-EET Quantification
References
- 1. Reactome | 14,15-EET is hydrolysed to 14,15-DHET by EPHX2 [reactome.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Reactome | 14,15-EET is hydrolysed to 14,15-DHET by EPHX2 [reactome.org]
- 4. 14,15-Dihydroxy-eicosa-5(Z)-enoic Acid Selectively Inhibits 14,15-Epoxyeicosatrienoic Acid-Induced Relaxations in Bovine Coronary Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overcome Isomer Interference in 1α,25-Dihydroxyvitamin D Quantitation by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lirias.kuleuven.be [lirias.kuleuven.be]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo [agris.fao.org]
- 21. fishersci.ca [fishersci.ca]
- 22. High-Throughput Solid Phase Extraction for Targeted and Nontargeted Exposomics - PMC [pmc.ncbi.nlm.nih.gov]
14,15-EE-8(Z)-E vehicle control selection issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 14,15-EE-8(Z)-E. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the use of this compound, with a focus on vehicle control selection and unexpected experimental results.
Q1: What is this compound and why is its vehicle selection critical?
This compound is a stable structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450 metabolite of arachidonic acid.[1] It is a potent vasodilator and is active in various signaling pathways.[1][2] Because it is a biologically active lipid molecule, the choice of solvent (vehicle) to dissolve and deliver it to your experimental system is critical. The vehicle itself must be inert and not produce any biological effects that could be mistaken for an effect of this compound.
Q2: My vehicle control (ethanol) is showing a biological effect in my cell-based assay. What should I do?
This is a common issue, as solvents like ethanol (B145695) can have direct effects on cells. Ethanol has been shown to stimulate proliferation in certain cell lines, such as the MCF-7 human breast cancer line, and can be cytotoxic at higher concentrations.[3][4]
Troubleshooting Steps:
-
Verify Vehicle Concentration: Ensure the final concentration of ethanol in your culture medium is as low as possible. For many cell lines, it is recommended to keep the final ethanol concentration below 0.5% for 24-hour exposures and below 0.25% for 48-hour exposures to avoid cytotoxicity.[4][5] For sensitive assays like inflammatory cytokine measurement, the concentration may need to be as low as 0.05%.[4]
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Perform a Vehicle Dose-Response Curve: Before starting your main experiment, test a range of vehicle concentrations on your specific cell line to determine the maximum non-toxic and non-stimulatory concentration.
-
Switch Vehicles: If ethanol continues to cause issues, consider another solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common alternative, though it also requires careful concentration control (typically ≤0.5%).[6]
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Re-evaluate Experimental Design: Ensure that every experimental condition, including the untreated control, receives the same final concentration of the vehicle.
Q3: I am observing unexpected or off-target effects in my experiment. What could be the cause?
This compound, as an analog of 14,15-EET, can activate multiple signaling pathways. These are not necessarily "off-target" but are part of its known biological activity. Key pathways include:
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EGFR, ERK, and PI3K/Akt pathways: These can promote cell proliferation and inhibit apoptosis.[7]
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mTORC2/Akt signaling: This pathway is involved in inhibiting endothelial senescence.[1]
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Peroxisome Proliferator-Activated Receptor (PPAR) activation: EETs and their metabolites can act as ligands for PPARs.[2][8]
If your results are inconsistent with vasodilation, consider if these other pathways could be responsible for the observed phenotype.
Q4: How should I prepare my this compound stock solution and working dilutions?
Proper preparation is crucial for experimental success.
-
Stock Solution: this compound is typically supplied in an ethanol solution.[1][9] Store this stock at -20°C as recommended.[1]
-
Working Dilutions:
-
First, prepare an intermediate dilution of the stock solution in your chosen vehicle (e.g., ethanol or DMSO).
-
Next, perform the final dilution into your aqueous culture medium or buffer (e.g., PBS). Due to the poor aqueous solubility of this compound, ensure rapid and thorough mixing to prevent precipitation.[1]
-
The final concentration of the organic solvent in the medium should be kept to a minimum (see Q2).
-
Data Presentation: Solubility and Recommended Vehicle Concentrations
For optimal experimental design, refer to the following tables for solubility data and recommended maximum vehicle concentrations in cell culture.
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
|---|---|
| Ethanol | 10 mg/mL[1] |
| DMSO | 10 mg/mL[1] |
| DMF | 10 mg/mL[1] |
| PBS (pH 7.2) | 0.5 mg/mL[1] |
Table 2: Recommended Maximum Solvent Concentrations for In Vitro Assays
| Solvent | Assay Type | Max Concentration (v/v) | Exposure Time | Reference |
|---|---|---|---|---|
| Ethanol | Cell Viability | ≤ 0.5% | 24 hours | [4] |
| Ethanol | Cell Viability | ≤ 0.25% | 48 hours | [4] |
| Ethanol | Inflammatory Cytokine Release | ≤ 0.05% | 24 hours | [4] |
| DMSO | General Cell Culture | ≤ 0.5% | N/A |[6] |
Experimental Protocols
Protocol 1: Determining Maximum Tolerated Vehicle Concentration
This protocol is essential for establishing the appropriate vehicle concentration for your specific cell line and assay.
-
Cell Plating: Seed your cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in a logarithmic growth phase at the time of analysis.
-
Vehicle Dilution Series: Prepare a series of dilutions of your vehicle (e.g., ethanol) in complete culture medium. A suggested range is 0.05% to 2.0% (v/v). Include a "medium only" control.
-
Treatment: Replace the existing medium with the medium containing the different vehicle concentrations.
-
Incubation: Incubate the plate for the longest duration planned for your actual experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay.
-
Data Analysis: Calculate cell viability as a percentage relative to the "medium only" control. The highest concentration that does not cause a significant decrease in viability is your maximum tolerated concentration.
Protocol 2: General Protocol for Cell Treatment with this compound
-
Prepare Stock: Thaw the this compound stock solution on ice.
-
Prepare Working Solutions: Serially dilute the this compound in your chosen vehicle (e.g., ethanol) to create concentrated working stocks. Typical final experimental concentrations for EET analogs range from 100 nM to 10 µM.[7][10]
-
Prepare Final Treatment Media: Dilute the working solutions into pre-warmed culture medium to achieve the final desired concentrations. Ensure the final vehicle concentration is identical across all treated groups and the vehicle control group.
-
Cell Treatment: Remove the medium from your plated cells and replace it with the treatment media. Include the following controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium containing the final vehicle concentration.
-
-
Incubation: Incubate for the desired experimental duration.
-
Analysis: Proceed with your specific downstream analysis (e.g., Western blot, qPCR, functional assay).
Visualizations: Pathways and Workflows
14,15-EET Signaling Pathways
The following diagram illustrates the major signaling cascades initiated by 14,15-EET, which are relevant for its analog, this compound.
Caption: Key signaling pathways activated by 14,15-EET and its metabolites.
Experimental Workflow for Vehicle Control Selection
This workflow provides a systematic approach to selecting and validating a vehicle for your experiments with this compound.
Caption: Workflow for selecting and validating an appropriate vehicle control.
Troubleshooting Logic for Unexpected Vehicle Control Effects
Use this decision tree to diagnose issues when your vehicle control group shows unexpected activity.
Caption: Decision tree for troubleshooting unexpected vehicle control effects.
References
- 1. Inhibitory effect of 14,15-EET on endothelial senescence through activation of mTOR complex 2/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ScholarWorks@CWU - Symposium Of University Research and Creative Expression (SOURCE): Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution [digitalcommons.cwu.edu]
- 6. benchchem.com [benchchem.com]
- 7. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 10. journals.physiology.org [journals.physiology.org]
Technical Support Center: Minimizing 14,15-EE-8(Z)-E Cytotoxicity in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of 14,15-epoxyeicosa-8(Z)-enoic acid (14,15-EE-8(Z)-E) during long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), a metabolite of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases.[1][2] Like other EETs, it is involved in a variety of biological processes. Known activities of the parent compound, 14,15-EET, include vasodilation, anti-inflammatory effects, and modulation of cell proliferation and apoptosis.[3][4][5][6] It can influence several signaling pathways, including those involving G-protein coupled receptors, PPARs, and transient receptor potential (TRP) channels.[4][7]
Q2: We are observing unexpected cytotoxicity in our long-term cell culture experiments with this compound. What are the potential causes?
Several factors could contribute to cytotoxicity in long-term studies:
-
Compound Degradation: 14,15-EET is known to be chemically and metabolically labile.[8] Although 14,15-EET has been shown to be stable in cell culture media without enzymes for up to 10 hours, its long-term stability is a concern.[9] Degradation products may have different biological activities, including potential cytotoxicity.
-
Metabolism to Less Active or Cytotoxic Metabolites: The primary metabolic pathway for 14,15-EET is hydrolysis by soluble epoxide hydrolase (sEH) to 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), which is generally less biologically active.[4][10] However, the metabolic profile of the synthetic analog this compound may differ, and its metabolites could have unforeseen cytotoxic effects.
-
Off-Target Effects: At higher concentrations or with prolonged exposure, this compound may interact with unintended cellular targets, leading to toxicity.
-
Vehicle Toxicity: The solvent used to dissolve this compound (e.g., ethanol, DMSO) can be toxic to cells, especially in long-term cultures where the vehicle concentration may accumulate.
-
Cell-Type Specific Sensitivity: The effects of 14,15-EETs can be highly cell-type dependent.[5][6] Some cell lines may be inherently more sensitive to the compound or its metabolites.
Q3: How can we improve the stability of this compound in our long-term experiments?
To enhance the stability of this compound in your experimental setup, consider the following:
-
Minimize Freeze-Thaw Cycles: Aliquot the stock solution to avoid repeated freezing and thawing.
-
Protect from Light and Air: EETs can be sensitive to light and oxidation. Store stock solutions and handle the compound in a manner that minimizes exposure.
-
Frequent Media Changes: In long-term studies, frequent replacement of the culture medium containing freshly diluted this compound can help maintain a consistent concentration of the active compound and remove potential degradation products.
-
Use of sEH Inhibitors: Co-treatment with a soluble epoxide hydrolase (sEH) inhibitor, such as AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid), can prevent the degradation of EETs to their corresponding DHETs, thereby prolonging their biological activity and potentially reducing the formation of downstream metabolites.[11][12]
Troubleshooting Guides
Issue 1: Increased Cell Death Observed After 48 Hours of Treatment
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Compound Degradation | 1. Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium. 2. Increase the frequency of media changes with fresh compound. |
| Vehicle Toxicity | 1. Run a vehicle control with the highest concentration of the solvent used. 2. If vehicle toxicity is observed, consider using a different solvent or reducing the final solvent concentration. |
| Concentration Too High | 1. Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line and experimental duration.[13] |
Issue 2: Inconsistent Results Between Experiments
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Variability in Compound Potency | 1. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. 2. Ensure proper storage of the stock solution at -20°C or lower.[1] |
| Cell Culture Conditions | 1. Maintain consistent cell passage numbers and seeding densities. 2. Ensure the health and viability of the cells before starting the experiment. |
Experimental Protocols
Protocol 1: Determination of Optimal Non-Toxic Concentration using an MTT Assay
This protocol outlines the steps to determine the concentration range of this compound that does not significantly impact cell viability over the desired experimental duration.
Materials:
-
This compound
-
Vehicle (e.g., Ethanol, DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Perform serial dilutions in complete culture medium to achieve the desired concentration range.
-
Include a vehicle-only control.
-
-
Cell Treatment:
-
Remove the medium from the wells.
-
Add the prepared dilutions of this compound and the vehicle control to the wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the non-toxic range.
-
Protocol 2: Assessing Apoptosis using Flow Cytometry with Annexin V/PI Staining
This protocol allows for the quantitative assessment of apoptosis and necrosis induced by this compound.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolomics reveals soluble epoxide hydrolase as a therapeutic target for high-sucrose diet-mediated gut barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soluble epoxide hydrolase regulates hydrolysis of vasoactive epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The protective effect of astrocyte-derived 14,15-EET on H2O2-induced cell injury in Astrocyte-dopaminergic neuronal cell line co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Soluble Epoxide Hydrolase Inhibition Attenuates Excitotoxicity Involving 14,15-Epoxyeicosatrienoic Acid-Mediated Astrocytic Survival and Plasticity to Preserve Glutamate Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Adjusting 14,15-EE-8(Z)-E experimental conditions for different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 14,15-epoxyeicosatrienoic acid-8(Z)-enoic acid (14,15-EET). The information is tailored for researchers, scientists, and drug development professionals to facilitate the adjustment of experimental conditions for different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is 14,15-EET and what are its primary cellular effects?
A1: 14,15-epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases. It acts as a signaling molecule in various physiological and pathological processes. Its primary effects include the promotion of cell proliferation, inhibition of apoptosis, and stimulation of angiogenesis.[1][2][3] In the cardiovascular system, it functions as a vasodilator.[2] 14,15-EET is metabolized into the less active dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH).[1][2]
Q2: What are the key signaling pathways activated by 14,15-EET?
A2: 14,15-EET has been shown to activate several key signaling pathways, including:
-
EGFR/PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.[1][3]
-
EGFR/ERK Pathway: This pathway is also involved in cell proliferation and growth.[1][3]
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ): 14,15-EET can activate PPARγ, a nuclear receptor involved in the regulation of gene expression.[1][3]
There is significant crosstalk between these pathways in mediating the cellular response to 14,15-EET.[4][5][6][7]
Q3: How do the effects of 14,15-EET differ between cancer cells and non-cancerous cells like endothelial cells?
A3: The effects of 14,15-EET are cell-type dependent.
-
In many cancer cell lines , such as the human carcinoma cell line Tca-8113, 14,15-EET promotes proliferation and inhibits apoptosis.[1][3]
-
In endothelial cells , 14,15-EET promotes angiogenesis (the formation of new blood vessels) and can inhibit cellular senescence.[2]
-
In PC12 cells , a rat pheochromocytoma cell line, 100 nM 14,15-EET has been shown to enhance nerve growth factor (NGF)-induced neurite outgrowth.[8]
Experimental Conditions and Data Presentation
The optimal experimental conditions for 14,15-EET can vary significantly between cell lines. Below is a summary of reported conditions for specific cell types. Researchers should use this as a starting point and perform their own dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental endpoint.
| Cell Line | Organism | Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Tca-8113 | Human | Tongue Carcinoma | 25-200 nM | 12-24 hours | Increased proliferation, activation of EGFR, ERK, PI3K/Akt, and PPARγ | [1] |
| ECV304 | Human | Bladder Carcinoma | 25-200 nM | 24 hours | Expression of PPARγ and sEH | [1] |
| PC12 | Rat | Pheochromocytoma | 20-200 nM (100 nM optimal) | 48 hours | Enhanced NGF-induced neurite outgrowth | [8] |
| Porcine Aortic Endothelial Cells | Pig | Endothelial | Up to 5 µM | 15-30 minutes (uptake) | Rapid uptake and metabolism to 14,15-DHET | [9] |
| U-937 | Human | Monocyte | Not specified | Not specified | Down-regulation of 14,15-EET binding via cAMP and PKA activation | [10] |
| Primary Astrocyte Cultures | Not specified | Astrocyte | 0-10 µM | Not specified | Promotes Aβ uptake | [11] |
Troubleshooting Guide
Issue 1: Poor Solubility of 14,15-EET in Aqueous Media
-
Problem: 14,15-EET is a lipid and has low solubility in aqueous solutions like cell culture media, which can lead to inconsistent results.
-
Solution:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 14,15-EET in an organic solvent such as ethanol, DMSO, or DMF.[12] Stock solutions can typically be stored at -20°C for one month or -80°C for six months.[11]
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the final desired concentration in your cell culture medium. It is crucial to vortex the diluted solution thoroughly to ensure proper mixing.
-
Final Solvent Concentration: Ensure that the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of the solvent) should always be included in your experiments.
-
Issue 2: Inconsistent or No Cellular Response
-
Problem: Cells do not respond to 14,15-EET treatment as expected, or the results are not reproducible.
-
Possible Causes and Solutions:
-
Sub-optimal Concentration or Incubation Time: The effective concentration and incubation time can vary greatly between cell lines. Perform a dose-response (e.g., 10 nM to 10 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to determine the optimal conditions for your specific cell line and the biological endpoint you are measuring.
-
Cell Passage Number: High passage numbers can lead to changes in cellular characteristics and responsiveness. Use cells with a consistent and low passage number for your experiments.
-
Metabolism of 14,15-EET: Cells expressing high levels of soluble epoxide hydrolase (sEH) will rapidly metabolize 14,15-EET to the less active 14,15-DHET.[1][2] Consider co-treatment with an sEH inhibitor, such as AUDA (1-10 µM), to increase the effective concentration and duration of action of 14,15-EET.[1][13]
-
Serum in Culture Medium: Components in fetal bovine serum (FBS) can bind to 14,15-EET, affecting its availability to the cells. For some experiments, particularly those investigating signaling events that occur rapidly, it may be necessary to serum-starve the cells for a period (e.g., 12 hours) before treatment.[1]
-
Issue 3: High Background in Cell Viability Assays (e.g., MTT)
-
Problem: The background absorbance in your control wells is high, reducing the dynamic range of your assay.
-
Solution:
-
Phenol (B47542) Red: The phenol red in some culture media can interfere with colorimetric assays. If high background is an issue, consider using a phenol red-free medium for the duration of the assay.
-
Incomplete Solubilization of Formazan (B1609692) Crystals: In an MTT assay, ensure complete solubilization of the formazan crystals by adding the solubilization solution and mixing thoroughly. In some cases, an overnight incubation may be necessary for complete dissolution.
-
Washing Steps: Be gentle during any washing steps to avoid detaching adherent cells, which can lead to variability in results.
-
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Cell Synchronization (Optional): For proliferation studies, you may want to synchronize the cells by serum-starving them in a serum-free medium for 12-24 hours.[1]
-
Treatment: Remove the medium and replace it with a fresh medium containing various concentrations of 14,15-EET or your experimental compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve 14,15-EET).
-
Incubation: Incubate the plate for the desired period (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
Western Blot Analysis of Signaling Proteins
This protocol provides a general framework for analyzing the phosphorylation status of key signaling proteins like EGFR, Akt, and ERK.
-
Cell Culture and Treatment: Grow cells to 60-70% confluency and then serum-starve for 12-24 hours. Treat the cells with 14,15-EET (e.g., 100 nM) for the desired time (e.g., 8 hours for signaling studies).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of your target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A loading control like β-actin should also be used to ensure equal protein loading.[1]
Visualizations
Signaling Pathway of 14,15-EET
Caption: Signaling pathways activated by 14,15-EET.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for a typical MTT cell viability assay.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Post-receptor signal transduction and regulation of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) binding in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Vasodilatory Efficacy of 14,15-EET and its Analog, 14,15-EE-8(Z)-E
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vasodilatory efficacy of 14,15-Epoxyeicosatrienoic acid (14,15-EET) and its structural analog, 14,15-Epoxyeicosa-8(Z)-enoic acid (14,15-EE-8(Z)-E). The information presented is based on experimental data from studies on bovine coronary arteries, offering valuable insights for researchers in cardiovascular pharmacology and drug development.
Data Presentation: Vasodilatory Potency
The vasodilatory effects of 14,15-EET and its analog, this compound, have been quantitatively assessed in bovine coronary arterial rings. The key metric for efficacy, the half-maximal effective concentration (ED₅₀), is presented below.
| Compound | ED₅₀ (Molar) | Efficacy Summary |
| 14,15-EET | 1 x 10⁻⁶ M[1] | Potent vasodilator. |
| This compound | Comparable to 14,15-EET | Exhibits full vasodilator activity and potency, similar to 14,15-EET.[1] |
Experimental Protocols
The comparative efficacy data for 14,15-EET and its analogs were primarily determined using an ex vivo model of vascular reactivity in bovine coronary arteries.
Experimental Workflow for Bovine Coronary Artery Relaxation Assay
Caption: Workflow of the bovine coronary artery relaxation assay.
Detailed Methodology:
-
Tissue Preparation: Bovine hearts are obtained, and the left anterior descending coronary arteries are dissected and cleaned of surrounding tissue. The arteries are then cut into 3-mm rings.[1]
-
Mounting: The arterial rings are mounted in organ chambers containing Krebs buffer, maintained at 37°C, and aerated with a mixture of 95% O₂ and 5% CO₂.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension. Before the addition of the test compounds, the arterial rings are pre-contracted with a thromboxane (B8750289) A₂ mimetic, U-46619, to induce a stable level of tone.[1]
-
Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of 14,15-EET or its analogs to the organ bath.
-
Data Acquisition and Analysis: Changes in isometric tension are recorded. The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by U-46619. The ED₅₀ values are then calculated from the concentration-response curves.
Signaling Pathway
Both 14,15-EET and this compound are believed to exert their vasodilatory effects through a common signaling pathway in vascular smooth muscle cells. This pathway involves the activation of a G-protein coupled receptor, leading to downstream effects that result in muscle relaxation and vasodilation.
Signaling Pathway of 14,15-EET-Induced Vasodilation
Caption: Gs-protein coupled signaling pathway for EET-mediated vasodilation.
Pathway Description:
14,15-EET and its analogs initiate vasodilation by binding to a putative G-protein coupled receptor (GPCR) on the surface of vascular smooth muscle cells. This binding activates the stimulatory G-protein alpha subunit (Gsα). The activated Gsα subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and opens potassium channels, such as the large-conductance calcium-activated potassium (BKCa) channels. The efflux of potassium ions from the cell results in hyperpolarization of the cell membrane, leading to the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and ultimately, smooth muscle relaxation and vasodilation.
References
A Comparative Guide to the Vasodilatory Effects of 14,15-EE-8(Z)-E
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasodilatory properties of 14,15-epoxyeicosatrienoic acid-8(Z)-enoic acid (14,15-EE-8(Z)-E) against other vasoactive compounds. The information presented is supported by experimental data to facilitate informed decisions in cardiovascular research and drug development.
Comparative Analysis of Vasodilator Potency
The vasodilatory efficacy of this compound and its analogs is typically evaluated by determining their half-maximal effective concentration (ED₅₀) in ex vivo vascular preparations. The following table summarizes the vasodilatory potency of 14,15-EET and related compounds in bovine coronary arteries, a commonly used model for assessing coronary vasodilation. An analog of 14,15-EET containing a Δ8 double bond, such as this compound, has been shown to possess full activity and potency.[1][2]
| Compound | ED₅₀ (M) | Relative Potency to 14,15-EET | Reference Tissue |
| 14,15-EET | 1 x 10⁻⁶ | 1 | Bovine Coronary Artery[1][2] |
| 11,12-EET | ~1 x 10⁻⁶ | ~1 | Bovine Coronary Artery[1] |
| 8,9-EET | ~1 x 10⁻⁶ | ~1 | Bovine Coronary Artery[1] |
| 5,6-EET | ~1 x 10⁻⁶ | ~1 | Bovine Coronary Artery[1] |
| 14,15-DHET | ~5 x 10⁻⁶ | ~0.2 | Bovine Coronary Artery[1] |
Note: A lower ED₅₀ value indicates higher potency. The regioisomers of EET (11,12-, 8,9-, and 5,6-EET) demonstrate comparable potency to 14,15-EET in bovine coronary arteries.[1] The dihydroxy metabolite, 14,15-DHET, is approximately five times less potent.[1]
Experimental Protocol: Ex Vivo Vasodilation Assay in Bovine Coronary Arteries
This protocol outlines the methodology for assessing the vasodilatory effects of compounds using isolated bovine coronary artery rings.
1. Tissue Preparation:
-
Fresh bovine hearts are obtained from a local abattoir and transported in cold Krebs-Henseleit solution.
-
The left anterior descending coronary artery is dissected free from the surrounding cardiac tissue.
-
The artery is cleaned of adipose and connective tissues and cut into rings of approximately 3-5 mm in length.
2. Mounting of Arterial Rings:
-
The arterial rings are mounted in an organ bath containing Krebs-Henseleit solution (in mM: 118.3 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.1 glucose).
-
The solution is maintained at 37°C and continuously aerated with a gas mixture of 95% O₂ and 5% CO₂ to maintain a pH of 7.4.
-
Each ring is suspended between two stainless steel hooks, with one hook fixed to the organ bath and the other connected to an isometric force transducer.
3. Equilibration and Pre-contraction:
-
The arterial rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams. During this period, the Krebs-Henseleit solution is changed every 15-20 minutes.
-
After equilibration, the rings are pre-contracted with a stable vasoconstrictor, typically the thromboxane (B8750289) A₂ mimetic U46619 (e.g., 10⁻⁸ to 10⁻⁷ M), to achieve a stable submaximal contraction.
4. Evaluation of Vasodilatory Response:
-
Once a stable contraction plateau is reached, the test compound (e.g., this compound) is added to the organ bath in a cumulative concentration-response manner.
-
The relaxation response at each concentration is recorded as a percentage of the pre-contraction induced by U46619.
-
A concentration-response curve is constructed, and the ED₅₀ value is calculated using appropriate pharmacological software.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of 14,15-EET-induced vasodilation and the general experimental workflow for its validation.
Caption: Signaling pathway of 14,15-EET-induced vasodilation.
Caption: Experimental workflow for validating vasodilation.
References
A Comparative Guide to 14,15-EE-8(Z)-E and Other Epoxyeicosatrienoic Acid (EET) Analogs in Preclinical Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Epoxyeicosatrienoic acids are endothelium-derived signaling molecules known for their vasodilatory, anti-inflammatory, and natriuretic properties, making them attractive targets for the development of novel antihypertensive therapies.[1][2] However, the therapeutic utility of native EETs is limited by their rapid metabolism. Consequently, a variety of more stable synthetic analogs have been developed and evaluated.
Comparative Analysis of Antihypertensive Efficacy
The following table summarizes the reported effects of various EET analogs on blood pressure in spontaneously hypertensive rats (SHR) and in angiotensin II (AngII)-induced hypertension models. It is important to note that the data presented are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental protocols.
| EET Analog | Chemical Name | Hypertension Model | Dose and Administration | Mean Arterial Pressure (MAP) Reduction | Study Reference |
| 14,15-EE-8(Z)-E | 14,15-epoxyeicosa-8(Z)-enoic acid | Not directly tested in vivo for antihypertensive effects in available studies. Characterized as a potent vasodilator. | - | - | [3][4] |
| EET-A | Disodium (S)-2-(13-(3-pentyl)ureido)-tridec-8(Z)-enamido) succinate | SHR | 10 mg/kg/day (i.p.) for 14 days | 15–20 mmHg | [2] |
| AngII-induced Hypertension | 10 mg/kg/day (i.p.) for 14 days | 30–50 mmHg | [2] | ||
| AngII-induced Hypertension | 10 mg/kg/day (oral) for 14 days | Significant reduction | [2] | ||
| EET-X | Heterocyclic surrogate of COOH group | SHR | 10 mg/kg/day (i.p.) for 14 days | 15–20 mmHg | [2] |
| AngII-induced Hypertension | 10 mg/kg/day (i.p.) for 14 days | Significant reduction | [2] | ||
| EET-NOX-8-glyceride | Not specified | SHR | 3 mg/day (i.p.) for 5 days | Minimal decrease | [5] |
| NUSLY | Not specified | SHR | 2 mg/day (i.p.) for 7 days | ~10 mmHg (waned after 5 days) | [5] |
| 11,12-ether-EET-8-ZE | 11-nonyloxy-undec-8(Z)-enoic acid | AngII-induced Hypertension & SHR | Not specified | No significant alteration | [6] |
Signaling Pathways and Experimental Workflow
The antihypertensive effects of EET analogs are believed to be mediated through multiple pathways, including vasodilation via activation of potassium channels in vascular smooth muscle cells and inhibition of sodium reabsorption in the kidneys.
Caption: Proposed signaling pathways for the antihypertensive effects of EET analogs.
The following diagram illustrates a typical experimental workflow for evaluating the antihypertensive efficacy of EET analogs in a rodent model.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Epoxyeicosatrienoic acid analogue lowers blood pressure through vasodilation and sodium channel inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Epoxyeicosatrienoic Acid Analogs with in Vivo Anti-Hypertensive Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the EET Antagonist 14,15-EE-8(Z)-E and Soluble Epoxide Hydrolase (sEH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two key pharmacological tools used to investigate the epoxyeicosatrienoic acid (EET) signaling pathway: the specific EET antagonist, 14,15-epoxyeicosa-8(Z)-enoic acid (14,15-EE-8(Z)-E), and the broader class of soluble epoxide hydrolase (sEH) inhibitors. Understanding the distinct mechanisms and experimental utility of these compounds is crucial for designing and interpreting studies targeting the therapeutic potential of the EET pathway in cardiovascular disease, inflammation, and pain.
Executive Summary
This compound and soluble epoxide hydrolase (sEH) inhibitors both modulate the signaling pathways of epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with generally protective effects, including vasodilation and anti-inflammation. However, they achieve this through opposing mechanisms.
-
This compound acts as a competitive antagonist at putative EET receptors, blocking the effects of EETs. This makes it an invaluable tool for elucidating the direct roles of EETs in physiological and pathophysiological processes.
-
sEH inhibitors , in contrast, increase the endogenous levels of EETs by preventing their degradation by the soluble epoxide hydrolase enzyme. This approach enhances the natural beneficial effects of EETs and is a promising therapeutic strategy for a range of diseases.
This guide will delve into their mechanisms of action, present available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways involved.
Data Presentation: Quantitative Comparison
Direct comparative studies providing quantitative data for both this compound and sEH inhibitors under identical experimental conditions are limited. The following tables summarize available data from separate studies to provide a basis for comparison.
Table 1: Antagonist Activity of this compound on Vascular Relaxation
| Agonist | Concentration of this compound (µM) | Inhibition of Maximal Relaxation (%) | Species/Tissue | Reference |
| 14,15-EET | 10 | ~78 | Bovine Coronary Artery | [1] |
| 11,12-EET | 10 | Less effective than on 14,15-EET | Bovine Coronary Artery | [1] |
| 8,9-EET | 10 | Less effective than on 14,15-EET | Bovine Coronary Artery | [1] |
| 5,6-EET | 10 | Less effective than on 14,15-EET | Bovine Coronary Artery | [1] |
| Bradykinin | 3 | Inhibited hyperpolarization and relaxation | Bovine Coronary Artery | [1] |
| Arachidonic Acid | 10 | Inhibited indomethacin-resistant relaxation | Bovine Coronary Artery | [1] |
Table 2: In Vitro Potency of Selected sEH Inhibitors
| sEH Inhibitor | IC₅₀ (nM) (rat sEH) | IC₅₀ (nM) (human sEH) | Reference |
| APAU | 4.8 | 6.5 | [2] |
| t-AUCB | 1.1 | 0.9 | [2] |
| t-TUCB | 3.2 | 1.2 | [2] |
| TPPU | 29.1 | - | [3] |
| Epoxykynin | - | <10 | [4] |
Table 3: In Vivo Efficacy of Selected sEH Inhibitors
| sEH Inhibitor | Animal Model | Dose | Effect | Reference |
| AUDA | Angiotensin-induced hypertension (rat) | Oral | Lowered blood pressure and reduced renal damage | [5] |
| APAU | Diabetic neuropathy (rat) | 10 mg/kg | Significantly decreased allodynia | [2] |
| AMHDU | Diabetic tactile allodynia (mouse) | 10 mg/kg (i.p.) | Prominent analgesic activity | [6] |
| TPPU | Lipopolysaccharide-induced inflammation (rat) | - | Reduced pro-inflammatory cytokines | [7] |
Mechanism of Action and Signaling Pathways
This compound: Direct Antagonism of EET Signaling
This compound is a synthetic analog of 14,15-EET designed to act as a competitive antagonist.[1] It directly competes with endogenous EETs for binding to their putative receptors, thereby inhibiting downstream signaling cascades. This antagonistic action has been demonstrated to block EET-induced vasodilation and hyperpolarization of vascular smooth muscle cells.[1] The primary signaling pathway affected is the G-protein coupled receptor (GPCR)-mediated activation of potassium channels.
sEH Inhibitors: Enhancement of Endogenous EET Signaling
sEH inhibitors act upstream of EET receptors. They block the enzymatic activity of soluble epoxide hydrolase, the primary enzyme responsible for the degradation of EETs into their less active diol metabolites (dihydroxyeicosatrienoic acids or DHETs).[8] By inhibiting sEH, these compounds increase the bioavailability of all endogenous EETs, leading to a potentiation of their beneficial effects, including vasodilation, anti-inflammation, and analgesia. The enhanced EET levels then act on various downstream signaling pathways.
Key Downstream Signaling Pathways Modulated by sEH Inhibition
The increased levels of EETs resulting from sEH inhibition influence multiple intracellular signaling cascades.
Experimental Protocols
Vascular Relaxation Assay
This protocol is used to assess the agonist or antagonist effects of compounds on vascular tone.
Objective: To determine the effect of this compound on EET-induced relaxation of pre-constricted bovine coronary arteries.
Materials:
-
Bovine coronary arteries
-
Krebs-bicarbonate buffer (composition in mM: 118.3 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.1 glucose)
-
U46619 (thromboxane A₂ mimetic)
-
14,15-EET
-
This compound
-
Organ bath system with force transducers
Procedure:
-
Isolate bovine coronary arteries and cut them into rings (3-5 mm in length).
-
Mount the arterial rings in organ baths containing Krebs-bicarbonate buffer, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 5-8 g.
-
Pre-constrict the arterial rings with U46619 to achieve a stable contraction.
-
For antagonist studies: Pre-incubate the rings with this compound (e.g., 10 µM) for a specified period (e.g., 20-30 minutes).[1]
-
Generate a cumulative concentration-response curve to an EET regioisomer (e.g., 14,15-EET) in the presence and absence of this compound.
-
Record changes in isometric tension using force transducers. Relaxation is expressed as a percentage of the pre-contraction induced by U46619.
In Vivo Efficacy of sEH Inhibitors in a Hypertension Model
This protocol outlines a general procedure for evaluating the antihypertensive effects of an sEH inhibitor in a rat model of angiotensin II-induced hypertension.
Objective: To assess the ability of an sEH inhibitor to lower blood pressure in hypertensive rats.
Materials:
-
Spontaneously hypertensive rats (SHR) or rats for angiotensin II infusion
-
sEH inhibitor (e.g., AUDA)
-
Vehicle for drug administration (e.g., drinking water or oral gavage)
-
Telemetry system for continuous blood pressure monitoring or tail-cuff plethysmography
-
Metabolic cages for urine collection
Procedure:
-
Implant telemetry transmitters for continuous blood pressure and heart rate monitoring, or acclimatize rats to the tail-cuff apparatus.
-
Induce hypertension, for example, by continuous infusion of angiotensin II via osmotic minipumps.
-
Administer the sEH inhibitor orally (e.g., in drinking water or by daily gavage) for the duration of the study (e.g., 14 days).[5] A control group receives the vehicle.
-
Monitor mean arterial pressure and heart rate throughout the study.
-
Collect 24-hour urine samples at baseline and at the end of the study to measure markers of renal damage (e.g., albumin) and to assess the ratio of EETs to DHETs as a marker of sEH inhibition.
-
At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, gene expression).
Conclusion
This compound and sEH inhibitors are powerful yet fundamentally different tools for modulating the EET signaling pathway. This compound serves as a specific antagonist, making it ideal for dissecting the direct receptor-mediated effects of EETs in experimental systems. In contrast, sEH inhibitors offer a therapeutic approach by augmenting the entire endogenous EET profile, thereby enhancing their protective physiological functions. The choice between these compounds depends on the research question: to block EET action for mechanistic studies or to enhance it for therapeutic potential. For drug development professionals, the promising preclinical and emerging clinical data on sEH inhibitors highlight their potential as a novel therapeutic class for a variety of diseases characterized by inflammation and vascular dysfunction.
References
- 1. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Orally Active Epoxide Hydrolase Inhibitor Lowers Blood Pressure and Provides Renal Protection in Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HUMBLE BEGINNINGS WITH BIG GOALS: SMALL MOLECULE SOLUBLE EPOXIDE HYDROLASE INHIBITORS FOR TREATING CNS DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
Cross-Validation of 14,15-EE-8(Z)-E's Anti-Inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of 14,15-epoxyeicosatrienoic acid (14,15-EET), also known as 14,15-EE-8(Z)-E, with other alternatives. It addresses the conflicting reports on its efficacy, presents supporting experimental data, and provides detailed methodologies for key experiments to aid in the critical evaluation and cross-validation of its therapeutic potential.
Executive Summary
14,15-EET is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases. While its fellow regioisomers, particularly 11,12-EET, have demonstrated more consistent anti-inflammatory effects, the role of 14,15-EET in inflammation is complex and subject to conflicting research findings. Some studies report potent anti-inflammatory actions, while others suggest it is inactive or may even possess pro-inflammatory properties. This guide delves into these discrepancies, providing a balanced overview of the current state of research. The primary mechanisms of action investigated for 14,15-EET's anti-inflammatory effects involve the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of 14,15-EET have been evaluated in various in vitro and in vivo models. However, its potency compared to other EET regioisomers and traditional non-steroidal anti-inflammatory drugs (NSAIDs) is not straightforward.
Comparison with other EET Regioisomers
Studies directly comparing the four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) have yielded conflicting results regarding the efficacy of 14,15-EET. For instance, in studies on the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key protein in vascular inflammation, 11,12-EET was found to be the most potent inhibitor, while 14,15-EET showed no anti-inflammatory effect.[1] Conversely, other research suggests that 14,15-EET can attenuate inflammation in models of myocarditis and lung injury.[2]
Table 1: Comparative Effects of EET Regioisomers on VCAM-1 Expression
| Compound | Concentration | Cell Type | Inducer | % Inhibition of VCAM-1 Expression | Reference |
| 11,12-EET | 100 nM | HUVEC | TNF-α | ~60% | [1] |
| 8,9-EET | 100 nM | HUVEC | TNF-α | ~40% | [1] |
| 5,6-EET | 100 nM | HUVEC | TNF-α | ~20% | [1] |
| 14,15-EET | 100 nM | HUVEC | TNF-α | No significant inhibition | [1] |
Note: Data is approximate and collated from descriptive results for illustrative purposes.
Comparison with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Direct comparative studies of 14,15-EET and NSAIDs on the inhibition of cyclooxygenase (COX) enzymes are limited. NSAIDs primarily exert their anti-inflammatory effects by inhibiting COX-1 and/or COX-2. While 14,15-EET's mechanism is not believed to be direct COX inhibition, a comparison of their efficacy in a common in vivo model provides some context.
Table 2: Efficacy in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Route of Administration | Max % Inhibition of Edema | Reference |
| 14,15-EET | Data not available | - | Data not available | - |
| Diclofenac (NSAID) | 5 mg/kg | Oral | ~74% | [3] |
| Indomethacin (NSAID) | 10 mg/kg | Oral | ~50-60% | Varies by study |
Note: Direct comparative data for 14,15-EET in this specific standardized model was not available in the searched literature. The table illustrates the type of data that would be necessary for a direct comparison.
Key Anti-Inflammatory Signaling Pathways
The purported anti-inflammatory effects of 14,15-EET are primarily attributed to its modulation of the NF-κB and PPARγ signaling pathways.
NF-κB Signaling Pathway
NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Some studies suggest that 14,15-EET can inhibit this process.
PPARγ Signaling Pathway
PPARγ is a nuclear receptor that plays a role in adipogenesis, insulin (B600854) sensitivity, and inflammation. Activation of PPARγ can lead to the transrepression of pro-inflammatory genes. Some evidence suggests that 14,15-EET or its metabolite can act as a PPARγ agonist, thereby exerting anti-inflammatory effects.
References
Independent Verification of 14,15-EE-8(Z)-E's Effect on Neurite Outgrowth: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuritogenic effects of 14,15-epoxyeicosatrienoic acid [14,15-EE-8(Z)-E], commonly known as 14,15-EET, with other alternative compounds. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the independent verification of its biological activity.
Quantitative Comparison of Neuritogenic Compounds
The following table summarizes the quantitative effects of 14,15-EET and selected alternative compounds on neurite outgrowth in various neuronal cell models.
| Compound | Cell Line/Neuron Type | Concentration | Observed Effect | Reference |
| 14,15-EET | PC12 | 100 nmol/L | 240% increase in NGF-induced cell differentiation; 140% increase in neurite extension.[1] | [1] |
| Primary Rat Hippocampal Neurons | Not specified | Enhanced neurite outgrowth.[1][2][3] | [1][2][3] | |
| Primary Sensory & Cortical Neurons | 0.01 - 0.3 µM | Significant enhancement of axon outgrowth.[4] | [4] | |
| 20-HETE | PC12 | 100 nmol/L | Enhanced NGF-induced neurite outgrowth.[1][3] | [1][3] |
| Curcumin | PC12 | 20 µM | 21.6 ± 2.0% of cells bearing neurites (compared to 2.0 ± 0.3% in control).[5] | [5] |
| PC12 | 100 nM (with 50 nM NGF) | Significant induction of neurite outgrowth.[6][7] | [6][7] | |
| Staurosporine | PC12 | 50 nM (EC50) | Induces neurite outgrowth.[8] | [8] |
| PC12h cells | 100 nM | Rapid outgrowth of neurites.[9] | [9] | |
| Dorsal Root Ganglion (chick embryo) | 1 - 20 nM | Extensive neurite outgrowth.[10] | [10] | |
| Vitamin D3 (1,25-dihydroxyvitamin D3) | Embryonic Rat Hippocampal Neurons | Not specified | Increases in neurite outgrowth and NGF production.[11] | [11] |
| Dopamine (B1211576) D1 Receptor Agonist (SKF-38393) | PC12 | Dose-dependent | Inhibition of NGF-induced neurite outgrowth.[12] | [12] |
Experimental Protocols
Neurite Outgrowth Assay in PC12 Cells
This protocol is a synthesized methodology based on common practices for assessing neurite outgrowth in the PC12 cell line, a widely used model for neuronal differentiation.[1][13][14][15][16][17][18][19][20]
1. Cell Culture and Plating:
-
Cell Line: PC12 cells, a rat pheochromocytoma cell line.
-
Culture Medium: RPMI-1640 medium supplemented with 10% horse serum (HS), 5% fetal bovine serum (FBS), and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Plating for Assay: Seed PC12 cells at a density of 1 x 10^4 cells/well in 24-well plates coated with a suitable substrate like collagen type IV or poly-L-lysine to promote adherence.[17] Allow cells to attach for 24 hours.
2. Induction of Neurite Outgrowth and Compound Treatment:
-
Differentiation Medium: For inducing differentiation, the serum concentration in the medium is typically reduced. For example, RPMI-1640 with 1% HS and 0.5% FBS.
-
NGF Stimulation: To induce neurite outgrowth, add Nerve Growth Factor (NGF) to the differentiation medium at a final concentration of 50-100 ng/mL.[13][14]
-
Compound Treatment: On the same day as NGF stimulation, add the test compounds (e.g., 14,15-EET, curcumin, staurosporine) at the desired final concentrations. Include a vehicle control (the solvent used to dissolve the compounds, e.g., DMSO or ethanol).
3. Incubation and Observation:
-
Incubate the cells for a period ranging from 24 to 72 hours to allow for neurite extension.[5][13]
-
Observe the cells periodically using a phase-contrast microscope to monitor the progression of neurite outgrowth.
4. Quantification of Neurite Outgrowth:
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Permeabilize the cells with a detergent such as Triton X-100.
-
Stain for neuronal markers to visualize neurites. A common choice is an antibody against βIII-tubulin, a neuron-specific microtubule protein.[6]
-
Use a fluorescently labeled secondary antibody to visualize the primary antibody.
-
Counterstain the nuclei with a fluorescent dye like DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ or specialized high-content screening software).[21][22]
-
Metrics for Quantification:
-
Percentage of neurite-bearing cells: A common criterion is to count a cell as positive if it possesses at least one neurite that is longer than the diameter of the cell body.[14]
-
Total neurite length per cell: Trace the length of all neurites for a number of cells and calculate the average.[23]
-
Number of neurites per cell.
-
Number of branch points per cell.
-
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of 14,15-EET in Neurite Outgrowth
14,15-EET is known to promote neurite outgrowth through the activation of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, leading to an influx of calcium ions (Ca2+).[1][2][3] This increase in intracellular calcium is a critical event that triggers downstream signaling cascades involved in neuronal differentiation and neurite extension.
Caption: Signaling pathway of 14,15-EET-induced neurite outgrowth.
General Experimental Workflow for Neurite Outgrowth Assay
The following diagram illustrates a typical workflow for conducting a neurite outgrowth experiment.
Caption: General experimental workflow for a neurite outgrowth assay.
References
- 1. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Axonal Neuropathy-associated TRPV4 Regulates Neurotrophic Factor-derived Axonal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14,15-epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic acids enhance axonal growth in primary sensory and cortical neuronal cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcuminoids promote neurite outgrowth in PC12 cells through MAPK/ERK- and PKC-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the Effects of Curcumin and RG108 on NGF-Induced PC-12 Adh Cell Differentiation and Neurite Outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Staurosporine-induced neurite outgrowth in PC12 cells is independent of protein kinase C inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Staurosporine-induced neurite outgrowth in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Staurosporine induces the outgrowth of neurites from the dorsal root ganglion of the chick embryo and PC12D cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,25-dihydroxyvitamin D3 induces nerve growth factor, promotes neurite outgrowth and inhibits mitosis in embryonic rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cocaine inhibits NGF-induced PC12 cells differentiation through D(1)-type dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. benchchem.com [benchchem.com]
- 17. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation | PLOS One [journals.plos.org]
- 21. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 22. researchgate.net [researchgate.net]
- 23. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 14,15-EE-8(Z)-E and Other Vasodilators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the vasodilatory effects of 14,15-epoxyeicosa-8(Z)-enoic acid (14,15-EE-8(Z)-E) against two widely recognized vasodilators: Nitroglycerin and Bradykinin. This comparison is supported by experimental data, detailed methodologies, and visualizations of the underlying signaling pathways.
Comparative Analysis of Vasodilator Potency
The following table summarizes the available quantitative data on the potency of 14,15-EET (as a proxy for this compound), Nitroglycerin, and Bradykinin in inducing vasodilation. It is important to note that the experimental conditions under which these values were obtained may vary, potentially influencing the results.
| Vasodilator | Test System | Potency (EC50/ED50) | Maximal Relaxation (Emax) | Reference |
| 14,15-EET* | Bovine Coronary Artery Rings | ~1 µM | Not explicitly stated, but described as inducing concentration-related relaxation.[1][2] | [1][2] |
| Nitroglycerin | Human Dorsal Hand Vein | 5.1 ng/min (infusion rate) | ~109% of baseline | Not available in the same format |
| Bradykinin | Porcine Coronary Arteries | ~7.76 nM (pEC50 = 8.11) | Complete relaxation | [3] |
*this compound is an analog of 14,15-EET with a single double bond at the 8(Z) position. Studies have shown that an analog with a Δ8 double bond retains full agonist activity and potency comparable to 14,15-EET.[1]
Signaling Pathways of Vasodilation
The vasodilatory effects of this compound, Nitroglycerin, and Bradykinin are mediated by distinct signaling pathways. Understanding these mechanisms is crucial for targeted drug development and elucidating potential synergistic or antagonistic interactions.
This compound Signaling Pathway
This compound, a metabolite of arachidonic acid produced by cytochrome P450 epoxygenases, primarily induces vasodilation through the activation of large-conductance calcium-activated potassium channels (BKCa) in vascular smooth muscle cells.[4] This leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent smooth muscle relaxation.
Nitroglycerin Signaling Pathway
Nitroglycerin, a nitric oxide (NO) donor, induces vasodilation by releasing NO, which activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG promotes the relaxation of smooth muscle by decreasing intracellular calcium levels.
Bradykinin Signaling Pathway
Bradykinin, a potent peptide vasodilator, acts on B2 receptors on endothelial cells. This interaction triggers multiple downstream signaling cascades, including the production of nitric oxide (NO), prostacyclin (PGI2), and endothelium-derived hyperpolarizing factors (EDHFs), such as 14,15-EET. These mediators then act on the adjacent vascular smooth muscle cells to induce relaxation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to assess and compare the performance of vasodilators.
Isolated Tissue Bath Assay for Vasodilation
This ex vivo technique is widely used to assess the direct effects of compounds on vascular tone.[5]
Objective: To measure the dose-dependent relaxation of isolated arterial rings in response to vasodilators.
Experimental Workflow:
Methodology:
-
Tissue Isolation and Preparation:
-
Arteries (e.g., bovine coronary arteries) are carefully dissected and placed in cold, oxygenated Krebs-Henseleit solution.[6]
-
The artery is cleaned of adhering connective tissue and cut into rings of 2-3 mm in length.
-
-
Mounting:
-
The arterial rings are mounted between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.[7]
-
One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
-
Equilibration and Pre-contraction:
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams.
-
After equilibration, the rings are pre-contracted with a vasoconstrictor, such as Prostaglandin F2α (PGF2α), to a stable plateau.[6]
-
-
Vasodilator Administration and Data Acquisition:
-
Cumulative concentration-response curves are generated by adding the vasodilator of interest in increasing concentrations to the organ bath.
-
The relaxation response is recorded as a percentage of the pre-contraction induced by PGF2α.
-
-
Data Analysis:
-
The EC50 (the concentration of the vasodilator that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) are calculated from the concentration-response curves.
-
Langendorff Perfused Heart Model
This ex vivo model allows for the study of coronary vasodilation in an intact heart, independent of systemic influences.[8][9]
Objective: To assess the effect of vasodilators on coronary flow in an isolated, retrogradely perfused heart.
Experimental Workflow:
Methodology:
-
Heart Isolation and Cannulation:
-
The heart is rapidly excised from an anesthetized animal and the aorta is cannulated.[10]
-
The heart is then mounted on the Langendorff apparatus.
-
-
Retrograde Perfusion:
-
The heart is perfused retrogradedly through the aorta with a warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure.[11]
-
This perfusion maintains the viability of the heart and allows for the delivery of drugs directly to the coronary circulation.
-
-
Stabilization and Baseline Measurement:
-
The heart is allowed to stabilize for a period of 20-30 minutes, during which baseline coronary flow is measured by collecting the coronary effluent.[10]
-
-
Vasodilator Administration:
-
The vasodilator is infused into the perfusion buffer at various concentrations.
-
-
Coronary Flow Measurement and Data Analysis:
-
The change in coronary flow is measured and expressed as a percentage of the baseline flow.
-
Dose-response curves are constructed to determine the potency and efficacy of the vasodilator.
-
Venous Occlusion Plethysmography
This in vivo technique is used to measure changes in limb blood flow in response to intra-arterial administration of vasodilators in human subjects.[12]
Objective: To assess the vasodilator capacity of a drug in the forearm microcirculation.
Experimental Workflow:
Methodology:
-
Subject Preparation:
-
A catheter is inserted into the brachial artery of the non-dominant arm for drug infusion.
-
-
Plethysmography Setup:
-
A mercury-in-silastic strain gauge is placed around the forearm to measure changes in circumference.[12]
-
A wrist cuff is inflated to suprasystolic pressure to exclude hand circulation, and an upper arm cuff is used to intermittently occlude venous return.
-
-
Blood Flow Measurement:
-
The upper arm cuff is inflated to 40-50 mmHg for 7-10 seconds of every 15-second cycle to occlude venous outflow without affecting arterial inflow.
-
The rate of increase in forearm volume, measured by the strain gauge, is proportional to forearm blood flow.
-
-
Drug Infusion and Data Collection:
-
Baseline forearm blood flow is measured.
-
The vasodilator is infused intra-arterially at escalating doses, and forearm blood flow is measured at each dose.
-
-
Data Analysis:
-
The change in forearm blood flow from baseline is calculated and used to assess the vasodilator response.
-
Conclusion
This compound demonstrates potent vasodilatory effects, comparable to its parent compound 14,15-EET. Its mechanism of action, primarily through the activation of BKCa channels, distinguishes it from the NO-dependent pathway of Nitroglycerin and the multi-faceted signaling of Bradykinin. The provided experimental protocols offer standardized methods for the direct comparison of these and other vasodilators, facilitating further research and development in this critical therapeutic area. The distinct signaling pathways of these agents also present opportunities for exploring combination therapies to achieve enhanced or targeted vasodilation.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Bradykinin-induced vasodilation of human coronary arteries in vivo: role of nitric oxide and angiotensin-converting enzyme [pubmed.ncbi.nlm.nih.gov]
- 5. Bradykinin-induced vasodilation is impaired at the atherosclerotic site but is preserved at the spastic site of human coronary arteries in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Statins as coronary vasodilators in isolated bovine coronary arteries--involvement of PGI2 and NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric oxide does not mediate coronary vasodilation by isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitroglycerin causes vasodilatation within ischaemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitroglycerin-induced coronary vasodilation is not enhanced in patients with impaired endothelium-dependent dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of Left Ventricular Performance in Langendorff Perfused Mouse Hearts [protocols.io]
- 12. Venous occlusion plethysmography in cardiovascular research: methodology and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Findings on the Neuroprotective Role of 14,15-EE-8(Z)-E: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of 14,15-epoxyeicosatrienoic acid (14,15-EET), a compound closely related to 14,15-EE-8(Z)-E, with other neuroprotective agents. The data presented is collated from preclinical studies, primarily focusing on ischemic stroke models.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize quantitative data from in vivo and in vitro studies on 14,15-EET and two alternative neuroprotective agents, Edaravone and DL-3-n-butylphthalide (NBP). It is important to note that the experimental conditions, such as the duration of ischemia/reperfusion, may vary between studies, impacting direct comparability.
Table 1: In Vivo Neuroprotective Effects in Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Models
| Compound | Species/Strain | Dose | Occlusion/Reperfusion Time | Key Findings | Reference |
| 14,15-EET | Mice | Not specified | Not specified | Reduced cerebral infarction volume and neuronal apoptosis. | [1][2] |
| Mice | Not specified | Not specified | Alleviated neurological impairment.[1] | [1] | |
| Edaravone | Mice (Balb/c) | 3.0 mg/kg | Permanent MCAO / 24h | Significantly reduced infarct volume to ~77% of control.[3] | [3] |
| Rats | 10, 20, 30 mg/kg (oral) | Not specified / 7 days | Dose-dependently reduced cerebral infarction area and improved sensorimotor function.[4] | [4] | |
| DL-3-n-butylphthalide (NBP) | Mice (ICR) | 30 mg/kg | 2h / 24h | Significantly reduced cerebral infarct volume and alleviated cerebral edema.[1] | [1] |
| Mice | 30 mg/kg | Not specified / Not specified | Significantly improved neurological scores.[5] | [5] |
Table 2: In Vitro Neuroprotective Effects in Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Models
| Compound | Cell Type | Concentration(s) | OGD/Reperfusion Time | Key Findings | Reference |
| 14,15-EET | Primary Cortical Neurons | Not specified | Not specified | Improved cell viability and inhibited apoptosis.[4] | [4] |
| Edaravone | Primary Cortical Neurons (Rat) | Not specified | Not specified | Increased neuronal viability and decreased neuronal apoptosis.[3] | [3] |
| DL-3-n-butylphthalide (NBP) | Primary Cortical Neurons | 5 µM | 4h / 24h | Significantly improved cell viability.[1] | [1] |
| Brain Microvascular Endothelial Cells | 10 µM | Not specified | Enhanced cell viability and inhibited apoptosis.[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for the key experimental models cited in the studies of 14,15-EET's neuroprotective effects.
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Mice
This in vivo model is a standard for inducing focal cerebral ischemia to mimic stroke.
-
Animal Preparation: Adult male mice are anesthetized. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and dissected. A nylon monofilament (e.g., 6-0) with a rounded tip is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). The duration of occlusion typically ranges from 30 minutes to 2 hours.[2]
-
Reperfusion: After the occlusion period, the monofilament is withdrawn to allow for reperfusion of the MCA.
-
Outcome Assessment (at 24 hours post-reperfusion):
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (white) tissue represents the infarct area, which is then quantified.[2]
-
Neurological Deficit Scoring: A standardized neurological scoring system (e.g., modified Neurological Severity Score, mNSS) is used to assess motor, sensory, and reflex functions.[7]
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Cortical Neurons
This in vitro model simulates the ischemic conditions of stroke at a cellular level.
-
Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured in appropriate media.
-
Oxygen-Glucose Deprivation: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a period typically ranging from 2 to 6 hours.
-
Reperfusion: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for 24 hours.
-
Outcome Assessment:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the neuroprotective effects of 14,15-EET and a typical experimental workflow.
References
- 1. Neuroprotection of NAD+ and NBP against ischemia/reperfusion brain injury is associated with restoration of sirtuin-regulated metabolic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edaravone protects primary-cultured rat cortical neurons from ketamine-induced apoptosis via reducing oxidative stress and activating PI3K/Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 14,15-EET promotes mitochondrial biogenesis and protects cortical neurons against oxygen/glucose deprivation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 14, 15‐EET alleviates neurological impairment through maintaining mitochondrial dynamics equilibrium via AMPK/SIRT1/FoxO1 signal pathways in mice with cerebral ischemia reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-cep.org [e-cep.org]
A Comparative Analysis of 14,15-EE-8(Z)-E and Endogenous Epoxyeicosatrienoic Acids (EETs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of the synthetic analog 14,15-epoxyeicosa-8(Z)-enoic acid (14,15-EE-8(Z)-E) and endogenous epoxyeicosatrienoic acids (EETs). The content is based on experimental data from peer-reviewed studies, with a focus on vasorelaxant and anti-inflammatory properties.
Introduction to EETs and this compound
Endogenous EETs are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] There are four main regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET, each with distinct biological activities. They are known to be potent vasodilators and possess anti-inflammatory, and cardioprotective properties.[2][3] However, their therapeutic potential is limited by their rapid metabolism, primarily through hydrolysis by soluble epoxide hydrolase (sEH) into less active dihydroxyeicosatrienoic acids (DHETs).[4]
This compound is a metabolically more stable analog of 14,15-EET. Structural modifications, specifically the presence of a single double bond at the Δ8 position, are designed to retain biological activity while resisting metabolic degradation.[2] This guide will compare the efficacy of this compound with its endogenous counterparts.
Data Presentation: Quantitative Comparison of Vasorelaxant Efficacy
The primary measure of vasorelaxant efficacy is the half-maximal effective concentration (EC₅₀), which represents the concentration of a compound that elicits 50% of the maximal response. The following table summarizes the EC₅₀ values for this compound and endogenous EETs in inducing vasorelaxation in bovine coronary arteries.
| Compound | EC₅₀ (µM) for Vasorelaxation | Reference |
| This compound | ~1.0 | [2] |
| 14,15-EET | 1.0 | [5] |
| 11,12-EET | Potent vasodilator | [6] |
| 8,9-EET | Potent vasodilator | [6] |
| 5,6-EET | Potent vasodilator | [6] |
Note: While specific EC₅₀ values for all endogenous EETs in the same direct comparative study with this compound are not available, multiple studies confirm their potent vasodilatory effects. The study by Falck et al. (2003) indicates that the analog with only a Δ8 double bond (this compound) retains full activity and potency compared to 14,15-EET.[5]
Experimental Protocols
Vascular Reactivity Assay (Vasorelaxation)
Objective: To determine the vasodilatory potency of test compounds on isolated arterial rings.
Methodology:
-
Tissue Preparation: Bovine coronary arteries are harvested and placed in ice-cold Krebs buffer. The arteries are cleaned of connective tissue and cut into 2-3 mm rings.
-
Mounting: The arterial rings are mounted in an organ bath containing Krebs buffer, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. The rings are attached to isometric force transducers to record changes in tension.
-
Equilibration and Pre-constriction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Following equilibration, the rings are pre-constricted with a thromboxane (B8750289) A₂ mimetic, U46619, to achieve a stable contraction.
-
Cumulative Concentration-Response Curves: Once a stable plateau of contraction is reached, cumulative concentrations of the test compounds (this compound or endogenous EETs) are added to the organ bath. The relaxation response is recorded as a percentage decrease from the pre-constricted tension.
-
Data Analysis: The EC₅₀ values are calculated from the concentration-response curves using non-linear regression analysis.
Signaling Pathways and Mechanisms of Action
EET-Induced Vasorelaxation
EETs and their analogs, including this compound, induce vasorelaxation primarily through the activation of large-conductance calcium-activated potassium channels (BKCa) in vascular smooth muscle cells. This leads to membrane hyperpolarization, closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent smooth muscle relaxation.
Caption: Signaling pathway of EET-induced vasorelaxation.
Anti-inflammatory Signaling of EETs
The anti-inflammatory effects of EETs are often regio-selective.[1] While 14,15-EET has shown anti-inflammatory effects in some systems, 11,12-EET is frequently reported to be the most potent anti-inflammatory regioisomer.[1] The primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. EETs can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes. Some EETs have also been shown to exert their anti-inflammatory effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ).
Caption: General mechanism of EET-mediated NF-κB inhibition.
Discussion and Conclusion
The synthetic analog this compound demonstrates potent vasorelaxant activity that is comparable to its parent compound, 14,15-EET. Its structural modifications, which confer greater metabolic stability, make it a valuable tool for studying the physiological and pathophysiological roles of the CYP epoxygenase pathway.
While the anti-inflammatory effects of endogenous EETs are well-documented, with a notable regio-selectivity, direct comparative studies on the anti-inflammatory efficacy of this compound are less prevalent in the current literature. Based on the structure-activity relationships, it is plausible that this compound would exhibit anti-inflammatory properties similar to 14,15-EET. However, further experimental validation is required to definitively characterize its anti-inflammatory profile in comparison to all endogenous EET regioisomers.
References
- 1. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble epoxide hydrolase and epoxyeicosatrienoic acids modulate two distinct analgesic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Specificity of 14,15-EE-8(Z)-E in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the specificity of 14,15-epoxyeicosatrienoic acid-8(Z)-enoic acid (14,15-EE-8(Z)-E), a stable analog of the endogenous lipid mediator 14,15-EET. The performance of this compound is compared with its primary metabolite, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), and a known antagonist, 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE). This analysis is based on available data from cellular assays assessing cell proliferation, apoptosis, and peroxisome proliferator-activated receptor gamma (PPARγ) activation.
Comparative Analysis of Cellular Activities
The following table summarizes the available quantitative data for this compound and its alternatives in various cellular and biochemical assays. It is important to note that direct side-by-side comparative studies with IC50/EC50 values across all these assays are limited in the reviewed literature. The data presented here is a synthesis of findings from multiple sources.
| Compound | Assay | Cell Type | Parameter | Value | Reference |
| 14,15-EET | Vasorelaxation | Bovine Coronary Artery | ED50 | 2.2 µM | [1] |
| sEH Inhibition | Recombinant Human | IC50 | >50 µM | [1] | |
| Cell Proliferation | Tca-8113 (Human Tongue Carcinoma) | Proliferation Increase | Significant at 100 nM | [2] | |
| Apoptosis | mRTECs (mouse Renal Tubular Epithelial Cells) | Inhibition of H/R-induced apoptosis | Dose-dependent | [3] | |
| PPARγ Activation | Tca-8113 Cells | Activation | Significant at 100 nM | ||
| 14,15-DHET | Vasorelaxation | Bovine Coronary Artery | ED50 | ~5-fold less potent than 14,15-EET | |
| PGE2 Formation | Porcine Aortic and Murine Brain Microvascular Smooth Muscle Cells | Inhibition | Ineffective | [4] | |
| 14,15-EEZE | Vasorelaxation (Antagonist) | Bovine Coronary Artery | Inhibition of 14,15-EET induced relaxation | Effective | [5] |
| Cell Motility (Antagonist) | Prostate Carcinoma Cells | Inhibition of EET-induced motility | Effective | [6] | |
| Cardioprotection (Antagonist) | Canine Heart | Abolished 14,15-EET effect | Effective | [4] | |
| Urea Analog (Cmpd 12) | Vasorelaxation | Bovine Coronary Artery | ED50 | 3.5 µM | [1] |
| sEH Inhibition | Recombinant Human | IC50 | 16 nM | [1] | |
| Oxamide Analog (Cmpd 16) | Vasorelaxation | Bovine Coronary Artery | ED50 | 1.7 µM | [1] |
| sEH Inhibition | Recombinant Human | IC50 | 59 µM | [1] | |
| N-iPr-amide Analog (Cmpd 20) | Vasorelaxation | Bovine Coronary Artery | ED50 | 1.7 µM | [1] |
| sEH Inhibition | Recombinant Human | IC50 | 19 µM | [1] |
Signaling Pathways and Experimental Workflow
The cellular effects of this compound are mediated through complex signaling pathways. The diagrams below illustrate the key pathways and a general workflow for assessing the compound's activity.
Experimental Protocols
Detailed methodologies for the key cellular assays are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound and its analogs on the proliferation of adherent cells.
Materials:
-
Cells of interest (e.g., Tca-8113)
-
Complete culture medium
-
This compound and analogs (dissolved in a suitable vehicle, e.g., DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its alternatives in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 or IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound and analogs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or its analogs at various concentrations for a specified time to induce or inhibit apoptosis. Include appropriate positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
PPARγ Activation Assay (Luciferase Reporter Assay)
This assay measures the ability of compounds to activate the peroxisome proliferator-activated receptor gamma (PPARγ).
Materials:
-
A suitable cell line (e.g., HEK293T or a specific cell line of interest)
-
Expression plasmid for human PPARγ
-
A luciferase reporter plasmid containing a PPAR response element (PPRE) driving luciferase expression (e.g., pPPRE-tk-Luc)
-
A control plasmid for normalization (e.g., a Renilla luciferase plasmid)
-
Transfection reagent
-
This compound and analogs
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 50-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or its analogs. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold activation relative to the vehicle control and determine the EC50 values for each compound.[7]
References
- 1. Indigo Biosciences Human Peroxisome Proliferator-Activated Receptor gamma | Fisher Scientific [fishersci.com]
- 2. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. 14,15-Epoxyeicosatrienoic acid inhibits prostaglandin E2 production in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
Benchmarking 14,15-EE-8(Z)-E Against Standard-of-Care Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel investigational compound 14,15-EE-8(Z)-E and current standard-of-care treatments for conditions where it shows therapeutic promise, primarily in the realms of hypertension and inflammation-related pain. As a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), this compound is part of a class of lipid signaling molecules with potent vasodilatory and anti-inflammatory properties. This document summarizes available preclinical data, outlines key experimental methodologies, and visualizes the underlying signaling pathways to aid in the evaluation of its therapeutic potential.
Data Presentation: A Comparative Overview
Direct comparative preclinical or clinical studies between this compound and standard-of-care drugs are not yet available in the public domain. The following tables summarize the available quantitative data for 14,15-EET analogs and representative standard-of-care drugs from separate studies. It is crucial to note that these values were likely obtained under different experimental conditions and should not be interpreted as a direct head-to-head comparison.
Table 1: Vasodilatory and Antihypertensive Effects
| Compound/Drug Class | Metric | Value | Species/Model | Citation |
| 14,15-EET | ED₅₀ (Vasorelaxation) | 10⁻⁶ M | Bovine Coronary Artery Rings | |
| EET-A (14,15-EET analog) | Renal Blood Flow Increase | +30% | Anesthetized Spontaneously Hypertensive Rats | [1] |
| EET-A (14,15-EET analog) | Cortical Blood Flow Increase | +26% | Anesthetized Spontaneously Hypertensive Rats | [1] |
| Lisinopril (B193118) | Sitting Systolic BP Reduction | 25 mmHg | Hypertensive Patients (12 weeks) | |
| Lisinopril | Sitting Diastolic BP Reduction | 15 mmHg | Hypertensive Patients (12 weeks) | [2] |
| Enalapril (B1671234) | Sitting Systolic BP Reduction | 17 mmHg | Hypertensive Patients (12 weeks) | [2] |
| Enalapril | Sitting Diastolic BP Reduction | 12 mmHg | Hypertensive Patients (12 weeks) | [2] |
Table 2: Anti-inflammatory and Analgesic Effects
| Compound/Drug Class | Metric | Value | Species/Model | Citation |
| 14,15-EET | PGE₂ Formation Reduction | 40-75% | Porcine Aortic and Murine Brain Microvascular Smooth Muscle Cells | [3] |
| Ibuprofen (B1674241) | ED₅₀ (Analgesia) | Varies by pain model | Murine models (e.g., acetic acid writhing, hot plate) | [4] |
| Naproxen (B1676952) Sodium (550 mg) | Total Pain Relief Over 8 Hours (TOPAR8) | 21.3 | Human Dental Pain Model | [5] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of 14,15-EET and its analogs are mediated through specific signaling cascades. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for assessing vasorelaxation.
Caption: Signaling pathway for 14,15-EET-induced vasorelaxation.
Caption: Anti-inflammatory mechanism of 14,15-EET and NSAIDs.
Caption: Experimental workflow for vasorelaxation assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays relevant to the assessment of this compound's therapeutic potential.
Vasorelaxation Assay in Bovine Coronary Arteries
Objective: To determine the vasodilatory potency of this compound.
Methodology:
-
Tissue Preparation: Fresh bovine hearts are obtained from a local abattoir. The left anterior descending coronary arteries are dissected and placed in cold physiological salt solution (PSS). The arteries are cleaned of adhering fat and connective tissue, and 2-3 mm wide rings are prepared.
-
Mounting: The arterial rings are mounted in a wire myograph system containing PSS, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension.
-
Pre-constriction: The arterial rings are pre-constricted with a thromboxane (B8750289) A₂ mimetic, U46619, to induce a stable contraction.
-
Compound Administration: Once a stable plateau of contraction is achieved, cumulative concentrations of this compound or a standard vasodilator are added to the tissue bath.
-
Data Acquisition: Changes in isometric tension are continuously recorded.
-
Analysis: The relaxation responses are expressed as a percentage of the pre-constriction induced by U46619. A concentration-response curve is plotted, and the ED₅₀ (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.
Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
Methodology:
-
Animals: Male Wistar rats or Swiss albino mice are used.
-
Grouping: Animals are divided into control, standard (e.g., ibuprofen or naproxen), and test groups (different doses of this compound).
-
Compound Administration: The test compound or standard drug is administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a specific pre-treatment time (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.[6]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[6]
-
Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.
Hot Plate Test for Analgesia
Objective: To assess the central analgesic activity of this compound.
Methodology:
-
Apparatus: A hot plate analgesiometer with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Animals: Mice are typically used for this assay.
-
Acclimatization: Animals are placed on the hot plate before the experiment to acclimatize to the apparatus.
-
Baseline Measurement: The baseline reaction time (latency) is recorded for each mouse. This is the time taken for the animal to exhibit a nociceptive response, such as licking its paws or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[7]
-
Compound Administration: The test compound, a standard analgesic (e.g., morphine), or vehicle is administered to the respective groups.
-
Post-treatment Measurement: The reaction time on the hot plate is measured again at specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Analysis: An increase in the reaction time compared to the baseline and the control group indicates an analgesic effect. The percentage of the maximal possible effect (%MPE) can be calculated.
Conclusion and Future Directions
The available data suggest that 14,15-EET analogs, including this compound, hold promise as a novel therapeutic class for cardiovascular and inflammatory conditions. Their mechanism of action, involving the activation of potassium channels leading to vasorelaxation and the inhibition of pro-inflammatory prostaglandin synthesis, is distinct from many standard-of-care treatments.
However, a significant gap in the current knowledge is the lack of direct, head-to-head comparative studies against established therapies. Future research should prioritize preclinical and clinical trials that directly compare the efficacy, safety, and pharmacokinetic profiles of this compound with standard-of-care drugs such as ACE inhibitors, calcium channel blockers, and NSAIDs. Such studies are essential to definitively establish the therapeutic potential and clinical positioning of this promising new compound.
References
- 1. Early Renal Vasodilator and Hypotensive Action of Epoxyeicosatrienoic Acid Analog (EET-A) and 20-HETE Receptor Blocker (AAA) in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A double blind comparative study of lisinopril and enalapril in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14,15-Epoxyeicosatrienoic acid inhibits prostaglandin E2 production in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A randomized, double-blind, parallel-group study comparing the analgesic effect of etoricoxib to placebo, naproxen sodium, and acetaminophen with codeine using the dental impaction pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. maze.conductscience.com [maze.conductscience.com]
A Comparative Meta-Analysis of 14,15-EE-8(Z)-E and Related Epoxyeicosatrienoic Acid Analogs in Vasodilation and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic epoxyeicosatrienoic acid (EET) analog, 14,15-EE-8(Z)-E, and related compounds, focusing on their efficacy as vasodilators and their underlying signaling mechanisms. While a formal meta-analysis of multiple studies on this compound is not available in the current literature, this guide synthesizes data from a comprehensive structure-activity relationship study of 14,15-EET analogs to provide a comparative framework.
Comparative Efficacy in Vasodilation
The primary therapeutic potential of this compound and its parent compound, 14,15-EET, lies in their ability to induce vasodilation. The following table summarizes the vasodilator potency of various 14,15-EET analogs, as determined by their half-maximal effective concentration (EC50) in bovine coronary artery relaxation assays.[1][2] Lower EC50 values indicate higher potency.
| Compound/Analog | Structural Modification | Vasodilator Potency (EC50 in µM) | Relative Potency to 14,15-EET |
| 14,15-EET | Parent Compound | 1.0 | 1.0 |
| This compound | Δ5, Δ11 double bonds removed | ~1.0 (Full activity and potency) | ~1.0 |
| 14,15-EET-methyl ester | Carboxyl group modification | 1.0 | 1.0 |
| 14,15-EET-methylsulfonimide | Carboxyl group modification | 1.0 | 1.0 |
| 14,15-EET-alcohol | Carboxyl group modification | > 10 (Inactive) | < 0.1 |
| 14,15-EE-5(Z)-E | Δ8, Δ11 double bonds removed | > 10 (Reduced potency) | < 0.1 |
| 14,15-EE-11(Z)-E | Δ5, Δ8 double bonds removed | > 10 (Reduced potency) | < 0.1 |
| Saturated 14,15-EET | All double bonds removed | 3.0 | 0.33 |
| 14(R),15(S)-EET | Epoxide stereoisomer | 10.0 | 0.1 |
| 14,15-trans-EET | Epoxide stereoisomer | 10.0 | 0.1 |
| 14,15-EET-thiirane | Epoxide oxygen replaced with sulfur | > 10 (Inactive) | < 0.1 |
| 14,15-EET-aziridine | Epoxide oxygen replaced with nitrogen | > 10 (Inactive) | < 0.1 |
Data synthesized from a study by Falck et al. (2003) on bovine coronary arteries.[1][2]
The data indicates that the presence of the Δ8 double bond is crucial for maintaining full vasodilator activity, as seen in this compound.[1] Modifications to the carboxyl group can either maintain or abolish activity, while changes to the epoxide group, including stereochemistry and the replacement of the oxygen atom, significantly reduce or eliminate vasodilator effects.[1][2]
Signaling Pathways of 14,15-EET and its Analogs
The vasodilatory and other cellular effects of 14,15-EET and its analogs are mediated through a complex network of signaling pathways. The primary mechanism involves the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. Additionally, these compounds have been shown to modulate several other key signaling cascades.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of 14,15-EET analogs.
Bovine Coronary Artery Relaxation Assay
This ex vivo method assesses the vasorelaxant properties of compounds on isolated arterial rings.
Methodology:
-
Tissue Preparation: Fresh bovine hearts are obtained from a local abattoir. The left anterior descending coronary artery is dissected and placed in cold Krebs buffer. The artery is cleaned of surrounding tissue and cut into 3-5 mm rings.
-
Mounting: The arterial rings are mounted in organ chambers containing Krebs buffer, maintained at 37°C, and aerated with 95% O2 and 5% CO2. One end of the ring is fixed, and the other is attached to an isometric force transducer.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 5 grams. Following equilibration, the rings are pre-contracted with a thromboxane (B8750289) A2 mimetic, such as U46619, to induce a stable contraction.
-
Compound Administration: Cumulative concentrations of the test compound (e.g., this compound or other analogs) are added to the organ bath.
-
Data Acquisition: The relaxation of the arterial ring is recorded as a percentage of the pre-contraction induced by U46619.
-
Data Analysis: Concentration-response curves are generated, and the EC50 value is calculated to determine the potency of the compound.
MTT Assay for Cell Proliferation
This colorimetric assay is used to assess the effect of EET analogs on the proliferation of carcinoma cells.
Methodology:
-
Cell Seeding: Human carcinoma cells (e.g., Tca-8113) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and cultured for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 14,15-EET) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The cell proliferation rate is calculated as a percentage of the control group.
Western Blot Analysis for Signaling Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of key signaling proteins like EGFR, ERK, and PI3K/Akt.
Methodology:
-
Cell Lysis: Cells are treated with the test compound for a specific time, then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EGFR, EGFR, p-ERK, ERK, p-Akt, Akt).
-
Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Conclusion
The available evidence suggests that this compound is a potent vasodilator, with an efficacy comparable to its parent compound, 14,15-EET. Its mechanism of action is likely to involve the activation of BKCa channels and modulation of key signaling pathways, including the EGFR, PI3K/Akt, and ERK pathways. Further research, including direct comparative studies and in vivo models, is warranted to fully elucidate the therapeutic potential of this compound for cardiovascular diseases. The experimental protocols provided in this guide offer a standardized framework for future investigations in this area.
References
Safety Operating Guide
Prudent Disposal of 14,15-EE-8(Z)-E: A Guide for Laboratory Professionals
Chemical and Physical Properties
A summary of the key quantitative data for 14,15-EE-8(Z)-E is presented below. This information is crucial for a preliminary assessment of its potential hazards and for determining appropriate handling and disposal methods.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₆O₃ | [1][2] |
| Molecular Weight | 324.5 g/mol | [1] |
| Form | Solid | [2] |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [1] |
Standard Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound and its associated waste. This procedure is based on general best practices for laboratory chemical waste and should be adapted to comply with institutional and local regulations.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused or expired neat compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any materials used for spill cleanup (e.g., absorbent pads).
-
Segregate chemical waste from regular trash. Solid waste contaminated with this compound should be placed in a designated hazardous waste container. Liquid waste, such as solutions in ethanol, DMF, or DMSO, should be collected in a separate, compatible, and clearly labeled hazardous waste container.
2. Containment and Labeling:
-
Use appropriate waste containers. Containers must be in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid to prevent leaks or spills.
-
Label all waste containers clearly. The label should include the words "Hazardous Waste," the full chemical name "this compound," the approximate concentration and quantity of the waste, and the date of accumulation.
3. Storage:
-
Store waste in a designated satellite accumulation area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure proper storage conditions. Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
4. Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.
-
Provide accurate information to the EHS department regarding the contents of the waste containers.
-
Do not dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and can pose a risk to public health and the environment.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must consult their institution's specific safety and disposal protocols and comply with all applicable local, state, and federal regulations. For any uncertainties, always contact your institution's Environmental Health and Safety department for guidance.
References
Essential Safety and Logistics for Handling 14,15-EE-8(Z)-E
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized compounds like 14,15-epoxyeicosatrienoic acid (14,15-EE-8(Z)-E) is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational handling procedures, and disposal plans to maintain a safe laboratory environment and ensure the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, which is an epoxide, adherence to stringent PPE protocols is mandatory to prevent skin contact, eye exposure, and inhalation.[1][2] The following table summarizes the required PPE.
| Body Part | Required PPE | Material/Type Specification | Rationale |
| Hands | Chemical-resistant gloves | Nitrile or Butyl rubber gloves are preferred for their resistance to chemicals and durability.[1][3] | Prevents direct skin contact with the compound, which can cause irritation or allergic reactions.[1] |
| Eyes | Safety goggles with side shields or a face shield | Consistent with EN 166 or equivalent standards.[1] | Protects eyes from potential splashes during handling and preparation.[1][4] |
| Body | Laboratory coat or chemical-resistant coveralls | Long-sleeved to cover arms completely.[3][5] | Minimizes the risk of skin exposure from accidental spills. |
| Respiratory | Respirator with appropriate filters | Recommended in poorly ventilated areas or when generating aerosols. An AP23-rated respirator is suitable for organic vapors and particulates.[4] | Protects against inhalation of any vapors or aerosols that may be generated. |
| Feet | Closed-toe shoes | --- | Prevents injury from spills or dropped equipment. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial for both personnel safety and experimental accuracy. The following workflow outlines the key steps from receiving to storage.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Chemical Waste: All solutions containing this compound, as well as any unused stock, should be collected in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as pipette tips, gloves, and paper towels, must be disposed of as hazardous waste.
Disposal Workflow:
The following diagram illustrates the logical flow for the disposal of waste generated from handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
